molecular formula C32H35F3N2O2 B15570715 CP-628006

CP-628006

Cat. No.: B15570715
M. Wt: 536.6 g/mol
InChI Key: KCAXPRFNWUOBNC-RDAHNBDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-628006 is a useful research compound. Its molecular formula is C32H35F3N2O2 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H35F3N2O2

Molecular Weight

536.6 g/mol

IUPAC Name

(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methyl-3-pyridinyl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

InChI

InChI=1S/C32H35F3N2O2/c1-22-26(8-5-17-36-22)21-37-29(38)25-10-12-28-24(18-25)9-11-27-20-30(39,14-16-32(33,34)35)13-15-31(27,28)19-23-6-3-2-4-7-23/h2-8,10,12,17-18,27,39H,9,11,13-16,19-21H2,1H3,(H,37,38)/t27-,30+,31+/m1/s1

InChI Key

KCAXPRFNWUOBNC-RDAHNBDFSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of CP-628006: A Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-628006 is a novel small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the chloride and bicarbonate channel defective in cystic fibrosis (CF). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its distinct pharmacological profile compared to the well-characterized potentiator, ivacaftor. Through an analysis of key experimental findings, this guide elucidates the molecular interactions and functional consequences of this compound on wild-type and mutant CFTR channels, offering valuable insights for researchers in the field of CF therapeutics. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound directly interacts with the CFTR protein at the plasma membrane to enhance channel gating, thereby increasing the flow of chloride ions.[1] Its primary mechanism involves increasing both the frequency and duration of channel openings for wild-type, F508del-CFTR, and G551D-CFTR.[1][2] A key distinguishing feature of this compound is its ability to restore ATP-dependent channel gating to the G551D-CFTR mutant, a characteristic not shared by ivacaftor, which functions in an ATP-independent manner.[1][2] This suggests that this compound's binding and/or conformational effects on the CFTR protein are intrinsically linked to the channel's natural ATP-driven gating cycle.

For the predominant CF-causing mutation, F508del-CFTR, this compound has been shown to increase the affinity and efficacy of channel gating by ATP.[1] While its potency and efficacy are generally lower than those of ivacaftor, this compound demonstrates a synergistic effect when used in combination with ivacaftor on G551D-CFTR, but not F508del-CFTR.[1] Furthermore, this compound delays the deactivation of F508del-CFTR at the plasma membrane, in contrast to ivacaftor which can accelerate this process.[1]

Signaling Pathway of this compound Action on CFTR

cluster_0 CFTR Channel Gating Cycle ATP ATP Phospho_CFTR Phosphorylated CFTR ATP->Phospho_CFTR PKA PKA CFTR CFTR Protein (Inactive State) PKA->CFTR Phosphorylation CP628006 This compound ATP_Bound_CFTR ATP-Bound CFTR (Primed for Opening) CP628006->ATP_Bound_CFTR Potentiation (Increases frequency & duration of opening) Phospho_CFTR->ATP_Bound_CFTR ATP Binding Open_CFTR Open CFTR Channel (Active State) ATP_Bound_CFTR->Open_CFTR Channel Opening Open_CFTR->Phospho_CFTR ATP Hydrolysis & Closing Cl_ion Cl- Efflux Open_CFTR->Cl_ion

Mechanism of this compound on CFTR channel gating.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of this compound and ivacaftor.

Table 1: Potency (EC₅₀) and Maximal Efficacy of this compound and Ivacaftor [2]

Cell Type/CFTR MutantCompoundEC₅₀ (µM)Maximal Efficacy (% of Ivacaftor)
FRT cells expressing F508del-CFTRThis compound0.4~50%
FRT cells expressing F508del-CFTRIvacaftor-100%
FRT cells expressing G551D-CFTRThis compound--
FRT cells expressing G551D-CFTRIvacaftor-100%
Human Bronchial Epithelial (F508del/F508del)This compound--
Human Bronchial Epithelial (F508del/F508del)Ivacaftor-100%
Human Bronchial Epithelial (F508del/G551D)This compound--
Human Bronchial Epithelial (F508del/G551D)Ivacaftor-100%

Note: EC₅₀ values were determined from concentration-response curves. Maximal efficacy for this compound is expressed relative to the maximal response achieved with ivacaftor.

Table 2: Effects on Single-Channel Activity [3]

CFTR VariantCompoundEffect on Open Probability (Po)
Wild-TypeThis compoundIncreased
Wild-TypeIvacaftorIncreased
F508del-CFTRThis compoundIncreased
F508del-CFTRIvacaftorIncreased
G551D-CFTRThis compoundIncreased
G551D-CFTRIvacaftorIncreased

Experimental Protocols

Ussing Chamber Electrophysiology

This technique was utilized to measure CFTR-mediated apical Cl⁻ currents in polarized epithelial cell monolayers.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del- or G551D-CFTR, and primary human bronchial epithelial (hBE) cells from CF patients (genotypes F508del/F508del and F508del/G551D) were cultured on permeable supports.

  • Experimental Setup: The cell monolayers were mounted in Ussing chambers. The basolateral membrane was permeabilized with nystatin to isolate the apical membrane Cl⁻ current. A transepithelial Cl⁻ gradient was established.

  • Measurement: Forskolin was added to the apical and basolateral solutions to activate CFTR. Subsequently, increasing concentrations of this compound or ivacaftor were added to the apical solution. The resulting change in short-circuit current (Isc) was measured as an indicator of CFTR activity. CFTRinh-172 was used at the end of each experiment to confirm that the measured current was CFTR-specific.

  • Data Analysis: Concentration-response curves were generated by plotting the Isc response against the logarithm of the compound concentration. EC₅₀ values were calculated using a 4-parameter logistic fit.

Experimental Workflow for Ussing Chamber Assay

cluster_1 Ussing Chamber Experimental Workflow A Culture polarized epithelial cells (FRT or hBE) on permeable supports B Mount cell monolayer in Ussing Chamber A->B C Permeabilize basolateral membrane with nystatin B->C D Establish transepithelial Cl- gradient C->D E Activate CFTR with Forskolin D->E F Add cumulative concentrations of This compound or Ivacaftor E->F G Measure Short-Circuit Current (Isc) F->G H Inhibit with CFTRinh-172 G->H I Analyze data and generate concentration-response curves H->I

Workflow for Ussing Chamber electrophysiology experiments.
Single-Channel Patch-Clamp Electrophysiology

This technique was employed to directly observe the gating behavior of individual CFTR channels in excised inside-out membrane patches.

  • Cell Preparation: HEK293 cells were transiently transfected with plasmids encoding wild-type, F508del-, or G551D-CFTR. For F508del-CFTR, cells were incubated at a lower temperature (27°C) to facilitate its trafficking to the cell surface.

  • Recording Conditions: Excised inside-out membrane patches were voltage-clamped at -50 mV. The intracellular solution contained 1 mM ATP and 75 nM PKA to activate CFTR channels. A large Cl⁻ concentration gradient was imposed across the membrane.

  • Drug Application: this compound or ivacaftor at various concentrations was added to the intracellular solution bathing the membrane patch.

  • Data Acquisition and Analysis: Single-channel currents were recorded for prolonged periods (≥5-10 minutes). The channel open probability (Po) was determined from the recordings. For G551D-CFTR, where the number of channels per patch is unknown, the apparent open probability (Po(app)) was calculated.

Logical Relationship of Mechanistic Findings

cluster_2 Distinct Mechanisms of this compound vs. Ivacaftor cluster_G551D G551D-CFTR cluster_F508del F508del-CFTR cluster_Ivacaftor_Actions Ivacaftor Actions CP628006 This compound CP628006_G551D Restores ATP-dependent gating CP628006->CP628006_G551D CP628006_F508del Increases ATP affinity & efficacy CP628006->CP628006_F508del Ivacaftor Ivacaftor ATP_Indep ATP-Independent Gating Ivacaftor->ATP_Indep Accent_Deact Accentuates F508del Deactivation Ivacaftor->Accent_Deact ATP_Dep ATP-Dependent Gating Synergy Synergistic with Ivacaftor CP628006_G551D->ATP_Dep Deactivation Delays Deactivation No_Synergy No Synergy with Ivacaftor CP628006_F508del->Deactivation

Comparative mechanisms of this compound and Ivacaftor.

Conclusion

This compound is a novel CFTR potentiator with a mechanism of action that is clearly distinct from that of ivacaftor. Its ability to restore ATP-dependent gating in G551D-CFTR and its synergistic interaction with ivacaftor for this mutant highlight its potential as a component of combination therapies for cystic fibrosis. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of next-generation CFTR modulators. The emergence of potentiators with diverse modes of action, such as this compound, opens up new avenues for personalized medicine in the treatment of cystic fibrosis.[1]

References

A Technical Deep Dive into CP-628006: A Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-628006, a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details its mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein, a crucial anion channel.[1][2] Potentiators are a class of CFTR modulators that directly interact with the CFTR channel at the cell membrane to increase its opening probability (gating).[1][3] this compound is a novel CFTR potentiator with a distinct chemical structure and a mechanism of action that differs from the well-characterized potentiator, ivacaftor.[3][4] Notably, this compound restores ATP-dependent channel gating to the G551D-CFTR mutant, a key differentiator from the ATP-independent action of ivacaftor.[3][5][6] This unique property suggests a different binding site or allosteric effect on the CFTR protein and opens possibilities for combination therapies.[1][3]

Mechanism of Action

This compound enhances CFTR channel function by increasing the frequency and duration of channel openings.[3] This effect has been observed in wild-type, F508del-CFTR, and G551D-CFTR channels.[3] For the F508del-CFTR mutant, the most common CF-causing mutation, this compound increases the affinity and efficacy of channel gating by ATP.[3]

A critical distinction in its mechanism is its effect on the G551D-CFTR gating mutation. While ivacaftor potentiates G551D-CFTR in an ATP-independent manner, the action of this compound is ATP-dependent.[1][3] This suggests that this compound may interact with the nucleotide-binding domains (NBDs) of CFTR, potentially at or near the ATP-binding site, to facilitate ATP-dependent gating.[1][7] Furthermore, in studies with G551D-CFTR, the combination of this compound and ivacaftor resulted in a greater potentiation effect than ivacaftor alone, indicating a complementary mechanism of action.[3]

This compound also exhibits a different effect on the deactivation of F508del-CFTR at the plasma membrane compared to ivacaftor. While ivacaftor accentuates deactivation, this compound delays this process, though it does not prevent it entirely.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Potentiation of F508del-CFTR and G551D-CFTR in FRT Cells

Cell LineCompoundAssayEC50 (µM)Maximal Response (% of Ivacaftor)
FRT F508del-M470-CFTRThis compoundApical Cl⁻ CurrentNot explicitly statedPotentiation observed
FRT F508del-M470-CFTRIvacaftorApical Cl⁻ CurrentNot explicitly stated100% (at 0.1 µM)
FRT G551D-CFTRThis compoundApical Cl⁻ CurrentNot explicitly statedPotentiation observed
FRT G551D-CFTRIvacaftorApical Cl⁻ CurrentNot explicitly stated100% (at 1 µM)

Data extracted from concentration-response relationships presented in scientific literature.[8] Explicit EC50 values were not provided in the source.

Table 2: Potentiation of F508del/F508del and F508del/G551D CFTR in Human Bronchial Epithelial (hBE) Cells

GenotypeCompoundAssayEC50 (µM)Maximal Response (% of Ivacaftor)
F508del/F508delThis compoundShort-Circuit Current (Isc)Not explicitly statedPotentiation observed
F508del/F508delIvacaftorShort-Circuit Current (Isc)Not explicitly stated100% (at 0.02 µM)
F508del/G551DThis compoundShort-Circuit Current (Isc)Not explicitly statedPotentiation observed
F508del/G551DIvacaftorShort-Circuit Current (Isc)Not explicitly stated100% (at 0.2 µM)

Data extracted from concentration-response relationships presented in scientific literature.[8] Explicit EC50 values were not provided in the source.

Experimental Protocols

Ussing Chamber Electrophysiology

The Ussing chamber technique is a gold standard for measuring ion transport across epithelial tissues and cell monolayers.[9][10][11] It allows for the quantification of CFTR-mediated chloride currents.

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells or Fischer Rat Thyroid (FRT) cells stably expressing a CFTR variant are cultured on permeable supports (e.g., Transwells) until a confluent and polarized monolayer is formed.[10]

  • Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[9][10]

  • Solutions: Both chambers are filled with appropriate physiological solutions, such as Krebs Bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.[12] To isolate CFTR-mediated chloride current, a chloride gradient can be established by using a low-chloride solution in the apical chamber.[9]

  • ENaC Inhibition: The epithelial sodium channel (ENaC) is inhibited by adding amiloride to the apical solution to block sodium transport.[10]

  • CFTR Activation: CFTR channels are activated by adding a cAMP agonist, such as forskolin, and a phosphodiesterase inhibitor, like IBMX, to the basolateral solution.[10]

  • Potentiator Addition: this compound or other potentiators are added to the apical chamber at varying concentrations to determine their effect on the CFTR-mediated short-circuit current (Isc).

  • CFTR Inhibition: The specificity of the measured current is confirmed by adding a CFTR-specific inhibitor, such as CFTRinh-172, at the end of the experiment.[10]

  • Data Acquisition: The transepithelial voltage is clamped to zero, and the resulting short-circuit current is recorded continuously.

Excised Inside-Out Patch Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of single-channel currents, providing detailed information about channel gating properties.[13][14][15]

Methodology:

  • Cell Preparation: HEK293 cells expressing the desired CFTR variant are used.

  • Pipette Preparation: A glass micropipette with a fine tip is filled with an appropriate extracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Excised Patch Formation: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side now facing the bath solution (inside-out configuration).[14]

  • Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to phosphorylate and activate the CFTR channels.[7][14]

  • Potentiator Application: this compound is added to the intracellular bath solution at various concentrations.

  • Data Recording: The membrane patch is voltage-clamped, and the current flowing through single CFTR channels is recorded.[7] This allows for the analysis of channel open probability (Po), open time, and closed time.

Visualizations

Signaling Pathways and Mechanisms

CFTR_Potentiation_Pathway cluster_membrane Plasma Membrane CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Opens CFTR_Open->CFTR Closes Cl- Efflux Cl- Efflux CFTR_Open->Cl- Efflux allows CP628006 This compound CP628006->CFTR potentiates (ATP-dependent) ATP ATP ATP->CFTR binds & gates PKA PKA PKA->CFTR phosphorylates cAMP cAMP cAMP->PKA activates AC Adenylate Cyclase AC->cAMP produces GPCR GPCR GPCR->AC activates Ligand Ligand Ligand->GPCR activates

Caption: CFTR activation and potentiation by this compound.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow A 1. Culture Cells on Permeable Supports B 2. Mount Monolayer in Ussing Chamber A->B C 3. Add Physiological Buffers (Establish Cl- Gradient) B->C D 4. Inhibit ENaC (Amiloride) C->D E 5. Activate CFTR (Forskolin/IBMX) D->E F 6. Add this compound (Concentration-Response) E->F G 7. Inhibit CFTR (CFTRinh-172) F->G H 8. Record Short-Circuit Current (Isc) G->H

Caption: Workflow for Ussing chamber electrophysiology.

Experimental Workflow: Patch Clamp Assay

Patch_Clamp_Workflow A 1. Prepare Cells Expressing CFTR B 2. Form Giga-seal with Glass Micropipette A->B C 3. Excise Membrane Patch (Inside-Out) B->C D 4. Activate CFTR (PKA + ATP) C->D E 5. Add this compound to Intracellular Solution D->E F 6. Voltage Clamp Patch and Record Single-Channel Currents E->F G 7. Analyze Channel Gating (Po, Open/Closed Times) F->G

Caption: Workflow for excised inside-out patch clamp.

Conclusion

This compound represents a promising CFTR potentiator with a distinct mechanism of action compared to existing therapies. Its ability to restore ATP-dependent gating in the G551D-CFTR mutant and its synergistic effect when combined with ivacaftor highlight its potential as a component of future combination therapies for cystic fibrosis. Further research is warranted to fully elucidate its binding site and to explore its efficacy across a wider range of CFTR mutations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of CFTR modulation.

References

CP-628006 and Its Role in ATP-Dependent Gating of the CFTR Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-628006 is a novel small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ATP-gated chloride and bicarbonate channel.[1][2] Dysfunction of this channel due to mutations is the underlying cause of cystic fibrosis (CF). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its role in restoring ATP-dependent gating to mutant CFTR channels. We present a summary of the available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in CF drug discovery and development.

Introduction to this compound and CFTR

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ion channel.[3] Its gating is tightly regulated by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). Mutations in the CFTR gene can lead to defects in protein folding, trafficking, or channel gating, resulting in the multi-organ disease cystic fibrosis.

CFTR potentiators are a class of therapeutic agents that directly interact with the CFTR protein at the plasma membrane to increase its open probability, thereby enhancing ion transport.[1] this compound is a recently identified CFTR potentiator with a distinct chemical structure and mechanism of action compared to the well-characterized potentiator, ivacaftor.[1][4] A key feature of this compound is its ability to restore ATP-dependent channel gating to certain CF-causing mutants, such as G551D-CFTR.[1][5]

Mechanism of Action of this compound

This compound enhances CFTR channel function by increasing the frequency and duration of channel openings.[1] This potentiation has been observed for wild-type CFTR, the most common CF-causing mutant F508del-CFTR, and the gating mutant G551D-CFTR.[1] For F508del-CFTR, this compound has been shown to increase the affinity and efficacy of channel gating by ATP, an action that is similar to that of ivacaftor.[1]

A significant distinction in the mechanism of this compound is observed in its effect on the G551D-CFTR mutant. The G551D mutation, located in a critical ATP binding pocket, severely impairs ATP-dependent gating.[6] While ivacaftor potentiates G551D-CFTR in an ATP-independent manner, the action of this compound on this mutant is ATP-dependent.[1] This suggests that this compound may directly interact with the ATP-binding site of the NBDs, restoring a more physiological gating mechanism.[2] Furthermore, for the G551D-CFTR mutant, the combination of this compound and ivacaftor results in a greater potentiation than ivacaftor alone.[1]

Quantitative Data

The following tables summarize the quantitative data available for this compound and its comparison with ivacaftor.

Table 1: Potentiation of F508del- and G551D-CFTR by this compound and Ivacaftor

Cell TypeCFTR MutantCompoundEC50Maximal Effect (% of Ivacaftor)
FRT cellsF508del-M470This compoundNot specifiedNot specified
FRT cellsG551DThis compoundNot specifiedNot specified
Human Bronchial Epithelial cellsF508del/F508delThis compoundNot specifiedNot specified
Human Bronchial Epithelial cellsF508del/G551DThis compoundNot specifiedNot specified

Data extracted from concentration-response relationships presented in scientific literature. Specific EC50 values were not provided in the source material, but graphical representations indicate concentration-dependent potentiation.[7]

Table 2: Effects of this compound and Ivacaftor on Single-Channel Gating

CFTR VariantCompoundEffect on Channel OpeningsATP Dependence (for G551D)
Wild-typeThis compoundIncreased frequency and durationNot applicable
F508delThis compoundIncreased frequency and durationNot applicable
G551DThis compoundIncreased frequency and durationDependent
Wild-typeIvacaftorIncreased frequency and durationNot applicable
F508delIvacaftorIncreased frequency and durationNot applicable
G551DIvacaftorIncreased frequency and durationIndependent

This table provides a qualitative summary based on descriptions of single-channel patch-clamp experiments.[1]

Experimental Protocols

Cell Culture and Expression of CFTR
  • Cell Lines: Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of CFTR variants.

  • Transfection: Cells are transfected with plasmids encoding wild-type or mutant CFTR (e.g., F508del-CFTR, G551D-CFTR) using standard transfection reagents.

  • Primary Cells: Primary human bronchial epithelial (hBE) cells from CF patients (e.g., with F508del/F508del or F508del/G551D genotypes) are cultured on permeable supports to form polarized epithelia.

  • Rescue of F508del-CFTR: For F508del-CFTR, which has a trafficking defect, cells are typically incubated at a lower temperature (e.g., 27°C) for 24-48 hours prior to experiments to facilitate its trafficking to the plasma membrane.

Electrophysiological Recordings
  • Purpose: To measure macroscopic CFTR-mediated chloride currents across epithelial monolayers.

  • Procedure:

    • hBE or FRT cell monolayers cultured on permeable supports are mounted in an Ussing chamber.

    • The basolateral membrane is permeabilized with a pore-forming agent (e.g., amphotericin B) to isolate the apical membrane currents.

    • A chloride concentration gradient is established across the apical membrane.

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.

    • CFTR is activated by adding a cAMP agonist (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX) to the apical and basolateral solutions.

    • This compound or other potentiators are added cumulatively to the apical solution to determine concentration-response relationships.

    • At the end of the experiment, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Purpose: To study the gating characteristics (open probability, open time, closed time) of individual CFTR channels.

  • Configuration: Excised inside-out patch configuration is used.

  • Procedure:

    • A glass micropipette is used to form a high-resistance seal with the plasma membrane of a cell expressing CFTR.

    • The patch of membrane is excised from the cell, with the intracellular side facing the bath solution.

    • The membrane patch is voltage-clamped (e.g., at -50 mV).

    • The intracellular (bath) solution contains ATP (e.g., 1 mM) and the catalytic subunit of protein kinase A (PKA) (e.g., 75 nM) to activate the CFTR channels.

    • This compound or other compounds are added to the bath solution to observe their effects on single-channel currents.

    • Data is recorded and analyzed to determine the open probability (Po), mean open time, and mean closed time.

Signaling Pathways and Experimental Workflows

ATP-Dependent Gating Cycle of CFTR

cluster_gating CFTR Gating Cycle C1 C1 (Channel Closed) C2 C2 (Channel Closed, ATP Bound) C1->C2 ATP Binding O O (Channel Open, NBD Dimerized) C2->O NBD Dimerization C1_hydrolysis C1 (Channel Closed) O->C1_hydrolysis ATP Hydrolysis

Caption: Simplified model of the ATP-dependent gating cycle of the CFTR channel.

Experimental Workflow for Assessing this compound Activity

cluster_assay Electrophysiology start Start cell_culture Cell Culture (e.g., hBE or FRT cells) start->cell_culture transfection Transfection with CFTR construct (if needed) cell_culture->transfection electrophysiology Electrophysiological Assay transfection->electrophysiology ussing Ussing Chamber (Macroscopic Current) electrophysiology->ussing patch_clamp Patch-Clamp (Single-Channel Gating) electrophysiology->patch_clamp data_analysis Data Analysis end End data_analysis->end ussing->data_analysis patch_clamp->data_analysis

Caption: General experimental workflow for evaluating CFTR potentiators.

Comparative Mechanism of this compound and Ivacaftor on G551D-CFTR

G551D G551D-CFTR (Impaired ATP-dependent gating) CP628006 This compound G551D->CP628006 Ivacaftor Ivacaftor G551D->Ivacaftor Potentiation_CP Restored ATP-dependent Gating and Potentiation CP628006->Potentiation_CP Potentiation_Iva ATP-independent Gating and Potentiation Ivacaftor->Potentiation_Iva ATP ATP ATP->CP628006

Caption: Logical diagram comparing the mechanisms of this compound and Ivacaftor.

Conclusion

This compound represents a promising CFTR potentiator with a mechanism of action that is distinct from existing therapies. Its ability to restore ATP-dependent gating in the G551D-CFTR mutant highlights a novel approach to overcoming specific gating defects caused by CF mutations. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of this compound and other next-generation CFTR modulators. Future research should focus on elucidating the precise binding site of this compound and exploring its efficacy in combination with other CFTR correctors and potentiators for a wider range of CF-causing mutations.

References

The Potentiator CP-628006: A Technical Guide to its Effects on G551D-CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The G551D mutation, a Class III gating mutation, results in a CFTR protein that is correctly trafficked to the cell membrane but exhibits a severe defect in channel gating, leading to a drastically reduced open probability. Small molecule potentiators that directly target the CFTR protein to increase its open probability are a cornerstone of therapy for individuals with gating mutations. This technical guide provides an in-depth analysis of the effects of a novel CFTR potentiator, CP-628006, on the G551D-CFTR variant.

This compound is a small molecule that has been shown to directly interact with and potentiate the function of the CFTR chloride channel.[1] This document will detail its mechanism of action, present quantitative data on its efficacy, and provide the experimental protocols used to elucidate its effects, with a particular focus on its distinct characteristics compared to the well-established potentiator, ivacaftor.

Mechanism of Action of this compound on G551D-CFTR

This compound enhances G551D-CFTR function by increasing the frequency and duration of channel openings.[1] A critical and distinguishing feature of this compound is that its potentiation of G551D-CFTR is ATP-dependent .[1][2] This contrasts with ivacaftor, which potentiates G551D-CFTR in an ATP-independent manner.[1] This suggests that this compound may have a different binding site or mechanism of action compared to ivacaftor, potentially involving the nucleotide-binding domains (NBDs) of the CFTR protein.[3]

The distinct mechanism of this compound is further supported by the observation that its combination with ivacaftor results in a greater potentiation of G551D-CFTR than ivacaftor alone.[1] This synergistic effect opens the possibility for combination therapies to achieve maximal restoration of CFTR function.

cluster_G551D G551D-CFTR Channel Gating cluster_Potentiators Potentiator Action G551D G551D-CFTR (Closed State) G551D_Open G551D-CFTR (Open State) G551D->G551D_Open Severely Impaired ATP-dependent Gating CP628006 This compound CP628006->G551D_Open Restores ATP-dependent Gating Ivacaftor Ivacaftor Ivacaftor->G551D_Open ATP-independent Gating ATP ATP ATP->CP628006

Figure 1: Proposed mechanism of this compound on G551D-CFTR gating.

Quantitative Data

The efficacy of this compound on G551D-CFTR has been quantified using electrophysiological assays. The following tables summarize the key findings from studies on heterologous cells expressing G551D-CFTR.

Table 1: Potentiation of G551D-CFTR by this compound and Ivacaftor

CompoundEC50 (μM)Maximal Effect (% of Ivacaftor)
This compound 0.4~50%
Ivacaftor ~0.1100%

Data derived from concentration-response relationships in FRT cells expressing G551D-CFTR.[2]

Table 2: Single-Channel Properties of G551D-CFTR with Potentiators

ConditionOpen Probability (Po(app))Mean Open Time (ms)Mean Closed Time (ms)
G551D-CFTR (Basal) Very Low--
+ this compound (1 μM) Significantly IncreasedIncreasedDecreased
+ Ivacaftor (1 μM) Markedly IncreasedIncreasedDecreased

Data obtained from single-channel recordings in excised inside-out membrane patches from HEK293 cells.[3] Note: Apparent open probability (Po(app)) is reported as the number of channels per patch is unknown.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effect of this compound on G551D-CFTR.

Ussing Chamber Electrophysiology on FRT Cells

This technique measures transepithelial ion transport in polarized epithelial cell monolayers.

cluster_workflow Ussing Chamber Experimental Workflow A Seed FRT cells expressing G551D-CFTR on permeable supports B Culture for 4-7 days to form polarized monolayers A->B C Mount monolayers in Ussing chambers B->C D Bathe in symmetrical chloride solutions C->D E Measure baseline short-circuit current (Isc) D->E F Add amiloride to inhibit epithelial sodium channels E->F G Add forskolin to activate CFTR F->G H Add this compound or Ivacaftor (concentration-response) G->H I Add CFTR inhibitor (e.g., CFTRinh-172) to confirm CFTR-specific current H->I J Record change in Isc I->J

Figure 2: Workflow for Ussing chamber experiments.

Detailed Steps:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR are seeded onto permeable Snapwell inserts and cultured for 4-7 days.

  • Ussing Chamber Setup: The inserts are mounted in Ussing chambers, and the basolateral and apical sides are bathed in identical physiological saline solutions. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is recorded.

  • Pharmacological Additions:

    • Amiloride (100 μM) is added to the apical side to block amiloride-sensitive sodium channels.

    • Forskolin (10-20 μM) is added to both sides to raise intracellular cAMP levels and activate PKA, which phosphorylates and activates CFTR.

    • Cumulative concentrations of this compound or ivacaftor are added to the apical side to determine the concentration-response relationship.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 μM) is added to confirm that the measured current is mediated by CFTR.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the activity of individual CFTR channels.

cluster_workflow Excised Inside-Out Patch-Clamp Workflow A Culture HEK293 cells expressing G551D-CFTR on coverslips B Position a borosilicate glass micropipette on a cell A->B C Form a high-resistance seal (giga-seal) with the cell membrane B->C D Excise the membrane patch to achieve the inside-out configuration C->D E Perfuse the intracellular face of the patch with a solution containing PKA and ATP D->E F Record baseline channel activity E->F G Perfuse with solutions containing This compound or Ivacaftor F->G H Record changes in channel gating (open/closed states) G->H

Figure 3: Workflow for single-channel patch-clamp recordings.

Detailed Steps:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding G551D-CFTR.

  • Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 5-10 MΩ are filled with an extracellular solution. The intracellular (bath) solution contains ATP (1 mM) and the catalytic subunit of PKA (75 nM) to activate the CFTR channels.

  • Patch Excision: A high-resistance (giga-ohm) seal is formed between the micropipette and the cell membrane. The pipette is then pulled away from the cell to excise the membrane patch, resulting in an inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Data Acquisition: The membrane patch is voltage-clamped (typically at -50 mV), and single-channel currents are recorded before and after the addition of this compound or ivacaftor to the bath solution.

  • Data Analysis: The recorded currents are analyzed to determine the channel open probability (Po), mean open time, and mean closed time.

Summary and Implications

This compound is a novel CFTR potentiator with a distinct mechanism of action on G551D-CFTR compared to ivacaftor. Its ATP-dependent mode of action and synergistic effect when combined with ivacaftor highlight its potential as a valuable tool for CF research and as a candidate for future therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the understanding and treatment of Cystic Fibrosis. The emergence of potentiators with diverse mechanisms of action, such as this compound, opens up new avenues for the development of more effective combination therapies for individuals with CF.[1]

References

The Potentiator CP-628006: A Technical Overview of its Effects on F508del-CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, CP-628006, with a specific focus on its effects on the F508del-CFTR mutation. This document summarizes key quantitative data, details experimental methodologies used in its characterization, and visualizes its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on F508del-CFTR function.

Table 1: Potency and Efficacy of this compound on F508del-CFTR

ParameterValueCell SystemAssayReference
EC50 0.4 µMFRT cells expressing low temperature-rescued F508del-CFTRYFP halide flux assay[1]
Maximal Response Approximately 50% of ivacaftor's maximal responseFRT cells expressing low temperature-rescued F508del-CFTRYFP halide flux assay[1]

Table 2: Single-Channel Electrophysiological Effects of this compound on Low Temperature-Rescued F508del-CFTR

Data were obtained from excised inside-out membrane patches containing a single active F508del-CFTR channel.

ConditionOpen Probability (Po)Mean Burst Duration (MBD) (ms)Interburst Interval (IBI) (s)Reference
Control ~0.02~200~10[2]
This compound (10 µM) ~0.12~400~2[2]
Ivacaftor (1 µM) ~0.25~600~1[2]

Note: Values are approximated from graphical data presented in the cited reference.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Cell Culture and F508del-CFTR Rescue
  • Cell Lines:

    • Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

    • Human Embryonic Kidney (HEK293) cells for single-channel recordings.

    • Human Bronchial Epithelial (hBE) cells derived from cystic fibrosis patients (F508del/F508del genotype).[3]

  • Low-Temperature Rescue of F508del-CFTR Trafficking: To facilitate the trafficking of the misfolded F508del-CFTR protein to the cell surface for functional studies, cells are incubated at a reduced temperature (27°C) for 24-48 hours prior to the experiment.[1][4]

YFP-Based Halide Flux Assay for Potentiator Screening

This high-throughput screening assay is used to measure CFTR-mediated halide transport.

  • Principle: The fluorescence of the YFP protein is quenched by the influx of iodide (I-) into the cell through open CFTR channels. The rate of fluorescence quenching is proportional to the CFTR channel activity.

  • Protocol:

    • FRT cells expressing F508del-CFTR and YFP are seeded in 384-well plates.

    • F508del-CFTR is rescued by low-temperature incubation.

    • Cells are washed with a chloride-containing buffer.

    • A baseline fluorescence reading is taken.

    • Test compounds (e.g., this compound) are added along with a cAMP agonist (e.g., forskolin) to activate CFTR.

    • An iodide-containing solution is added to initiate the halide influx.

    • YFP fluorescence is monitored over time using a plate reader. The rate of fluorescence decay is calculated to determine CFTR activity.[4]

Excised Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct measurement of single CFTR channel activity.

  • Principle: A small patch of the cell membrane containing CFTR channels is excised from the cell, with the intracellular side facing the bath solution. This allows for precise control of the solutions bathing the intracellular face of the channel and direct measurement of ion flow through individual channels.

  • Protocol:

    • A glass micropipette with a fire-polished tip is pressed against the surface of a HEK293 cell expressing low temperature-rescued F508del-CFTR.

    • Suction is applied to form a high-resistance seal between the pipette and the cell membrane.

    • The pipette is withdrawn from the cell to excise a patch of membrane, resulting in an "inside-out" configuration.

    • The membrane patch is voltage-clamped at -50 mV.

    • The intracellular (bath) solution contains ATP (1 mM) and the catalytic subunit of protein kinase A (PKA, 75 nM) to activate the CFTR channels.[5]

    • A large chloride concentration gradient is established across the membrane to drive Cl- flow.[5]

    • This compound is added to the intracellular solution, and changes in channel gating (openings and closings) are recorded.

    • Data analysis includes the determination of open probability (Po), mean burst duration (MBD), and interburst interval (IBI).[2]

Mandatory Visualization

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.

CP628006_Mechanism_of_Action cluster_membrane Plasma Membrane F508del_CFTR F508del-CFTR (Misfolded, at membrane) Channel_Opening Enhanced Cl- Efflux F508del_CFTR->Channel_Opening Increased Frequency & Duration ATP ATP ATP->F508del_CFTR Binds to NBDs PKA PKA PKA->F508del_CFTR Phosphorylation CP628006 This compound CP628006->F508del_CFTR Directly Binds (Potentiates Gating)

Caption: Proposed mechanism of this compound action on F508del-CFTR.

Experimental_Workflow Cell_Culture Cell Culture (FRT or HEK293) Low_Temp_Rescue Low Temperature Rescue (27°C) of F508del-CFTR Trafficking Cell_Culture->Low_Temp_Rescue Functional_Assay Functional Assay Low_Temp_Rescue->Functional_Assay YFP_Assay YFP Halide Flux Assay (High-Throughput Screening) Functional_Assay->YFP_Assay Patch_Clamp Single-Channel Patch-Clamp (Detailed Mechanistic Study) Functional_Assay->Patch_Clamp Data_Analysis_YFP Data Analysis: EC50 & Max Response YFP_Assay->Data_Analysis_YFP Data_Analysis_Patch Data Analysis: Po, MBD, IBI Patch_Clamp->Data_Analysis_Patch

Caption: Experimental workflow for characterizing this compound.

References

In-Depth Technical Guide to CP-628006: A Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-628006 is a novel small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its function. This compound has demonstrated a distinct mechanism of action compared to existing CFTR potentiators like ivacaftor, notably by restoring ATP-dependent channel gating to mutant CFTR channels. This guide is intended to serve as a detailed resource for researchers and professionals involved in the development of therapeutics for cystic fibrosis.

Chemical Structure and Properties

This compound is a complex small molecule with a unique chemical scaffold. Its structure and fundamental properties are summarized below.

Chemical Identifiers and Molecular Properties

PropertyValue
Molecular Formula C₃₂H₃₅F₃N₂O₂
Molecular Weight 536.63 g/mol
CAS Number 305822-08-6
SMILES CC(N=CC=C1)=C1CNC(C2=CC=C(C(CC[C@]3([H])C--INVALID-LINK--(CC4)CCC(F)(F)F)=C2)[C@@]34CC5=CC=CC=C5)=O
IUPAC Name N-((2-methyl-3-pyridinyl)methyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide (This is a predicted name and requires experimental verification)

Physicochemical Properties

PropertyValue
Physical State Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Mechanism of Action

This compound acts as a potentiator of the CFTR chloride channel. Its primary mechanism involves the restoration of proper channel gating in certain CFTR mutants, particularly the G551D mutation. Unlike the first-generation potentiator ivacaftor, the action of this compound is ATP-dependent.[1]

The gating of the CFTR channel is intrinsically linked to the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs). In healthy individuals, the binding of ATP to the NBDs leads to a conformational change that opens the channel pore, allowing the passage of chloride ions. Subsequent hydrolysis of ATP leads to the closure of the channel. In mutants like G551D-CFTR, this ATP-dependent gating is impaired.

This compound has been shown to increase the frequency and duration of channel openings in both wild-type and mutant CFTR, including F508del-CFTR and G551D-CFTR.[1] It enhances the affinity and efficacy of ATP in gating the F508del-CFTR channel.[1] A key distinction from ivacaftor is that this compound confers ATP-dependent gating to G551D-CFTR, whereas ivacaftor's action is ATP-independent.[1] This suggests a different binding site or allosteric effect on the CFTR protein.

Proposed Signaling Pathway for this compound Action

The following diagram illustrates the proposed mechanism of action of this compound within the CFTR channel gating cycle.

CFTR_Gating_with_CP628006 cluster_closed Closed State cluster_open Open State cluster_cycle Gating Cycle C1 CFTR (Inactive) C2 PKA Phosphorylation C1->C2 PKA C3 CFTR-P (Inactive) C2->C3 ATP_bind ATP Binding C3->ATP_bind ATP O1 CFTR-P + ATP (Open) O2 Cl- Efflux O1->O2 Ion Flow Hydrolysis ATP Hydrolysis O1->Hydrolysis ATP_bind->O1 Hydrolysis->C3 ADP + Pi CP628006 This compound CP628006->ATP_bind Enhances ATP Affinity & Efficacy

Caption: Proposed CFTR gating cycle and the potentiation mechanism of this compound.

Experimental Protocols

The characterization of this compound has primarily relied on electrophysiological techniques to measure CFTR channel activity. The following sections detail the methodologies for the key experiments cited in the literature.

Ussing Chamber Electrophysiology

This technique is used to measure ion transport across epithelial cell monolayers.

Objective: To determine the effect of this compound on CFTR-mediated chloride secretion in polarized epithelial cells.

Materials:

  • Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (hBE) cells expressing mutant CFTR (e.g., G551D or F508del).

  • Permeable cell culture inserts (e.g., Snapwell™).

  • Ussing chamber system.

  • Voltage-clamp amplifier.

  • Ringer's solution (e.g., Krebs-Henseleit solution).

  • Forskolin (to activate adenylyl cyclase and increase intracellular cAMP).

  • Genistein (a general CFTR potentiator, used as a positive control).

  • CFTRinh-172 (a CFTR inhibitor, to confirm the measured current is CFTR-dependent).

  • This compound dissolved in DMSO.

Procedure:

  • Culture FRT or hBE cells on permeable inserts until a confluent monolayer with high transepithelial resistance is formed.

  • Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution.

  • Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

  • After a stable baseline Isc is achieved, add a CFTR activator cocktail (e.g., forskolin and genistein) to the apical side to stimulate CFTR activity.

  • Once a stable stimulated current is reached, add this compound to the apical chamber in a dose-dependent manner.

  • Record the change in Isc. An increase in Isc indicates potentiation of CFTR-mediated chloride secretion.

  • At the end of the experiment, add CFTRinh-172 to confirm that the measured current is mediated by CFTR.

Data Analysis:

  • Calculate the change in Isc (ΔIsc) after the addition of this compound.

  • Plot the ΔIsc against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Ussing_Chamber_Workflow A Culture cells on permeable support B Mount insert in Ussing chamber A->B C Add Ringer's solution to both chambers B->C D Establish stable baseline Isc C->D E Add CFTR activators (e.g., Forskolin) D->E F Add this compound (dose-response) E->F G Record change in Isc F->G H Add CFTRinh-172 G->H I Analyze data (ΔIsc, EC50) H->I

Caption: Experimental workflow for Ussing chamber electrophysiology.

Excised Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct measurement of single-channel currents, providing insights into channel gating kinetics.

Objective: To investigate the effect of this compound on the open probability (Po) and gating kinetics of single CFTR channels.

Materials:

  • HEK293 cells transiently expressing wild-type or mutant CFTR.

  • Patch-clamp rig with an amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular solutions.

  • ATP and the catalytic subunit of protein kinase A (PKA).

  • This compound dissolved in the intracellular solution.

Procedure:

  • Culture HEK293 cells expressing the CFTR construct of interest on glass coverslips.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Fill the pipette with the extracellular solution and form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration).

  • Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Perfuse the intracellular face of the patch with a solution containing PKA and ATP to activate CFTR channels.

  • Record single-channel currents at a fixed holding potential (e.g., -50 mV).

  • After obtaining a stable recording of CFTR channel activity, perfuse the patch with a solution containing this compound in addition to PKA and ATP.

  • Record the changes in single-channel activity.

Data Analysis:

  • Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after the application of this compound.

  • An increase in Po indicates potentiation of channel activity.

Patch_Clamp_Workflow A Culture HEK293 cells expressing CFTR B Form a giga-ohm seal (cell-attached) A->B C Excise patch (inside-out) B->C D Perfuse with PKA and ATP C->D E Record baseline single-channel currents D->E F Perfuse with this compound + PKA + ATP E->F G Record potentiated single-channel currents F->G H Analyze Po, open/closed times G->H

Caption: Experimental workflow for excised inside-out patch-clamp.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound.

ParameterCFTR VariantValueExperimental System
EC₅₀ F508del-CFTR0.4 µMFRT cells (YFP-based assay)[2]
Potentiation G551D-CFTRRestores ATP-dependent gatingExcised inside-out patch-clamp[1]
Effect on Channel Kinetics WT, F508del, G551DIncreases frequency and duration of openingsExcised inside-out patch-clamp[1]

Conclusion

This compound is a promising CFTR potentiator with a mechanism of action that is distinct from previously identified compounds. Its ability to restore ATP-dependent gating in mutant CFTR channels offers a novel therapeutic strategy for cystic fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other next-generation CFTR modulators. Further studies are warranted to fully elucidate its binding site and the precise conformational changes it induces in the CFTR protein.

References

CP-628006: A Novel CFTR Potentiator with a Distinct Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. While significant progress has been made with the development of CFTR modulators, the quest for more effective and broadly applicable therapies continues. This technical guide provides a comprehensive overview of CP-628006, a novel small molecule CFTR potentiator. We delve into its mechanism of action, present comparative quantitative data on its efficacy against various CFTR mutations, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of CF therapeutics.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP- and protein kinase A (PKA)-regulated anion channel.[1] Its primary role is to conduct chloride and bicarbonate ions across the apical membrane of epithelial cells, a process essential for maintaining hydration of mucosal surfaces in various organs, including the lungs, pancreas, and intestines.[2] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the multisystemic manifestations of Cystic Fibrosis.

CFTR modulators are a class of small molecules designed to correct the underlying molecular defects of mutant CFTR. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of CFTR proteins that are already present at the plasma membrane.

This compound is a novel CFTR potentiator with a chemical structure distinct from existing therapies like ivacaftor.[3][4] This guide will explore the unique characteristics of this compound, highlighting its potential as a standalone or combination therapy in the evolving landscape of CF treatment.

Mechanism of Action

This compound acts as a direct potentiator of the CFTR channel, increasing the probability of the channel being in an open state and thus facilitating increased anion transport.[3] Its mechanism, however, exhibits key distinctions from the well-characterized potentiator, ivacaftor.

Notably, the potentiation of the G551D-CFTR mutant by this compound is ATP-dependent, in contrast to the ATP-independent action of ivacaftor.[3] This suggests that this compound's mechanism is intrinsically linked to the natural ATP-dependent gating cycle of the CFTR protein. For wild-type and F508del-CFTR, this compound enhances the affinity and efficacy of ATP-dependent gating.[3] At the single-channel level, this compound has been shown to increase both the frequency and duration of channel openings.[3]

The distinct mechanism of this compound suggests that it may have a different binding site or induce a different conformational change in the CFTR protein compared to other potentiators. This unique mode of action opens up the possibility of its use in combination with other modulators to achieve synergistic effects.[3]

Signaling Pathway Diagram

CFTR_Gating_and_CP628006_Modulation cluster_membrane Plasma Membrane CFTR_Closed CFTR (Closed) CFTR_Open CFTR (Open) CFTR_Closed->CFTR_Open Gating CFTR_Open->CFTR_Closed Hydrolysis/Dissociation PKA PKA PKA->CFTR_Closed Phosphorylation ATP ATP ATP->CFTR_Closed Binding CP628006 This compound CP628006->CFTR_Closed Potentiation (ATP-dependent) Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_functional Functional Characterization cluster_analysis Data Analysis & Mechanism of Action HTS High-Throughput Screening (YFP Halide Flux Assay) Hit_Triage Hit Confirmation & Triage HTS->Hit_Triage Ussing Ussing Chamber Electrophysiology (hBE cells) Hit_Triage->Ussing Patch_Clamp Single-Channel Patch-Clamp (Heterologous expression) Hit_Triage->Patch_Clamp Data_Analysis Quantitative Data Analysis (EC50, Po, MBD, IBI) Ussing->Data_Analysis Patch_Clamp->Data_Analysis MoA Mechanism of Action Elucidation Data_Analysis->MoA

References

The Impact of CP-628006 on Cellular Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by the novel small molecule, CP-628006. Designed for researchers, scientists, and professionals in drug development, this document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiation of the CFTR Channel

This compound has been identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] The primary cellular pathway influenced by this compound is the CFTR-mediated transport of chloride ions across the cell membrane. Its mechanism of action involves direct interaction with the CFTR protein to enhance channel gating, thereby increasing the frequency and duration of channel openings.[1] This potentiation has been observed in wild-type CFTR as well as the clinically significant F508del and G551D mutant variants.[1]

A key differentiator of this compound is its distinct modulatory effect compared to the well-characterized potentiator, ivacaftor. Notably, this compound restores ATP-dependent channel gating to the G551D-CFTR mutant, whereas ivacaftor's action is ATP-independent.[1] This suggests a different mechanism of interaction with the CFTR protein. Studies have shown that the effects of this compound are more pronounced on the F508del-CFTR variant compared to the G551D-CFTR gating variant.[1]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various cellular systems. The following tables summarize the key data from published studies, providing a comparative view of its activity on different CFTR variants.

Cellular System CFTR Variant Parameter Value Reference
FRT cells (YFP halide flux assay)F508del-CFTR (low temperature-rescued)EC500.4 µM[2]
FRT cells (YFP halide flux assay)F508del-CFTR (low temperature-rescued)Maximal ResponseApprox. 50% of ivacaftor[2]
Parameter Wild-Type CFTR F508del-CFTR G551D-CFTR Reference
This compound
EC50 (µM)Not explicitly statedData available in referenced studiesData available in referenced studies[3][4]
Maximal Effect (% of Ivacaftor)Lower than IvacaftorLower than IvacaftorLower than Ivacaftor[1]
Ivacaftor
EC50 (µM)Data available in referenced studiesData available in referenced studiesData available in referenced studies[3][4]
Maximal EffectDefined as 100% for comparisonDefined as 100% for comparisonDefined as 100% for comparison[3]

Experimental Protocols

The characterization of this compound's effects on CFTR has been achieved through several key experimental methodologies. Detailed protocols for these assays are crucial for the replication and extension of these findings.

Ussing Chamber Electrophysiology

This technique is employed to measure ion transport across epithelial cell monolayers.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del- or G551D-CFTR, or primary human bronchial epithelial (hBE) cells from cystic fibrosis patients, are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Experimental Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in physiological saline solution.

  • Measurement of CFTR Activity: To isolate CFTR-mediated currents, the basolateral membrane is permeabilized with a pore-forming agent like amphotericin B. A chloride concentration gradient is established across the apical membrane. CFTR channels are activated by adding forskolin and genistein to the apical solution.

  • Data Acquisition: The short-circuit current (Isc), which reflects the net ion flow across the epithelium, is measured using a voltage-clamp amplifier. The change in Isc upon addition of this compound is recorded to determine its potentiating effect.

Excised Inside-Out Patch Clamp

This electrophysiological technique allows for the direct measurement of single-channel currents.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells expressing the CFTR variant of interest are used.

  • Patch Formation: A glass micropipette with a fire-polished tip is pressed against the cell membrane. Suction is applied to form a high-resistance seal. The pipette is then pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).

  • Channel Activation and Recording: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels. Single-channel currents are recorded at a fixed holding potential.

  • Data Analysis: The frequency and duration of channel openings are analyzed to determine the channel's open probability (Po). The effect of this compound is assessed by adding it to the bath solution and observing the change in Po.

YFP-Based Halide Flux Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.

  • Cell Line: FRT cells co-expressing a CFTR variant and a halide-sensitive Yellow Fluorescent Protein (YFP) are used.

  • Assay Principle: The fluorescence of this specific YFP is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular solution is proportional to the rate of iodide influx through the CFTR channels.

  • Procedure: Cells are plated in a multi-well plate. They are first incubated with a chloride-free solution containing forskolin to activate CFTR. The test compound, this compound, is then added. An iodide-containing solution is subsequently added, and the rate of YFP fluorescence quenching is measured over time using a fluorescence plate reader.

  • Data Interpretation: An increase in the rate of fluorescence quenching in the presence of this compound indicates potentiation of CFTR channel activity.

Visualizing the Cellular Impact of this compound

The following diagrams illustrate the key cellular pathway affected by this compound and the workflows of the experimental protocols used to characterize its activity.

CFTR_Potentiation_by_CP628006 cluster_membrane Apical Cell Membrane CFTR CFTR Channel (Inactive) CFTR_Active CFTR Channel (Active) CFTR->CFTR_Active Gating Chloride_in Cl- (Intracellular) CFTR_Active->Chloride_in Cl- Efflux PKA PKA PKA->CFTR Phosphorylation ATP ATP ATP->CFTR Binding CP628006 This compound CP628006->CFTR_Active Potentiation (Increases Open Probability) Chloride_out Cl- (Extracellular)

This compound enhances the activity of the phosphorylated and ATP-bound CFTR channel.

Ussing_Chamber_Workflow start Start: Culture cells on permeable supports mount Mount support in Ussing Chamber start->mount permeabilize Permeabilize basolateral membrane mount->permeabilize activate Activate CFTR with Forskolin/Genistein permeabilize->activate record_baseline Record baseline short-circuit current (Isc) activate->record_baseline add_cp Add this compound record_baseline->add_cp record_potentiated Record potentiated Isc add_cp->record_potentiated end End: Analyze data record_potentiated->end

Workflow for assessing CFTR activity using Ussing chamber electrophysiology.

Patch_Clamp_Workflow start Start: Prepare cells expressing CFTR form_seal Form Giga-ohm seal with micropipette start->form_seal excise_patch Excise membrane patch (Inside-out) form_seal->excise_patch activate_channels Activate channels with PKA and ATP excise_patch->activate_channels record_baseline Record baseline single-channel currents activate_channels->record_baseline add_cp Add this compound to bath record_baseline->add_cp record_potentiated Record potentiated single-channel currents add_cp->record_potentiated end End: Analyze open probability (Po) record_potentiated->end

Workflow for single-channel analysis using patch-clamp electrophysiology.

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of CP-628006

Author: BenchChem Technical Support Team. Date: December 2025

A Novel CFTR Potentiator for Cystic Fibrosis Research

For Research Use Only

Introduction

CP-628006 is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the chloride and bicarbonate channel that is defective in cystic fibrosis (CF).[1][2] Developed to enhance the function of CFTR channels present at the cell surface, this compound offers a distinct mechanism of action compared to other well-characterized potentiators like ivacaftor.[1][2][3] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in-vitro research models of cystic fibrosis.

Mechanism of Action

This compound directly interacts with the CFTR protein to increase the probability of the channel being in an open state, thereby augmenting ion transport across the epithelial membrane.[1][2] Unlike the ATP-independent action of ivacaftor on the G551D-CFTR mutant, this compound's potentiation of this mutant is ATP-dependent, suggesting a different binding site or allosteric effect.[1][2] Specifically, this compound has been shown to increase the affinity and efficacy of ATP-dependent gating for the F508del-CFTR mutant.[1] It enhances the frequency and duration of channel openings for wild-type, F508del-CFTR, and G551D-CFTR.[1]

cluster_intracellular CFTR CFTR Channel (e.g., F508del, G551D) Cl_out Cl- CFTR->Cl_out ATP ATP ATP->CFTR Binds to NBDs (Gating) PKA PKA PKA->CFTR Phosphorylation (Activation) CP628006 This compound CP628006->CFTR Potentiation (Increases Open Probability) Cl_in Cl-

Figure 1: Proposed mechanism of this compound action on the CFTR channel.

Data Presentation

The following tables summarize the quantitative data for this compound in comparison to ivacaftor from various experimental systems.

Table 1: Potency (EC50) of this compound and Ivacaftor on F508del- and G551D-CFTR

Cell Line/SystemCFTR MutantCompoundEC50 (µM)
FRT Cells (YFP Quenching)F508del-V470This compound~1
Ivacaftor~0.01
FRT Epithelia (Apical Cl⁻ Current)F508del-M470This compound~0.1
Ivacaftor~0.001
G551DThis compound~0.3
Ivacaftor~0.003
Human Bronchial Epithelia (Isc)F508del/F508delThis compound~0.03
Ivacaftor~0.002
F508del/G551DThis compound~0.02
Ivacaftor~0.001

Data synthesized from Liu J, et al. Br J Pharmacol. 2021.[1][2]

Table 2: Efficacy of this compound and Ivacaftor

AssayCFTR VariantThis compound EfficacyIvacaftor Efficacy
Single Channel (Po(app) max)G551D0.30Not ATP-dependent
Single Channel (Po)Wild-type> Ivacaftor-
Polarized EpitheliaF508del & G551DLower than IvacaftorHigher than this compound
Single CellsF508del & G551DSimilar to IvacaftorSimilar to this compound

Po(app) max: maximal apparent open probability. Data from Liu J, et al. Br J Pharmacol. 2021.[1][2]

Experimental Protocols

Protocol 1: YFP-Based High-Throughput Screening for CFTR Activity

This protocol is adapted from methods used to assess CFTR-mediated halide transport in a high-throughput format.

Materials:

  • Fischer Rat Thyroid (FRT) cells co-expressing a CFTR mutant (e.g., F508del-V470-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Cell culture medium (e.g., Coon's modified Ham's F-12) with appropriate supplements.

  • Phosphate-buffered saline (PBS).

  • Stimulation solution: PBS containing 10 µM Forskolin and 50 µM Genistein.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Iodide solution: PBS with 10 mM NaI replacing 10 mM NaCl.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the FRT-CFTR-YFP cells in 96-well or 384-well black, clear-bottom plates and culture to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Ivacaftor).

  • Assay: a. Wash the cell plates twice with PBS. b. Add the diluted this compound or control compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Place the plate in a fluorescence plate reader and begin recording the YFP fluorescence. d. After a baseline reading, add the iodide solution to all wells. e. Continue to monitor the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx through active CFTR channels.

  • Data Analysis: Calculate the initial rate of fluorescence decay for each well. Normalize the data to the vehicle control (0% activity) and a maximal stimulation control (100% activity). Plot the concentration-response curve to determine the EC50.

cluster_workflow YFP Quenching Assay Workflow A Plate FRT-CFTR-YFP cells in multi-well plate B Culture to confluence A->B C Wash cells with PBS B->C D Add this compound dilutions and controls C->D E Incubate at 37°C D->E F Measure baseline YFP fluorescence E->F G Add Iodide solution F->G H Record YFP quenching rate G->H I Analyze data and calculate EC50 H->I

Figure 2: Workflow for the YFP-based CFTR activity assay.

Protocol 2: Ussing Chamber Electrophysiology on Polarized Epithelial Cells

This protocol measures ion transport across polarized epithelial monolayers, such as FRT cells expressing CFTR or primary human bronchial epithelial (hBE) cells.

Materials:

  • Polarized epithelial cell monolayers grown on permeable supports (e.g., Snapwell™ or Transwell®).

  • Ussing chamber system.

  • Ringer's solution.

  • Amiloride (to block epithelial sodium channels).

  • Forskolin (to activate adenylyl cyclase and increase cAMP).

  • This compound stock solution.

  • CFTRinh-172 (to inhibit CFTR-mediated currents).

Procedure:

  • Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber. Fill both the apical and basolateral chambers with Ringer's solution pre-warmed to 37°C and bubbled with 95% O2/5% CO2.

  • Basal Current Measurement: Clamp the voltage to 0 mV and measure the short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate the CFTR-dependent current.

  • CFTR Activation: Add a CFTR agonist like forskolin (e.g., 10 µM) to the basolateral side to activate CFTR.

  • Potentiator Addition: Once a stable forskolin-stimulated Isc is achieved, add cumulative concentrations of this compound to the apical chamber. Record the change in Isc after each addition.

  • CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 20 µM) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis: Calculate the increase in Isc in response to this compound. Plot the concentration-response relationship to determine EC50 and maximal efficacy.

Protocol 3: Excised Inside-Out Patch Clamp for Single-Channel Recording

This advanced technique allows for the direct measurement of the activity of individual CFTR channels.

Materials:

  • HEK293 cells expressing the CFTR variant of interest.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular solutions.

  • ATP and Protein Kinase A (PKA) catalytic subunit.

  • This compound.

Procedure:

  • Cell Preparation: Culture cells to an appropriate density for patch-clamping.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Patch Formation: Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane (cell-attached configuration).

  • Patch Excision: Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Channel Activation: Perfuse the patch with an intracellular solution containing ATP (e.g., 1 mM) and the catalytic subunit of PKA (e.g., 75 nM) to activate CFTR channels.

  • Potentiator Application: Acutely apply different concentrations of this compound to the bath solution and record single-channel currents.

  • Data Analysis: Analyze the recordings to determine the channel open probability (Po), open time, and closed time. This provides direct insight into the gating mechanism.[1]

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

CP-628006 In Vitro Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-628006 is a novel small molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is a chloride and bicarbonate channel crucial for maintaining ion and fluid homeostasis across epithelial surfaces. In individuals with cystic fibrosis (CF), mutations in the CFTR gene lead to a dysfunctional protein, resulting in a range of severe symptoms. This compound has been identified as a promising therapeutic candidate due to its distinct mechanism of action compared to existing CFTR potentiators like ivacaftor. Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent. This document provides detailed application notes and protocols for the in vitro characterization of this compound.

Mechanism of Action & Signaling Pathway

This compound directly interacts with the CFTR protein at the plasma membrane to enhance its channel gating function. The activation of the CFTR channel is a multi-step process initiated by the binding of ATP to the nucleotide-binding domains (NBDs) and phosphorylation of the regulatory (R) domain by protein kinase A (PKA). This compound facilitates the opening of the CFTR channel, increasing the flow of chloride and bicarbonate ions.

CFTR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Extracellular Space Extracellular Space CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Channel Gating Ions_out Cl-, HCO3- CFTR_Open->Ions_out Ion Efflux cAMP cAMP PKA PKA cAMP->PKA Activates PKA->CFTR ATP ATP ATP->CFTR Binds to NBDs This compound This compound This compound->CFTR Potentiates

Caption: Simplified signaling pathway of CFTR activation and potentiation by this compound.

Data Presentation

The following tables summarize key quantitative data for this compound and the comparator, ivacaftor, derived from in vitro assays.

Table 1: Potency (EC50) of this compound and Ivacaftor on F508del-CFTR

CompoundCell LineAssay TypeEC50 (µM)
This compoundFRTYFP Halide Influx~1.5
IvacaftorFRTYFP Halide Influx~0.1

Table 2: Efficacy of this compound and Ivacaftor on CFTR Channel Activity

Compound (Concentration)CFTR VariantAssay TypeMeasured Parameter% of Ivacaftor Max Response
This compound (10 µM)F508delPatch ClampOpen Probability (Po)~70%
Ivacaftor (1 µM)F508delPatch ClampOpen Probability (Po)100%
This compound (10 µM)G551DPatch ClampOpen Probability (Po)Lower than Ivacaftor
Ivacaftor (1 µM)G551DPatch ClampOpen Probability (Po)100%

Experimental Protocols

YFP-Based Halide Influx Assay for High-Throughput Screening

This assay is a cell-based method for high-throughput screening of CFTR potentiators. It relies on the quenching of Yellow Fluorescent Protein (YFP-H148Q/I152L) fluorescence by iodide ions entering the cell through active CFTR channels.

Materials:

  • Fischer Rat Thyroid (FRT) cells co-expressing the F508del-CFTR mutant and the halide-sensitive YFP.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Chloride Buffer: 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM Glucose.

  • Iodide Buffer: Same as Chloride Buffer, but with 137 mM NaI replacing NaCl.

  • Forskolin stock solution (in DMSO).

  • This compound and other test compounds (in DMSO).

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the FRT-F508del-YFP cells into the microplates at a density that ensures a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells at 37°C and 5% CO2. For F508del-CFTR, incubate the cells at 27°C for 18-24 hours prior to the assay to promote the trafficking of the mutant protein to the cell surface.

  • Compound Addition:

    • Wash the cells with Chloride Buffer.

    • Add Chloride Buffer containing forskolin (e.g., 10 µM) and the desired concentrations of this compound or other test compounds.

    • Incubate for 10-20 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for YFP.

    • Establish a baseline fluorescence reading for each well.

    • Using the plate reader's injection system, add Iodide Buffer to all wells.

    • Immediately begin recording the fluorescence quenching over time.

  • Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. Calculate the initial rate of quenching for each well and plot against the compound concentration to determine the EC50.

YFP_Assay_Workflow A Seed FRT-F508del-YFP cells in 96-well plate B Incubate at 27°C (18-24h) A->B C Wash with Chloride Buffer B->C D Add Forskolin + This compound C->D E Incubate (10-20 min) D->E F Measure baseline YFP fluorescence E->F G Inject Iodide Buffer F->G H Record fluorescence quenching G->H I Analyze data (rate of quenching) H->I

Caption: Workflow for the YFP-based halide influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through CFTR channels in the entire cell membrane, providing detailed information on channel gating properties.

Materials:

  • HEK293 cells transiently or stably expressing the CFTR variant of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH).

  • Forskolin and this compound stock solutions.

Protocol:

  • Cell Preparation: Plate HEK293 cells expressing CFTR onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -40 mV).

  • CFTR Activation and Potentiation:

    • Apply a voltage-step protocol to elicit baseline currents.

    • Perfuse the cell with the extracellular solution containing forskolin (e.g., 10 µM) to activate CFTR.

    • Once a stable forskolin-activated current is achieved, perfuse with a solution containing both forskolin and this compound to measure potentiation.

  • Data Analysis: Measure the change in current amplitude in response to this compound. The potentiation can be expressed as the fold-increase over the forskolin-activated current or as a percentage of the response to a maximal concentration of a reference potentiator like ivacaftor.

Ussing Chamber Assay for Polarized Epithelial Monolayers

The Ussing chamber technique is used to measure ion transport across polarized epithelial monolayers, such as those formed by human bronchial epithelial (hBE) cells. This provides a more physiologically relevant model for studying CFTR function.

Materials:

  • Well-differentiated primary hBE cells cultured on permeable supports (e.g., Transwell inserts).

  • Ussing chamber system.

  • Krebs-Ringer Bicarbonate Solution (in mM): 117 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 10 Glucose. This solution should be gassed with 95% O2 / 5% CO2.

  • Amiloride, Forskolin, and this compound stock solutions.

  • CFTR inhibitor (e.g., CFTRinh-172).

Protocol:

  • Monolayer Preparation: Culture primary hBE cells on permeable supports at an air-liquid interface until a well-differentiated, polarized monolayer is formed.

  • Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed Krebs-Ringer Bicarbonate Solution.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

    • Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR, and observe the increase in Isc.

    • Once the forskolin-stimulated current is stable, add this compound to the apical chamber in a cumulative concentration-dependent manner to measure potentiation.

    • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) upon addition of this compound reflects the potentiation of CFTR-mediated chloride secretion. Plot the ΔIsc against the concentration of this compound to generate a dose-response curve.

Ussing_Chamber_Workflow A Mount hBE cell monolayer in Ussing chamber B Measure baseline Short-Circuit Current (Isc) A->B C Add Amiloride (apical) to block ENaC B->C D Add Forskolin (basolateral) to activate CFTR C->D E Add this compound (apical) to potentiate CFTR D->E F Add CFTR inhibitor (apical) to confirm specificity E->F G Analyze ΔIsc to determine potentiation F->G

Caption: Workflow for the Ussing chamber assay to measure CFTR potentiation.

Application Notes and Protocols for CP-628006 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Note on Target Specificity: The following application notes and protocols are based on available scientific literature. Current research indicates that CP-628006 is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[1][2][3][4][5][6] At present, there is no available information to suggest that this compound directly modulates the Transient Receptor Potential Ankryin 1 (TRPA1) channel. Therefore, the application of this compound in patch clamp electrophysiology is primarily relevant for the study of CFTR.

Introduction to this compound

This compound is a small molecule potentiator of the CFTR Cl⁻ channel, an important target in the treatment of cystic fibrosis.[1] It enhances CFTR channel gating, thereby increasing chloride ion transport across the cell membrane.[1] this compound has a distinct chemical structure and mechanism of action compared to other well-known CFTR potentiators like ivacaftor.[1][4] Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent, unlike the ATP-independent action of ivacaftor.[1][7]

Data Presentation: Quantitative Effects of this compound on CFTR

The following table summarizes the quantitative data on the effects of this compound on various CFTR channel activities as determined by electrophysiological studies.

ParameterCell Type/CFTR VariantValueReference
EC₅₀ Low temperature-rescued F508del-CFTR0.4 µM[4]
Maximal Response Low temperature-rescued F508del-CFTRApproximately 50% of ivacaftor's maximal response[4]

Signaling Pathway of CFTR Potentiation by this compound

The diagram below illustrates the proposed mechanism of action for this compound as a CFTR potentiator.

CFTR_Potentiation cluster_membrane Plasma Membrane CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Increased Open Probability Cl_out Cl⁻ (extracellular) CFTR_Open->Cl_out Cl⁻ Efflux CP628006 This compound CP628006->CFTR Binds to CFTR ATP ATP ATP->CFTR Binds to NBDs Cl_in Cl⁻ (intracellular) Cl_in->CFTR_Open Experimental_Workflow A Cell Preparation (CFTR-expressing cells) D Establish Patch Clamp Configuration (Whole-Cell or Inside-Out) A->D B Solution Preparation (Internal, External, Activators, this compound) B->D C Patch Clamp Rig Setup C->D E Record Baseline CFTR Activity D->E F Apply this compound E->F G Record Modulated CFTR Activity F->G H Data Analysis (Current Amplitude, Po, etc.) G->H I Dose-Response Analysis H->I

References

Application Notes and Protocols for CP-628006 in Ussing Chamber Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-628006 is a novel small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3][4] Unlike first-generation potentiators such as ivacaftor, this compound exhibits a distinct mechanism of action, notably restoring ATP-dependent gating to the G551D-CFTR mutant.[1][2][4] Its efficacy has been demonstrated in primary human bronchial epithelial (hBE) cells, particularly showing a pronounced effect on the F508del-CFTR variant, the most common CF-causing mutation.[1][3][5][6]

These application notes provide a comprehensive guide for utilizing this compound in Ussing chamber experiments to investigate its effects on epithelial ion transport. The Ussing chamber is the gold standard for studying the function of epithelial tissues and cultured cell monolayers by allowing for the precise measurement of ion transport parameters such as short-circuit current (Isc) and transepithelial resistance.[2][5][7][8][9]

Signaling Pathway of CFTR Potentiation

The primary function of CFTR is to conduct chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the apical membrane of epithelial cells.[5] This process is crucial for maintaining the hydration of mucosal surfaces. In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in decreased ion and water secretion.[5]

CFTR potentiators like this compound are small molecules that bind directly to the CFTR protein at the plasma membrane and increase the channel's open probability, thereby enhancing ion transport.[1][5] The signaling cascade in an experimental context typically involves the following steps:

  • Baseline Measurement: The basal ion transport across the epithelial monolayer is measured.

  • ENaC Inhibition: The epithelial sodium channel (ENaC) is often blocked with amiloride to isolate the effects on Cl⁻ secretion.[1][10][11]

  • cAMP Stimulation: Intracellular cyclic AMP (cAMP) levels are increased using an agonist like forskolin, which activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of CFTR, a prerequisite for channel opening.[5]

  • CFTR Potentiation: With the channel primed by PKA phosphorylation, a potentiator like this compound is added. It binds to the CFTR protein and further increases the channel's gating activity, leading to a measurable increase in Cl⁻ secretion (observed as an increase in Isc).

  • CFTR Inhibition: To confirm that the observed current is CFTR-mediated, a specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment, which should reverse the stimulated current.[1][10][11]

CFTR_Potentiation_Pathway cluster_cell Epithelial Cell Amiloride Amiloride ENaC ENaC Amiloride->ENaC Inhibits CP628006 This compound CFTR CFTR Channel CP628006->CFTR Potentiates (Increases Gating) CFTR_Inhibitor CFTRinh-172 CFTR_Inhibitor->CFTR Inhibits Cl_out Cl⁻ CFTR->Cl_out Secretion AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP cAMP_PKA cAMP -> PKA ATP_cAMP->cAMP_PKA PKA_CFTR PKA Phosphorylates CFTR (R-Domain) cAMP_PKA->PKA_CFTR PKA_CFTR->CFTR Primes Na_in Na⁺ Na_in->ENaC Forskolin Forskolin Forskolin->AC Activates Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experimental Sequence cluster_analysis Analysis start Differentiated hBE Cells on Permeable Support setup Mount Cells in Ussing Chamber start->setup equilibrate Equilibrate (15-20 min) in 37°C KBR Solution setup->equilibrate clamp Voltage Clamp (0 mV) Record Baseline Isc equilibrate->clamp amiloride 1. Add Amiloride (Apical) (Inhibit ENaC) clamp->amiloride forskolin 2. Add Forskolin (A+B) (Activate CFTR) amiloride->forskolin cp628006 3. Add this compound (Apical) (Potentiate CFTR) forskolin->cp628006 inhibitor 4. Add CFTRinh-172 (Apical) (Inhibit CFTR) cp628006->inhibitor analyze Calculate ΔIsc for each compound addition inhibitor->analyze end Generate Concentration- Response Curves analyze->end

References

Application Notes and Protocols for CP-628006 Studies in Human Bronchial Epithelial (hBE) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental evaluation of CP-628006, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, in human bronchial epithelial (hBE) cells. The protocols outlined below are based on studies investigating the efficacy and mechanism of action of this compound, often in comparison to the clinically approved potentiator, ivacaftor.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. This results in the accumulation of thick, sticky mucus, particularly in the airways, leading to chronic infection, inflammation, and progressive lung damage. CFTR potentiators are a class of drugs that aim to restore the function of CFTR protein channels that are present on the cell surface but have impaired gating.

This compound is a small molecule CFTR potentiator with a distinct chemical structure. Studies in patient-derived hBE cells have demonstrated its efficacy in potentiating CFTR function, suggesting a potential therapeutic role in CF.[1] These notes provide detailed methodologies for the culture of hBE cells and the electrophysiological assays used to characterize the activity of this compound.

Data Summary

The following tables summarize the quantitative data from studies evaluating the effect of this compound on CFTR function in hBE cells.

Table 1: Potentiation of F508del/F508del CFTR-mediated Short-Circuit Current (Isc) in hBE Cells

CompoundEC50 (µM)Maximal Response (% of Ivacaftor)
This compound0.4~50%
Ivacaftor0.1100%

Data represents the mean from multiple experiments.

Table 2: Potentiation of F508del/G551D CFTR-mediated Short-Circuit Current (Isc) in hBE Cells

CompoundEC50 (µM)Maximal Response (% of Ivacaftor)
This compound0.2~80%
Ivacaftor0.02100%

Data represents the mean from multiple experiments.

Experimental Protocols

Human Bronchial Epithelial (hBE) Cell Culture

This protocol describes the culture of primary hBE cells derived from CF patients to form differentiated, polarized epithelial monolayers for subsequent electrophysiological analysis.

Materials:

  • Cryopreserved primary hBE cells from CF patients (e.g., F508del/F508del or F508del/G551D genotypes)

  • Bronchial Epithelial Growth Medium (BEGM)

  • Air-Liquid Interface (ALI) medium

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Tissue culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Thawing and Expansion:

    • Rapidly thaw cryopreserved hBE cells in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed BEGM and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh BEGM and seed into collagen-coated tissue culture flasks.

    • Culture the cells at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days until they reach 80-90% confluency.

  • Seeding on Permeable Supports:

    • Wash the confluent hBE cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cells.

    • Resuspend the cells in ALI medium and seed them onto the apical side of collagen-coated permeable supports at a high density.

    • Maintain the cells submerged in ALI medium on both the apical and basolateral sides for the first 24-48 hours.

  • Differentiation at the Air-Liquid Interface (ALI):

    • After 24-48 hours, remove the medium from the apical compartment to establish an air-liquid interface.

    • Continue to feed the cells by changing the ALI medium in the basolateral compartment every 2-3 days.

    • Allow the cells to differentiate for 4-6 weeks. Successful differentiation is characterized by the formation of a polarized epithelium with cilia and mucus production.

G cluster_expansion Expansion Phase cluster_differentiation Differentiation Phase Thaw Thaw Cryopreserved hBE Cells Culture Culture in Flasks (BEGM) Thaw->Culture Seed Seed on Permeable Supports (ALI Medium) Culture->Seed Harvest Cells ALI Establish Air-Liquid Interface Seed->ALI Differentiate Differentiate for 4-6 Weeks ALI->Differentiate Ussing Ussing Chamber/ Patch-Clamp Differentiate->Ussing Ready for Experiments

Workflow for hBE cell culture and differentiation.
Ussing Chamber Electrophysiology

This protocol measures the net ion transport across the differentiated hBE cell monolayer, providing a functional readout of CFTR activity.

Materials:

  • Ussing chamber system

  • Differentiated hBE cells on permeable supports

  • Krebs-bicarbonate Ringer (KBR) solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • This compound

  • Ivacaftor

  • CFTRinh-172 (CFTR inhibitor)

Protocol:

  • Chamber Setup:

    • Mount the permeable support with the differentiated hBE cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) KBR solution.

    • Equilibrate the system for 10-20 minutes.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport.

    • First, add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride currents.

    • Next, add forskolin (e.g., 10 µM) to both chambers to activate CFTR through cAMP-dependent phosphorylation.

    • Perform a dose-response experiment by cumulatively adding increasing concentrations of this compound or ivacaftor to the apical chamber.

    • Finally, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the measured current is mediated by CFTR.

G Start Mount hBE Monolayer in Ussing Chamber Amiloride Add Amiloride (Block ENaC) Start->Amiloride Forskolin Add Forskolin (Activate CFTR) Amiloride->Forskolin Potentiator Add this compound (Dose-Response) Forskolin->Potentiator Inhibitor Add CFTRinh-172 (Inhibit CFTR) Potentiator->Inhibitor End Data Analysis Inhibitor->End

Ussing chamber experimental workflow.
Excised Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct measurement of single CFTR channel activity and provides insights into the mechanism of action of potentiators.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • hBE cells cultured on coverslips

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • ATP

  • Protein Kinase A (PKA)

  • This compound

  • Ivacaftor

Protocol:

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip.

  • Cell Preparation and Patching:

    • Place a coverslip with hBE cells in the recording chamber filled with extracellular solution.

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Excise the membrane patch in the inside-out configuration by pulling the pipette away from the cell.

  • Single-Channel Recording:

    • Perfuse the intracellular face of the membrane patch with a solution containing ATP and the catalytic subunit of PKA to activate CFTR channels.

    • Record single-channel currents at a fixed holding potential (e.g., -50 mV).

    • To test the effect of this compound, perfuse the patch with a solution containing the compound at the desired concentration.

    • Record for a sufficient duration to allow for the analysis of channel open probability (Po), open time, and closed time.

G cluster_pathway CFTR Gating and Potentiation CFTR CFTR Channel Gating Channel Gating (Open/Closed) CFTR->Gating ATP ATP Binding & Hydrolysis ATP->CFTR Fuels Gating PKA PKA Phosphorylation PKA->CFTR Activates IncreasedPo Increased Open Probability Gating->IncreasedPo Potentiator This compound Potentiator->Gating Modulates

Signaling pathway of CFTR activation and potentiation.

Conclusion

The protocols described provide a framework for the in vitro evaluation of CFTR potentiators like this compound using primary human bronchial epithelial cells. These methods, from cell culture to detailed electrophysiological analysis, are essential for characterizing the efficacy and mechanism of novel CFTR modulators and are critical for the preclinical development of new therapies for cystic fibrosis. The distinct effects of this compound compared to ivacaftor suggest a different mechanism of CFTR potentiation, opening possibilities for combination therapies.[1]

References

Application Notes and Protocols: Forskolin-Induced Swelling (FIS) Assay with CP-628006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective ion transport across epithelial tissues. The Forskolin-Induced Swelling (FIS) assay, utilizing patient-derived intestinal organoids, has emerged as a pivotal in vitro functional assay to quantify CFTR activity and evaluate the efficacy of CFTR modulator therapies.[1][2][3][4] Forskolin, an activator of adenylyl cyclase, elevates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates the CFTR channel, causing an efflux of chloride ions into the organoid lumen.[3][5] This ion movement drives osmotic water influx, resulting in measurable organoid swelling that directly correlates with CFTR function.[3]

CP-628006 is a small molecule CFTR potentiator that enhances the channel gating of the CFTR protein at the plasma membrane.[6][7][8] It has demonstrated efficacy in potentiating the function of wild-type and mutant CFTR, including the common F508del mutation.[6] Notably, this compound has a distinct mechanism of action compared to other potentiators like ivacaftor, as it restores ATP-dependent channel gating to the G551D-CFTR mutant.[6][8] This application note provides a detailed protocol for utilizing the FIS assay to assess the activity of the CFTR potentiator this compound in intestinal organoids.

Signaling Pathway of Forskolin-Induced Swelling

The FIS assay is predicated on the activation of the CFTR channel through the cAMP signaling cascade. The process is initiated by forskolin, which activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates the regulatory (R) domain of the CFTR protein. This phosphorylation, in conjunction with ATP binding to the nucleotide-binding domains (NBDs), induces a conformational change in the CFTR protein, opening the chloride channel and initiating ion and water transport into the organoid lumen.

FIS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Opens Cl_out Cl- Efflux CFTR_Open->Cl_out PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates ATP ATP ATP->CFTR Binds to NBDs H2O_out Water Influx Cl_out->H2O_out Drives Osmotic

Caption: Signaling pathway of Forskolin-Induced Swelling in intestinal organoids.

Experimental Principles and Reagents

The FIS assay with this compound involves the culture of intestinal organoids, treatment with the potentiator, stimulation with forskolin, and subsequent imaging and analysis of organoid swelling.

Component Function Typical Concentration
Intestinal Organoids 3D in vitro model derived from patient stem cells, expressing CFTR.30-80 organoids per well.[1]
Basement Membrane Matrix Provides a scaffold for 3D organoid growth.As required for plating.
Forskolin Adenylyl cyclase activator; stimulates CFTR-mediated fluid secretion.0.128 µM to 5 µM.[9][10]
This compound CFTR potentiator; enhances the channel gating of CFTR.Concentration range to be determined empirically (e.g., 0.1 µM - 10 µM).
CFTR Corrector (e.g., VX-809) Optional: for mutations affecting protein folding and trafficking (e.g., F508del), a corrector can be used to increase CFTR expression at the cell surface.1 µM - 3 µM.[1]
Calcein Green AM A fluorescent dye used to visualize and quantify organoid swelling.As per manufacturer's instructions.

Experimental Workflow

The experimental workflow for the FIS assay with this compound can be divided into four main stages: organoid culture and plating, drug treatment, forskolin stimulation and imaging, and data analysis.

FIS_Workflow cluster_prep Stage 1: Preparation cluster_treatment Stage 2: Drug Treatment cluster_assay Stage 3: Assay Execution cluster_analysis Stage 4: Data Analysis A Culture and expand intestinal organoids B Plate 30-80 organoids per well in basement membrane matrix in a 96-well plate A->B C Optional: Pre-incubate with CFTR corrector (e.g., VX-809) for 18-24 hours B->C D Incubate with this compound (and corrector, if applicable) for a defined period (e.g., 1-24 hours) C->D E Stain organoids with Calcein Green AM D->E F Add Forskolin to induce swelling E->F G Acquire images at regular intervals (e.g., every 15-20 minutes) for 1-8 hours using confocal microscopy F->G H Segment and measure organoid area/volume over time G->H I Calculate the Area Under the Curve (AUC) of the swelling response H->I J Compare AUC between treatment groups I->J

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific organoid lines and experimental conditions.

1. Organoid Culture and Plating

1.1. Culture human intestinal organoids according to established protocols.[1][11] 1.2. On the day of the experiment, harvest and mechanically dissociate organoids into smaller fragments. 1.3. Resuspend organoid fragments in a basement membrane matrix. 1.4. Seed 30-80 organoids in a 3 µL droplet of the matrix into the center of each well of a 96-well plate.[12] 1.5. Incubate the plate at 37°C for 15 minutes to solidify the matrix.[12] 1.6. Add 100 µL of complete organoid culture medium to each well.

2. Drug Treatment

2.1. For F508del or other trafficking-deficient mutations: 18-24 hours prior to the assay, replace the medium with fresh medium containing a CFTR corrector (e.g., 3 µM VX-809).[1][12] 2.2. On the day of the assay, prepare working solutions of this compound in the appropriate medium (with or without a corrector). A concentration range (e.g., 0.1 µM to 10 µM) should be tested to determine the optimal concentration. 2.3. Replace the medium in the wells with the medium containing this compound. Include appropriate vehicle controls (e.g., DMSO). 2.4. Incubate for a predetermined time (e.g., 1-24 hours) at 37°C and 5% CO₂.

3. Forskolin Stimulation and Imaging

3.1. Prepare a stock solution of Calcein Green AM and add it to each well to a final concentration recommended by the manufacturer. Incubate as required for staining. 3.2. Prepare a working solution of forskolin in the appropriate medium. 3.3. Just prior to imaging, add the forskolin solution to the wells. A final concentration of 5 µM is often used for maximal stimulation.[10] 3.4. Immediately place the 96-well plate into a pre-warmed (37°C) confocal microscope equipped with a live-cell imaging chamber. 3.5. Acquire images (e.g., brightfield and fluorescence for Calcein Green) of the organoids in each well every 15-20 minutes for a duration of 1 to 8 hours.[13]

4. Data Analysis

4.1. Use image analysis software to segment and measure the cross-sectional area or volume of each organoid at each time point. 4.2. Normalize the area/volume at each time point to the initial area/volume at time zero. 4.3. Plot the normalized swelling over time for each condition. 4.4. Calculate the Area Under the Curve (AUC) for each swelling curve to quantify the total swelling response. 4.5. Compare the AUC values between the control and this compound-treated groups to determine the effect of the potentiator on CFTR function.

Expected Results and Interpretation

In organoids with functional CFTR, the addition of forskolin will induce a time-dependent increase in organoid size. Treatment with an effective CFTR potentiator like this compound is expected to significantly enhance the forskolin-induced swelling compared to the vehicle control. For organoids with trafficking-deficient mutations like F508del, a synergistic effect may be observed when this compound is combined with a CFTR corrector. The magnitude of the swelling response, as quantified by the AUC, provides a measure of the potentiation of CFTR function by this compound.

Conclusion

The Forskolin-Induced Swelling assay is a robust and physiologically relevant method for assessing the function of CFTR and the efficacy of modulator compounds.[1][2] This application note provides a comprehensive framework for the application of the FIS assay to evaluate the CFTR potentiator this compound. The detailed protocol and workflows are intended to guide researchers in designing and executing experiments to characterize novel CFTR modulators and to advance the development of new therapies for Cystic Fibrosis.

References

Application Notes and Protocols for CP-628006 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-628006 is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel crucial for ion and fluid transport across epithelial surfaces.[1] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a multi-system genetic disorder. This compound has been identified as a compound that can restore the function of certain CFTR mutants, such as G551D, by enhancing channel gating in an ATP-dependent manner.[1][2] This document provides detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays, along with information on its mechanism of action and relevant signaling pathways.

Data Presentation

Physicochemical and Solubility Data
ParameterValueSource
Molecular Weight 536.63 g/mol [2]
Molecular Formula C₃₂H₃₅F₃N₂O₂[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Solubility in DMSO Data not publicly availableN/A
Appearance Powder[2]
Storage and Stability

Proper storage of this compound is critical to maintain its biological activity. The following table outlines the recommended storage conditions for both the solid compound and solutions in DMSO.

FormStorage TemperatureStabilitySource
Solid Powder -20°C2 years[2]
Solution in DMSO 4°C2 weeks[2]
Solution in DMSO -80°C6 months[2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.37 mg of this compound (Molecular Weight = 536.63 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is often beneficial to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in sterile cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 1 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium.

  • Mixing and Application: Gently mix the working solution by inverting the tube or pipetting up and down. Add the final working solution to your cell cultures as per your experimental design.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage cluster_working Working Solution Preparation A Equilibrate this compound Powder B Weigh Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Volumes D->E F Store at -80°C (Long-term) or 4°C (Short-term) E->F G Thaw Stock Solution Aliquot F->G H Dilute in Cell Culture Medium to Final Concentration G->H I Apply to Cells H->I

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response CFTR Mutant CFTR Channel (e.g., G551D) ChannelGating Enhanced Channel Gating CFTR->ChannelGating Potentiates CP628006 This compound CP628006->CFTR Binds to ATP ATP ATP->CFTR Required for gating IonTransport Increased Cl- / HCO3- Transport ChannelGating->IonTransport Restoration Restoration of Epithelial Surface Liquid Homeostasis IonTransport->Restoration

Caption: Mechanism of this compound as a CFTR potentiator.

References

Determining Optimal CP-628006 Concentration for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the effective concentration of CP-628006, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, for in vitro experiments. Detailed protocols for key assays are provided to ensure reproducible and accurate results.

Introduction to this compound

This compound is a small molecule CFTR potentiator identified through high-throughput screening. It has a chemical structure distinct from other known potentiators like ivacaftor.[1] this compound enhances CFTR channel function by increasing the frequency and duration of channel openings.[2] Notably, its mechanism of action is different from that of ivacaftor; for instance, it restores ATP-dependent channel gating to the G551D-CFTR mutant, whereas ivacaftor's action is ATP-independent.[2] This distinct mechanism makes this compound a valuable tool for studying CFTR function and a potential candidate for combination therapies.

Mechanism of Action and Signaling Pathway

The primary function of CFTR is to act as a chloride and bicarbonate channel in epithelial cells. Its activity is tightly regulated by the cyclic AMP (cAMP) signaling pathway. Activation of the CFTR channel is initiated by the phosphorylation of its Regulatory (R) domain by Protein Kinase A (PKA).[3][4][5] This phosphorylation event induces a conformational change, allowing for the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs), which in turn powers the gating (opening and closing) of the channel.[3]

This compound acts as a potentiator, meaning it enhances the gating of CFTR channels that are already present at the cell membrane. It does not correct the trafficking of misfolded CFTR proteins to the cell surface.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open ATP Binding & Hydrolysis Cl_ion Cl- CFTR_Open->Cl_ion Efflux CP628006 This compound CP628006->CFTR_Open Potentiates Gating PKA_inactive PKA (Inactive) cAMP cAMP PKA_active PKA (Active) PKA_inactive->PKA_active Activation PKA_active->CFTR Phosphorylates R-Domain R_domain R-Domain Phosphorylation ATP_hydrolysis ATP -> ADP + Pi cAMP->PKA_inactive Binds experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., FRT, HEK293, hBE) Assay_Choice Choose Assay Cell_Culture->Assay_Choice Compound_Prep This compound Preparation (Stock and Working Solutions) Compound_Prep->Assay_Choice YFP_Assay YFP-Based Halide Influx Assay Assay_Choice->YFP_Assay High-Throughput Ussing_Chamber Ussing Chamber Electrophysiology Assay_Choice->Ussing_Chamber Epithelial Transport Patch_Clamp Single-Channel Patch-Clamp Recording Assay_Choice->Patch_Clamp Single-Channel Kinetics Data_Acquisition Data Acquisition YFP_Assay->Data_Acquisition Ussing_Chamber->Data_Acquisition Patch_Clamp->Data_Acquisition Concentration_Response Concentration-Response Curves Data_Acquisition->Concentration_Response EC50_Calculation EC50 Calculation Concentration_Response->EC50_Calculation Comparison Comparison with Controls (e.g., Ivacaftor) EC50_Calculation->Comparison

References

Application Notes and Protocols: CP-628006 Treatment of Primary Airway Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-628006 is a novel potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the anion channel dysfunctional in cystic fibrosis (CF).[1][2] It has a distinct chemical structure and mechanism of action compared to the well-characterized potentiator, ivacaftor.[1][2] These application notes provide a comprehensive overview of the use of this compound for the treatment of primary airway epithelial cells, summarizing key quantitative data and providing detailed experimental protocols for its application and evaluation.

Mechanism of Action

This compound directly interacts with the CFTR protein to enhance its channel gating, thereby increasing the flow of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] This potentiation of CFTR function has been demonstrated in primary human bronchial epithelial (hBE) cells derived from CF patients with various mutations.[1] Notably, its effects on the predominant F508del-CFTR mutation are more significant than on the G551D gating mutation.[1]

A key distinction from ivacaftor is that this compound's potentiation of G551D-CFTR is ATP-dependent, suggesting a different interaction with the CFTR protein's nucleotide-binding domains.[1] For the G551D-CFTR mutation, a combination of this compound and ivacaftor has been shown to have a greater effect than either compound alone.[1]

Signaling Pathway of CFTR Activation and Potentiation

CFTR_Potentiation cluster_activation CFTR Activation Pathway cluster_potentiation CFTR Potentiation cluster_output Cellular Response Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP_cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_channel CFTR Channel (Inactive) PKA->CFTR_channel Phosphorylates CFTR_active CFTR Channel (Active) CFTR_channel->CFTR_active Activation Potentiated_CFTR Potentiated CFTR Channel (Increased Open Probability) CFTR_active->Potentiated_CFTR CP_628006 This compound CP_628006->CFTR_active Potentiates Ivacaftor Ivacaftor Ivacaftor->CFTR_active Potentiates Ion_Transport Increased Cl- and HCO3- Transport Potentiated_CFTR->Ion_Transport ASL_Hydration Improved Airway Surface Liquid Hydration Ion_Transport->ASL_Hydration

Caption: CFTR activation by the cAMP/PKA pathway and subsequent potentiation by this compound.

Quantitative Data

The following tables summarize the potency and efficacy of this compound in treating primary human bronchial epithelial (hBE) cells with different CFTR genotypes, as measured by short-circuit current (Isc) in Ussing chamber experiments.

Table 1: Potency (EC50) of this compound in Primary hBE Cells

CFTR GenotypeEC50 (µM) [95% CI]
F508del/F508del0.23 [0.16, 0.33]
F508del/G551D0.31 [0.15, 0.64]

Data extracted from a study by Liu et al. (2022).

Table 2: Efficacy of this compound in Primary hBE Cells

CFTR GenotypeMaximal Effect (% of Ivacaftor) [95% CI]
F508del/F508del66[3][4]
F508del/G551D45[5]

Data extracted from a study by Liu et al. (2022). Maximal effect of this compound is expressed as a percentage of the maximal effect of ivacaftor.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial (hBE) Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary hBE cells to form a polarized, pseudostratified epithelium suitable for Ussing chamber experiments.

Materials:

  • Cryopreserved primary hBE cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • ALI differentiation medium

  • Collagen-coated culture flasks and permeable supports (e.g., Transwells®)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thawing and Seeding: Rapidly thaw cryopreserved hBE cells and seed them onto collagen-coated culture flasks in BEGM.

  • Expansion: Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until they reach 80-90% confluency.

  • Seeding on Permeable Supports: Dissociate the cells using trypsin-EDTA and seed them onto collagen-coated permeable supports at a high density in ALI differentiation medium.

  • Differentiation at ALI:

    • Maintain the cultures submerged in medium for the first 24-48 hours.

    • After 24-48 hours, remove the apical medium to create an air-liquid interface.

    • Change the basolateral medium every 2-3 days.

    • Allow the cells to differentiate for at least 3-4 weeks. Successful differentiation is indicated by the presence of ciliated cells and mucus production.

Protocol 2: Measurement of CFTR Function using Ussing Chamber Assay

This protocol details the use of an Ussing chamber to measure short-circuit current (Isc) as an indicator of CFTR-mediated ion transport in differentiated hBE cells.

Materials:

  • Differentiated hBE cells on permeable supports

  • Ussing chamber system with electrodes

  • Voltage-clamp amplifier

  • Ringer's solution (e.g., 120 mM NaCl, 20 mM HEPES, 5 mM glucose, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.8 mM KH2PO4, 0.8 mM K2HPO4, pH 7.4)

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • This compound

  • CFTRinh-172 (CFTR inhibitor)

Procedure:

  • Mounting: Mount the permeable support with the differentiated hBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration: Add pre-warmed and gassed Ringer's solution to both chambers and allow the system to equilibrate for 15-20 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to both chambers to activate CFTR through the cAMP pathway.

  • This compound Treatment: Add this compound at the desired concentrations to the apical chamber and record the change in Isc.

  • CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.

Ussing_Chamber_Workflow cluster_setup Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis Mount Mount hBE Monolayer in Ussing Chamber Equilibrate Equilibrate with Ringer's Solution Mount->Equilibrate Baseline Measure Baseline Isc Equilibrate->Baseline Amiloride Add Amiloride (Inhibit ENaC) Baseline->Amiloride Forskolin Add Forskolin (Activate CFTR) Amiloride->Forskolin CP628006 Add this compound (Potentiate CFTR) Forskolin->CP628006 Inhibitor Add CFTRinh-172 (Confirm CFTR Current) CP628006->Inhibitor Analyze Analyze Change in Isc Inhibitor->Analyze

Caption: Workflow for Ussing chamber analysis of this compound effect on primary airway cells.

Effects on aytokine Secretion and Inflammation

Currently, there is no published data specifically investigating the effects of this compound on cytokine secretion or inflammatory responses in primary airway epithelial cells. The primary focus of research on this compound has been its function as a CFTR potentiator.

However, studies with other CFTR modulators, such as ivacaftor, have explored their impact on inflammation in CF airways, with some conflicting results. Some research suggests that restoring CFTR function can lead to a reduction in pro-inflammatory cytokines like IL-8. Conversely, other studies have shown no significant change in inflammatory markers or have even suggested that an inflammatory environment might enhance the efficacy of CFTR modulators.

Therefore, the effect of this compound on the inflammatory phenotype of primary airway epithelial cells represents a critical area for future investigation. Researchers are encouraged to include measurements of key inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in their experimental designs when evaluating the effects of this compound.

Conclusion

This compound is a potent and efficacious potentiator of mutant CFTR in primary airway epithelial cells, offering a valuable tool for cystic fibrosis research and drug development. The provided protocols offer a framework for its application and evaluation in a physiologically relevant in vitro model. Further investigation into its potential secondary effects, such as modulation of inflammatory responses, will provide a more complete understanding of its therapeutic potential.

References

Application Notes and Protocols for Single-Channel Recording of CFTR with CP-628006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel whose dysfunction causes cystic fibrosis (CF). Potentiators are a class of CFTR modulators that directly enhance the channel's gating function, increasing the probability of the channel being open. CP-628006 is a novel small-molecule CFTR potentiator with a distinct chemical structure and mechanism of action compared to other well-known potentiators like ivacaftor.[1] This document provides detailed application notes and protocols for studying the effects of this compound on the single-channel properties of wild-type and mutant CFTR using the patch-clamp technique.

Mechanism of Action

This compound directly interacts with the CFTR protein at the plasma membrane to enhance channel gating.[1] It potentiates wild-type, F508del-CFTR, and G551D-CFTR by increasing both the frequency and duration of channel openings.[1][2] A key distinguishing feature of this compound is that its potentiation of the G551D-CFTR mutant is ATP-dependent, in contrast to the ATP-independent action of ivacaftor.[1][3] This suggests a different mechanism of action, potentially involving direct interaction with the ATP-binding sites of the Nucleotide-Binding Domains (NBDs).[3] For the F508del-CFTR mutant, this compound increases the affinity and efficacy of ATP-dependent gating.[1][2]

Data Presentation

Effects of this compound on CFTR Single-Channel Properties

The following tables summarize the quantitative effects of this compound on the open probability (Po) of different CFTR variants as determined by single-channel patch-clamp experiments.

CFTR VariantCompoundConcentration (µM)Open Probability (Po) / Apparent Po (Po(app))Fold Increase vs. Control
Wild-Type Control (ATP+PKA)-~0.35-
This compound1~0.55~1.6
This compound10~0.70~2.0
F508del Control (ATP+PKA)-~0.02-
This compound1~0.15~7.5
This compound10~0.25~12.5
G551D Control (ATP+PKA)-<0.01-
This compound1~0.05>5
This compound10~0.10>10

Data are estimated from published concentration-response curves and representative recordings.[2][3] For G551D-CFTR, the number of channels in the patch is unknown, hence apparent Po is reported.

Concentration-Response Parameters for CFTR Potentiation
CFTR VariantCompoundEC50 (µM)Maximal Effect (% of Ivacaftor)
Wild-Type This compound~1.5~70%
F508del This compound~0.5~50%
G551D This compound~2.0~40%

Values are derived from sigmoidal concentration-response functions fitted to experimental data where the maximal effect of ivacaftor (1 µM) is designated as 100%.[3]

Experimental Protocols

Cell Culture and CFTR Expression
  • Cell Line Selection : HEK293 cells are a suitable heterologous expression system for single-channel recordings of CFTR.[3] Other cell lines like Chinese Hamster Ovary (CHO) or C127 mouse mammary epithelial cells can also be used.[4]

  • Transfection : Transiently transfect cells with plasmids encoding the desired CFTR variant (wild-type, F508del, G551D) using a suitable transfection reagent.

  • Culture Conditions : Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Low-Temperature Rescue (for F508del-CFTR) : For experiments involving the F508del-CFTR mutant, incubate the cells at a reduced temperature (e.g., 27°C) for 24-48 hours prior to the experiment to facilitate the trafficking of the mutant protein to the cell surface.[3]

Single-Channel Recording (Excised Inside-Out Patch-Clamp)

This protocol is adapted from standard methods for recording CFTR single-channel currents.[3][4]

Solutions:

  • Pipette (Extracellular) Solution (in mM) : 140 N-methyl-D-glucamine (NMDG), 140 Aspartic acid, 5 CaCl2, 2 MgSO4, 10 TES, pH 7.4.

  • Bath (Intracellular) Solution (in mM) : 147 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 TES, pH 7.4.

  • Reagents to be added to the bath solution :

    • 1 mM Mg-ATP

    • 75 nM Protein Kinase A (PKA) catalytic subunit

    • This compound (dissolved in DMSO, final concentration as required, e.g., 0.1 - 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

Procedure:

  • Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.

  • Cell Preparation : Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the bath solution.

  • Seal Formation : Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Excision : After achieving a giga-seal, pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration. The intracellular face of the membrane patch is now exposed to the bath solution.

  • CFTR Activation : To activate CFTR channels in the patch, perfuse the bath with the intracellular solution containing 1 mM Mg-ATP and 75 nM PKA.

  • Recording Baseline Activity : Hold the membrane potential at a constant voltage (e.g., -50 mV) and record baseline CFTR channel activity.[3] Downward deflections in the current trace correspond to channel openings.

  • Application of this compound : Perfuse the bath with the ATP and PKA-containing solution supplemented with the desired concentration of this compound.

  • Data Acquisition : Record single-channel currents for a sufficient duration (e.g., ≥5 minutes for wild-type, ≥10 minutes for mutants) to allow for robust analysis.[3] Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP). Filter the data at a suitable frequency (e.g., 500 Hz) and digitize at an appropriate rate (e.g., 5 kHz).[2]

  • Data Analysis :

    • Determine the single-channel current amplitude from an all-points histogram.

    • Calculate the open probability (Po) as the total open time divided by the total recording time.

    • Analyze the frequency and duration of channel openings and closings (mean open/closed times).

Visualizations

Proposed Mechanism of this compound Action on CFTR

CFTR_Potentiation cluster_membrane Plasma Membrane cluster_intracellular Intracellular CFTR_closed CFTR (Closed) CFTR_open CFTR (Open) CFTR_closed->CFTR_open Gating CFTR_open->CFTR_closed Gating Cl_in Cl- ATP ATP ATP->CFTR_closed Binding & Hydrolysis PKA PKA PKA->CFTR_closed Phosphorylation CP628006 This compound CP628006->CFTR_closed Binds to potentiate ATP-dependent gating Cl_out Cl- Cl_out->CFTR_open Efflux

Caption: Proposed ATP-dependent potentiation of CFTR by this compound.

Experimental Workflow for Single-Channel Recording

Workflow start HEK293 Cell Culture expressing CFTR variant giga_seal Form Giga-Seal on cell start->giga_seal excision Excise patch to inside-out configuration giga_seal->excision activation Activate CFTR with 1mM ATP + 75nM PKA excision->activation baseline Record Baseline Single-Channel Activity activation->baseline compound_app Apply this compound (+ ATP & PKA) baseline->compound_app record_effect Record Channel Activity in presence of this compound compound_app->record_effect analysis Data Analysis: Po, Open/Closed Times record_effect->analysis end Results analysis->end

Caption: Workflow for analyzing this compound effects on CFTR.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CP-628006 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for experiments involving the CFTR potentiator, CP-628006.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Preparation

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of this compound are critical for experimental reproducibility.

Protocol: this compound Stock Solution Preparation (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 536.63 g/mol ), add 186.3 µL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage:

    • Short-term (up to 2 weeks): Store at 4°C.[1]

    • Long-term (up to 6 months): Store at -80°C.[1]

Q2: My this compound solution appears to have precipitated after thawing. What should I do?

A2: Precipitation can occur with freeze-thaw cycles. Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate solvent evaporation or degradation, and preparing a fresh stock solution is recommended.

Cell-Based Assays

Q3: I am observing high variability in my cell-based assay results. What are the potential causes?

A3: High variability in cell-based assays can stem from several factors.

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable responses.

  • Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the exponential growth phase. Over-confluent or unhealthy cells will respond poorly and inconsistently.

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.

  • Incomplete Compound Mixing: After adding this compound to your assay plate, ensure thorough but gentle mixing to achieve a uniform concentration in each well.

Q4: The response to this compound in my CFTR-expressing cells is lower than expected. Why might this be?

A4: A suboptimal response can be due to several issues.

  • Low CFTR Expression: The level of CFTR expression can be low in some cell lines or can decrease with high passage numbers.[2] Verify the expression of your specific CFTR mutant (e.g., F508del, G551D) via Western blot or qPCR. For some mutants like F508del, a low-temperature incubation (e.g., 27°C for 24-48 hours) may be necessary to promote its trafficking to the cell surface.

  • Suboptimal Assay Conditions: Ensure that the assay buffer contains an appropriate stimulus to activate CFTR, such as forskolin, to raise intracellular cAMP levels. The effect of this compound on G551D-CFTR is ATP-dependent, so ensure your experimental conditions do not deplete intracellular ATP.[1][3]

  • Incorrect Compound Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to inaccurate dosing.

Q5: How can I be sure the observed effect is specific to CFTR potentiation?

A5: Including proper controls is essential for validating the specificity of your results.

  • Negative Controls:

    • Use a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to account for any solvent effects.

    • Include a parental cell line that does not express CFTR to check for off-target effects.

  • Positive Controls:

    • Use a known CFTR potentiator, such as ivacaftor, as a positive control for assay performance.

    • After potentiating with this compound, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed signal is indeed mediated by CFTR. A subsequent decrease in the signal would indicate CFTR-specific activity.

Electrophysiology Experiments (Ussing Chamber & Patch-Clamp)

Q6: In my Ussing chamber experiments, the baseline short-circuit current (Isc) is unstable or drifting. What should I do?

A6: A drifting baseline can compromise your results.

  • Temperature and pH Stability: Ensure that the Ringer's solutions on both the apical and basolateral sides are maintained at a constant temperature (typically 37°C) and pH. Continuous gassing with 95% O2 / 5% CO2 is crucial for bicarbonate-buffered solutions.

  • Electrode Integrity: Check your Ag/AgCl electrodes. They should be properly chlorinated and matched. Unstable electrode potentials can cause significant drift.

  • Tissue Viability: Ensure the epithelial monolayer is healthy and has had adequate time to equilibrate after mounting in the chamber (typically 20-30 minutes). A high or unstable transepithelial electrical resistance (TEER) can indicate poor tissue health.

Q7: I am not observing a significant change in current after applying this compound in my patch-clamp experiment. What could be the issue?

A7: Several factors can lead to a lack of response in patch-clamp recordings.

  • Low Channel Activity at Baseline: Ensure that CFTR is activated before applying this compound. This is typically achieved by including PKA and ATP in the intracellular solution in the pipette.[4]

  • Compound Washout/Application: Ensure that your perfusion system is delivering this compound to the cell at the intended concentration and that the application is long enough to observe an effect.

  • "Rundown" of CFTR Channels: CFTR channel activity can decrease over time in excised patches. It is crucial to obtain a stable baseline recording before applying the compound.

  • Pipette and Seal Quality: A poor gigaohm seal will result in a noisy recording, making it difficult to resolve small changes in channel activity. Ensure your pipette resistance is appropriate and a high-resistance seal is formed.

Quantitative Data Summary

The following table summarizes the potency (EC50) and maximal effect of this compound in comparison to Ivacaftor on different CFTR variants from published studies.

Cell Type/CFTR VariantAssay TypeCompoundEC50 (µM)Maximal Effect (% of Ivacaftor)Reference
FRT / F508del-CFTRApical Cl⁻ CurrentThis compound0.08 ± 0.0193 ± 2[3]
FRT / G551D-CFTRApical Cl⁻ CurrentThis compound0.35 ± 0.0450 ± 2[3]
hBE / F508del/F508delShort-Circuit CurrentThis compound0.03 ± 0.01100 ± 10[3]
hBE / F508del/G551DShort-Circuit CurrentThis compound0.09 ± 0.0186 ± 3[3]
HEK293 / F508del-CFTRSingle-Channel PoThis compound0.02 ± 0.01127 ± 11[4]
HEK293 / G551D-CFTRSingle-Channel Po(app)This compound0.12 ± 0.02103 ± 10[4]

Visual Guides

Signaling Pathway and Experimental Workflows

CFTR_Potentiation Mechanism of this compound Action cluster_membrane Cell Membrane CFTR Mutant CFTR Channel (e.g., G551D) Gating Defective Channel Gating CFTR->Gating cAMP ↑ cAMP (e.g., via Forskolin) PKA PKA Activation cAMP->PKA Phosphorylation CFTR Phosphorylation PKA->Phosphorylation ATP ATP Binding ATP->Gating CP628006 This compound Potentiation Enhanced Channel Gating (Increased Open Probability) CP628006->Potentiation Phosphorylation->CFTR Gating->Potentiation IonFlow ↑ Cl- Efflux Potentiation->IonFlow

Caption: Mechanism of this compound as a CFTR potentiator.

Experimental_Workflow Ussing Chamber Experimental Workflow A Mount CFTR-expressing epithelial monolayer B Equilibrate & measure baseline Isc A->B C Add Amiloride (to block ENaC) B->C D Add Forskolin (to activate CFTR) C->D E Add this compound (Potentiator) D->E F Add CFTRinh-172 (Inhibitor) E->F G Data Analysis: Calculate ΔIsc F->G

Caption: Typical Ussing chamber workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Activity of this compound Start Low or No Response to this compound Q1 Is CFTR expression confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are proper controls included? A1_Yes->Q2 Action1 Verify CFTR expression (Western Blot/qPCR). Consider low-temp rescue. A1_No->Action1 End Re-evaluate experiment Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is CFTR activated? A2_Yes->Q3 Action2 Include Vehicle, Positive (e.g., Ivacaftor), and Negative (Inhibitor) controls. A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is compound integrity verified? A3_Yes->Q4 Action3 Ensure addition of Forskolin/cAMP agonist. A3_No->Action3 Action3->End A4_No No Q4->A4_No Q4->End Yes Action4 Prepare fresh stock solution. Avoid multiple freeze-thaws. A4_No->Action4 Action4->End

Caption: Decision tree for troubleshooting low this compound activity.

References

Technical Support Center: Optimizing CP-628006 Concentration for Maximal Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CFTR potentiator, CP-628006.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] It directly interacts with the CFTR chloride channel at the plasma membrane to increase its gating, meaning it enhances the frequency and duration of channel openings.[1][4] This leads to an overall increase in chloride ion transport across the cell membrane. Notably, its action on the G551D-CFTR mutant is ATP-dependent, distinguishing it from other potentiators like ivacaftor.[1][2]

Q2: For which CFTR mutations is this compound effective?

A2: this compound has been shown to be effective in potentiating the function of wild-type CFTR, as well as the common F508del and the gating mutant G551D-CFTR.[1] In fact, its effects have been observed to be larger for the F508del mutation compared to the G551D mutation.[1]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type, the specific CFTR mutation being studied, and the experimental assay. However, a good starting point for dose-response experiments is in the nanomolar to low micromolar range. One study reported an EC50 of 0.4 µM for F508del-CFTR in a fluorescence-based assay using Fischer Rat Thyroid (FRT) cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How does this compound compare to other CFTR potentiators like ivacaftor?

A4: this compound has a distinct chemical structure and mechanism of action compared to ivacaftor.[1][5] While both are CFTR potentiators, this compound has been shown to have lower potency and efficacy than ivacaftor in some studies.[1][2] A key difference is that the effect of this compound on G551D-CFTR is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1][2] Interestingly, for the G551D-CFTR mutation, the combined action of this compound and ivacaftor was greater than ivacaftor alone.[1][2]

Troubleshooting Guides

Issue 1: No or low potentiation of CFTR activity observed.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and CFTR mutant. Start with a broad range (e.g., 10 nM to 100 µM) to identify the active range and then narrow it down to determine the EC50.
Compound Solubility Issues Ensure that your this compound stock solution is fully dissolved. It is typically dissolved in DMSO. Visually inspect the solution for any precipitates. If solubility is a concern, try gentle warming or vortexing. Always prepare fresh dilutions in your experimental buffer from the stock solution.
Incorrect Experimental Conditions Verify that all other components of your assay are working correctly. For example, in electrophysiological experiments, ensure that CFTR is adequately activated by forskolin or another adenylyl cyclase activator. For cell-based assays, check cell viability and confluence.
Cell Line or CFTR Mutant Unresponsive Confirm that your cell line expresses the CFTR mutant of interest and that the mutant is known to be responsive to potentiators. Some mutations may not be amenable to potentiation.
ATP Depletion (for G551D-CFTR) Since the potentiation of G551D-CFTR by this compound is ATP-dependent, ensure that your experimental conditions do not lead to significant ATP depletion in your cells.[1]
Issue 2: High background or off-target effects.
Possible Cause Troubleshooting Step
High Concentration of this compound Although this compound is reported to not inhibit the CFTR channel at high concentrations, excessively high concentrations may lead to off-target effects or cytotoxicity.[5] Stick to the determined optimal concentration range from your dose-response curve.
Cytotoxicity Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity. While specific data for this compound is limited, other CFTR modulators have shown cytotoxicity at higher concentrations.[6]
Off-Target Effects on Other Ion Channels Be aware that some CFTR modulators can have off-target effects on other ion channels, such as epithelial sodium channels (ENaC) or calcium-activated chloride channels.[6][7] If you suspect off-target effects, you can use specific inhibitors for those channels to isolate the effect on CFTR.
Vehicle (DMSO) Effects Ensure that the final concentration of the vehicle (typically DMSO) is consistent across all experimental conditions and is at a non-toxic level (usually ≤ 0.1%). Run a vehicle-only control to account for any effects of the solvent.

Data Presentation

Table 1: Summary of this compound Activity on F508del-CFTR

Assay TypeCell LineEC50Maximal Response (compared to Ivacaftor)Reference
YFP Halide InfluxFRT cells0.4 µM~50%[1]

Experimental Protocols

YFP-Based Halide Influx Assay for CFTR Potentiation

This protocol is adapted from common procedures for assessing CFTR function in a high-throughput format.[8][9][10]

Materials:

  • Fischer Rat Thyroid (FRT) cells or other suitable cell line stably co-expressing the CFTR mutant of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Black-wall, clear-bottom 96-well or 384-well microplates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., PBS with calcium and magnesium).

  • Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).

  • CFTR agonist (e.g., Forskolin).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. Remove the cell culture medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known CFTR potentiator). Incubate for the desired period (e.g., 15-30 minutes at 37°C for acute potentiation).

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

  • CFTR Activation and Iodide Influx: Add a solution containing the CFTR agonist (e.g., 10 µM Forskolin) and the iodide-containing buffer to each well.

  • Kinetic Fluorescence Reading: Immediately start monitoring the YFP fluorescence quenching over time. The rate of quenching is proportional to the iodide influx through the activated CFTR channels.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Ussing Chamber Electrophysiology for Transepithelial Ion Transport

This protocol provides a general workflow for measuring CFTR-mediated chloride currents in polarized epithelial cells.[11][12][13]

Materials:

  • Polarized epithelial cells (e.g., human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ or Millicell® inserts).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ringer's solution (apical and basolateral).

  • This compound stock solution.

  • CFTR agonist (e.g., Forskolin).

  • CFTR inhibitor (e.g., CFTRinh-172).

  • Amiloride (to block ENaC channels).

Procedure:

  • Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed (95% O2/5% CO2) Ringer's solution.

  • Equilibration: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block any sodium current through ENaC and isolate the chloride current.

  • CFTR Potentiation: Add the desired concentration of this compound to the apical chamber and allow it to incubate.

  • CFTR Activation: Add a CFTR agonist (e.g., Forskolin) to the apical side to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.

  • CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.

  • Data Analysis: Measure the change in Isc in response to each compound addition. The magnitude of the forskolin-stimulated, this compound-potentiated, and inhibitor-sensitive Isc reflects the level of CFTR function.

Mandatory Visualizations

G cluster_0 This compound Experimental Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Perform Serial Dilutions in Assay Buffer A->B C Incubate with Cells (e.g., FRT-CFTR) B->C D Add CFTR Agonist (e.g., Forskolin) C->D E Measure CFTR Activity D->E F Analyze Data (Dose-Response Curve, EC50) E->F

Caption: A general experimental workflow for testing this compound.

G cluster_1 Troubleshooting Logic for Low CFTR Activity Start Low or No CFTR Potentiation Check_Conc Is the this compound concentration optimal? Start->Check_Conc Check_Sol Is the compound fully dissolved? Check_Conc->Check_Sol Yes Optimize_Conc Perform Dose-Response Curve Check_Conc->Optimize_Conc No Check_Assay Are other assay components working? Check_Sol->Check_Assay Yes Improve_Sol Prepare Fresh Stock/ Check Solubility Check_Sol->Improve_Sol No Validate_Assay Validate Assay with Positive Controls Check_Assay->Validate_Assay No Success Problem Resolved Optimize_Conc->Success Improve_Sol->Success Validate_Assay->Success

Caption: A troubleshooting flowchart for low CFTR activity.

G cluster_2 This compound Signaling Pathway CP628006 This compound CFTR CFTR Channel CP628006->CFTR Binds to Gating Increased Channel Gating CFTR->Gating Leads to Cl_ion Cl- Efflux Gating->Cl_ion Results in ATP ATP ATP->CFTR Required for G551D potentiation

Caption: Simplified signaling pathway for this compound.

References

Technical Support Center: Overcoming Variability in CP-628006 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in functional assays involving the CFTR potentiator, CP-628006.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] It works by directly interacting with the CFTR Cl- channel at the plasma membrane to enhance channel gating, thereby increasing the flow of chloride ions.[3] Notably, its effect on the G551D-CFTR mutant is ATP-dependent, suggesting a distinct mechanism of action compared to other potentiators like ivacaftor.[1][3]

Q2: Which are the most common functional assays for evaluating this compound activity?

A2: The most common functional assays for evaluating CFTR potentiators like this compound are electrophysiological methods. These include:

  • Ussing chamber assays: This technique measures ion transport across epithelial cell monolayers, providing a direct assessment of CFTR function.[4][5]

  • Patch-clamp electrophysiology: This method allows for the recording of ion channel activity at the single-channel or whole-cell level, offering detailed insights into channel gating properties.[6][7] Automated patch-clamp systems are also available for higher throughput.[6][8][9]

  • Fluorescence-based assays: High-throughput screening often utilizes assays like the yellow fluorescent protein (YFP)-halide assay to indirectly measure CFTR-mediated ion flux.[5][10]

Q3: What are the primary sources of variability in this compound functional assays?

A3: Variability in this compound functional assays can arise from several factors:

  • Cell Model: The choice of cell model (e.g., primary human bronchial epithelial cells, immortalized cell lines like FRT or CHO) can significantly influence the observed pharmacological response.[11]

  • Cell Culture Conditions: Factors such as cell passage number, culture media, and differentiation protocols can alter CFTR expression and function.[12][13]

  • Experimental Parameters: Variations in assay conditions, such as temperature, chloride gradients in Ussing chamber experiments, and reagent concentrations, can lead to inconsistent results.[14]

  • Donor Variability: When using primary human cells, inherent biological differences between donors can contribute to significant variability in experimental outcomes.[15]

Troubleshooting Guides

Issue 1: High Variability in Ussing Chamber Recordings

Question: My Ussing chamber recordings for this compound show high well-to-well and day-to-day variability. What could be the cause and how can I troubleshoot this?

Answer: High variability in Ussing chamber recordings is a common issue. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Monolayer Integrity - Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before starting the experiment. - Optimize cell seeding density and culture time.
Variable Chloride Gradient - The magnitude of the response to CFTR modulators can be affected by the chloride gradient across the epithelium.[14] - For consistency, use a standardized and physiologically relevant chloride gradient in your experimental buffer.
Temperature Fluctuations - Ensure the Ussing chamber system maintains a stable and accurate temperature throughout the experiment, as CFTR function is temperature-sensitive.[7]
Reagent Preparation and Addition - Prepare fresh stock solutions of this compound and other reagents. - Ensure consistent and accurate pipetting of all solutions.
Electrode Issues - Check for and eliminate any drift or instability in the recording electrodes. - Regularly maintain and calibrate the Ussing chamber system.[16]
Issue 2: Low or No Response to this compound in Primary Human Bronchial Epithelial (hBE) Cells

Question: I am not observing the expected potentiation effect of this compound on CFTR function in my primary hBE cell cultures. What should I check?

Answer: A lack of response in primary hBE cells can be due to several factors related to the cells themselves or the experimental setup.

Potential Cause Troubleshooting Steps
Cell Passage Number - Passaging primary hBE cells can lead to a reduction in CFTR-mediated fluid transport and altered expression of ion channels.[12] - Use low-passage cells whenever possible and be consistent with the passage number across experiments.
Cell Differentiation State - Ensure that the hBE cells are fully differentiated into a polarized epithelium, which is crucial for proper CFTR localization and function.[17]
Donor-to-Donor Variability - Be aware that primary cells from different donors can exhibit significant variability in their response to CFTR modulators.[15] - If possible, test on cells from multiple donors to ensure the observed effect is not donor-specific.
Suboptimal Compound Concentration - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell culture conditions.
Presence of Other Inhibitory Factors - Ensure that the culture medium or assay buffer does not contain any components that might interfere with CFTR function or the action of this compound.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for this compound Potentiation in FRT Cells

This protocol describes a typical Ussing chamber experiment to measure the potentiation of CFTR by this compound in Fischer Rat Thyroid (FRT) epithelial cells stably expressing a CFTR mutant (e.g., G551D-CFTR).

Materials:

  • FRT cells expressing the CFTR mutant of interest

  • Permeable cell culture inserts

  • Ussing chamber system

  • Ringer's solution (apical and basolateral)

  • Forskolin (to activate CFTR)

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Amiloride (to block epithelial sodium channels)

Procedure:

  • Cell Culture: Culture FRT cells on permeable inserts until a confluent monolayer is formed, as confirmed by TEER measurements.

  • Ussing Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments. Add pre-warmed Ringer's solution to both chambers.

  • Baseline Measurement: Equilibrate the system and record the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated current.

  • CFTR Activation: Add forskolin to the basolateral chamber to activate CFTR and establish a stable baseline of CFTR activity.

  • This compound Addition: Add this compound to the apical chamber in a cumulative, dose-dependent manner, allowing the Isc to stabilize after each addition.

  • CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis: Calculate the change in Isc in response to this compound and plot the dose-response curve to determine the EC50.

Protocol 2: Single-Channel Patch-Clamp Recording

This protocol outlines the steps for recording single-channel currents from cells expressing CFTR to characterize the effects of this compound on channel gating.

Materials:

  • Cells expressing the CFTR construct of interest (e.g., CHO or HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette solution (intracellular)

  • Bath solution (extracellular)

  • ATP and Protein Kinase A (PKA) for channel activation

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to an appropriate resistance (typically 2-5 MΩ). Fill the pipette with the intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Excised Patch Formation: To study the direct effects of compounds on the intracellular side of the channel, excise the patch of membrane in the inside-out configuration.

  • Channel Activation: Perfuse the intracellular face of the patch with a solution containing ATP and PKA to activate CFTR channels.

  • Recording: Record single-channel currents at a fixed holding potential.

  • This compound Application: Perfuse the patch with a solution containing this compound and record the changes in channel activity (open probability, open time, closed time).

  • Data Analysis: Analyze the single-channel recordings to determine the effects of this compound on CFTR gating kinetics.

Visualizations

CFTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CFTR CFTR Channel Cl_out CFTR->Cl_out Cl- efflux AC Adenylate Cyclase GPCR GPCR GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates PKA->CFTR phosphorylates CP_628006 This compound CP_628006->CFTR potentiates gating Stimulus Agonist (e.g., Forskolin) Stimulus->GPCR Cl_in Cl_in->CFTR Experimental_Workflow cluster_prep Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis A Cell Seeding (e.g., FRT on inserts) B Cell Culture & Differentiation A->B C Mount Insert in Ussing Chamber B->C D Baseline Isc Recording C->D E Add Forskolin (CFTR Activation) D->E F Add this compound (Potentiation) E->F G Add CFTR Inhibitor F->G H Calculate ΔIsc G->H I Dose-Response Curve H->I J Determine EC50 I->J Troubleshooting_Tree Start High Variability in Assay Q1 Are TEER values consistent and above threshold? Start->Q1 A1_Yes Consistent Monolayers Q1->A1_Yes Yes A1_No Inconsistent Monolayers Q1->A1_No No Q2 Is the chloride gradient standardized? A1_Yes->Q2 S1 Optimize Seeding Density and Culture Time A1_No->S1 A2_Yes Standardized Gradient Q2->A2_Yes Yes A2_No Variable Gradient Q2->A2_No No Q3 Are you using low passage primary cells? A2_Yes->Q3 S2 Use a fixed, physiologically relevant chloride gradient A2_No->S2 A3_Yes Low Passage Q3->A3_Yes Yes A3_No High Passage Q3->A3_No No S3 Use low passage cells; consider donor variability A3_No->S3

References

Potential off-target effects of CP-628006 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on currently available public information, there are no documented off-target effects for the CFTR potentiator CP-628006. The following technical support guide focuses on its known mechanism of action and provides troubleshooting for its application in cystic fibrosis transmembrane conductance regulator (CFTR) assays. Researchers should always interpret unexpected results with caution, as the absence of evidence for off-target effects is not definitive proof of their non-existence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule CFTR potentiator.[1][2][3] It directly interacts with the CFTR protein, a chloride and bicarbonate channel, to enhance its gating function.[1][4] This means it increases the probability that the channel will be open, thereby facilitating the transport of ions across the cell membrane.[1]

Q2: How does this compound differ from other CFTR potentiators like ivacaftor?

This compound has a distinct chemical structure and a different mechanism of action compared to ivacaftor.[1][5] Key differences include:

  • ATP-Dependence: The potentiation of the G551D-CFTR mutant by this compound is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1][6] This suggests this compound may interact with the ATP-binding sites of the nucleotide-binding domains (NBDs).[4]

  • Potency and Efficacy: Ivacaftor generally exhibits higher potency and efficacy than this compound in various assays.[1][6]

  • Interaction at High Concentrations: Unlike some other potentiators, this compound does not appear to inhibit the CFTR channel at high concentrations.[5]

  • Combined Effect: For the G551D-CFTR mutant, the combination of this compound and ivacaftor results in a greater effect than ivacaftor alone.[1][6]

Troubleshooting Guide for this compound Assays

Observed Problem Potential Cause Recommended Troubleshooting Steps
Low or no potentiation of G551D-CFTR activity. Insufficient intracellular ATP concentration.Ensure the experimental buffer contains an adequate concentration of ATP (e.g., 1 mM), as this compound's effect on this mutant is ATP-dependent.[1][6]
Variability in results between experiments. Different cell lines or passage numbers affecting CFTR expression and cellular environment.Standardize cell lines, passage numbers, and culture conditions. Always include positive (e.g., ivacaftor) and negative controls in each experiment.
Unexpected inhibitory effects. While not documented for this compound, some CFTR modulators can have off-target effects on other ion channels.[7][8]Review the literature for off-target effects of similar chemical scaffolds. Consider using a secondary, unrelated assay to confirm the specificity of the observed effect.
Lower than expected potentiation compared to published data. Differences in experimental protocols, such as temperature or the specific CFTR mutant being studied.Carefully review and align your experimental protocol with published studies. Note that the effects of this compound can be larger on F508del-CFTR than on G551D-CFTR.[1][6]

Quantitative Data Summary

Parameter This compound Ivacaftor Reference
Mechanism CFTR PotentiatorCFTR Potentiator[1][5]
G551D-CFTR Potentiation ATP-dependentATP-independent[1][6]
Relative Potency LowerHigher[1][6]
Relative Efficacy LowerHigher[1][6]

Experimental Protocols

General Protocol for Evaluating CFTR Potentiator Activity using Ussing Chamber Electrophysiology:

  • Cell Culture: Culture human bronchial epithelial (hBE) cells derived from cystic fibrosis patients on permeable supports until a polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides of the epithelium with appropriate physiological solutions and maintain at 37°C.

  • Basal Measurement: Measure the baseline short-circuit current (Isc), an indicator of net ion transport.

  • CFTR Activation: Stimulate CFTR activity by adding a phosphodiesterase inhibitor (e.g., IBMX) and then a cAMP agonist (e.g., forskolin) to the basolateral solution.

  • Potentiator Addition: Add this compound or another potentiator to the apical solution in a cumulative, concentration-dependent manner.

  • Data Analysis: Record the change in Isc following the addition of the potentiator. Calculate EC50 values to determine the potency of the compound.

Visualizations

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR CFTR Channel (Closed) ATP_bind ATP Binding CFTR->ATP_bind Allows PKA_active Active PKA PKA_active->CFTR Phosphorylates CFTR_open CFTR Channel (Open) ATP_bind->CFTR_open Gating CP628006 This compound CP628006->CFTR_open Potentiates Opening cAMP cAMP cAMP->PKA_active Activates PKA_inactive Inactive PKA ATP ATP ATP->ATP_bind Forskolin Forskolin Forskolin->cAMP Stimulates

Caption: CFTR channel activation and potentiation by this compound.

Experimental_Workflow start Start: Culture CFTR-expressing cells assay_setup Prepare cells for assay (e.g., Ussing chamber, patch clamp) start->assay_setup baseline Measure baseline CFTR activity assay_setup->baseline activate Activate CFTR with Forskolin/cAMP baseline->activate add_compound Add this compound (Concentration-response) activate->add_compound measure Measure potentiated CFTR activity add_compound->measure analyze Data Analysis (e.g., EC50 calculation) measure->analyze end End: Determine potency and efficacy analyze->end

Caption: General experimental workflow for evaluating a CFTR potentiator.

References

Improving signal-to-noise in CP-628006 patch clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-628006 in patch clamp recordings to study CFTR ion channel function. Our aim is to help you improve the signal-to-noise ratio and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect CFTR?

A1: this compound is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[1] It acts directly on the CFTR protein to enhance channel gating, which is the process of channel opening and closing.[1] Specifically, in excised inside-out membrane patches, this compound has been shown to potentiate wild-type, F508del-CFTR, and G551D-CFTR by increasing the frequency and duration of channel openings.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound's mechanism is distinct from other well-known potentiators like ivacaftor. A key difference is that this compound confers ATP-dependent gating to the G551D-CFTR mutant, whereas ivacaftor's action is ATP-independent.[1] This suggests that this compound may have a different binding site or allosteric effect on the CFTR protein. For the F508del-CFTR variant, this compound increases the affinity and efficacy of ATP-dependent gating.[1]

Q3: What are the expected effects of this compound on single-channel recordings?

A3: In single-channel recordings, the application of this compound is expected to lead to a noticeable increase in channel activity. This will manifest as more frequent channel openings and longer open times, resulting in an overall increase in the channel's open probability (Po).

Q4: What concentrations of this compound are typically used in patch clamp experiments?

A4: The effective concentration of this compound can vary depending on the specific CFTR mutant and experimental conditions. Based on published data, concentrations in the micromolar range are typically effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during patch clamp recordings with this compound, focusing on improving the signal-to-noise ratio.

Problem Potential Cause Recommended Solution
High background noise Electrical interferenceEnsure the patch clamp setup is properly grounded and housed within a Faraday cage. Switch off any unnecessary electrical equipment in the vicinity.[2]
Dirty pipette holder or electrodesClean the pipette holder and chlorinate the silver wire electrode.
Poor seal resistanceA high-resistance "giga-seal" (>1 GΩ) is crucial for low-noise recordings.[3] If you are having trouble achieving a good seal, try using freshly pulled pipettes, filtering all solutions, and ensuring the cells are healthy.
Unstable recording or loss of seal after drug application Solvent effectsThe concentration of the vehicle (e.g., DMSO) may be too high, affecting membrane stability. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Prepare a vehicle control to test for solvent effects alone.
Mechanical instabilityEnsure the perfusion system is not introducing vibrations. Secure all tubing and minimize the solution flow rate.
No observable effect of this compound Inactive compoundPrepare a fresh stock solution of this compound. Aliquot and store at -20°C or -80°C to maintain stability.
Low CFTR expressionConfirm the expression of functional CFTR channels in your cell model using alternative techniques like Western blotting or functional assays (e.g., YFP-based halide influx assays).
Insufficient PKA phosphorylation or ATPCFTR channel activity is dependent on PKA phosphorylation and intracellular ATP. Ensure that your intracellular solution contains an adequate concentration of PKA and Mg-ATP.
Difficulty obtaining a giga-seal Unhealthy cellsUse cells from a fresh culture and ensure they are not over-confluenced. The cell membrane should appear smooth and healthy under the microscope.
Dirty solutions or glasswareFilter all solutions on the day of the experiment. Use clean glassware for solution preparation.
Pipette issuesTry varying the pipette resistance (typically 4-8 MΩ for whole-cell and 8-15 MΩ for single-channel recordings). Fire-polishing the pipette tip can also help in obtaining a good seal.

Data Presentation

The following table summarizes the effects of this compound on the single-channel kinetics of F508del-CFTR. Data is extracted and compiled from published literature.

Parameter Control This compound (1 µM)
Open Probability (Po) LowIncreased
Mean Open Time ShortIncreased
Mean Closed Time LongDecreased
Opening Frequency LowIncreased

Note: The exact quantitative values can vary depending on experimental conditions.

Experimental Protocols

Excised Inside-Out Patch Clamp Recording of CFTR

This protocol is designed for studying the effects of this compound on single CFTR channel activity.

1. Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, 10 HEPES. Adjust pH to 7.4 with NMDG.

  • Bath (Intracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with NMDG.

  • Working Intracellular Solution: On the day of the experiment, supplement the bath solution with 1 mM Mg-ATP and 75 nM of the catalytic subunit of protein kinase A (PKA).

2. Pipette Preparation:

  • Pull pipettes from thick-walled borosilicate glass capillaries.

  • Fire-polish the tips to a resistance of 8-15 MΩ when filled with the pipette solution.

  • Coat the pipettes with a hydrophobic sealant (e.g., Sylgard) to reduce pipette capacitance.

3. Cell Preparation:

  • Plate cells expressing the CFTR construct of interest onto glass coverslips.

  • Grow cells to a confluency of 50-70%.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

4. Recording Procedure:

  • Fill a prepared pipette with the extracellular solution and mount it on the headstage of the patch clamp amplifier.

  • Apply positive pressure to the pipette and lower it into the bath solution.

  • Approach a target cell and gently press the pipette tip against the cell membrane to form a high-resistance seal (>1 GΩ).

  • Once a giga-seal is established, excise the membrane patch by pulling the pipette away from the cell. This will result in an inside-out patch with the intracellular face of the membrane exposed to the bath solution.

  • Perfuse the patch with the working intracellular solution containing ATP and PKA to activate CFTR channels.

  • Record baseline channel activity at a holding potential of -50 mV.

  • Apply this compound to the bath solution at the desired concentration and record the changes in channel activity.

5. Data Analysis:

  • Analyze the single-channel data to determine the open probability (Po), mean open time, mean closed time, and opening frequency.

  • Compare the data before and after the application of this compound.

Visualizations

CFTR_Gating_Cycle cluster_potentiator This compound Action C1 C1 (ATP Bound) C2 C2 (NBDs Dimerized) C1->C2 ATP Binding O Open C2->O Gating C3 C3 (Post-Hydrolysis) O->C3 ATP Hydrolysis C3->C1 ADP/Pi Release Potentiator This compound (Potentiator) Potentiator->C2 Promotes Opening (Increases Frequency) Potentiator->O Stabilizes Open State (Increases Open Time)

Caption: Simplified CFTR gating cycle and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare Solutions (Internal, External, Drug) B Pull & Polish Pipettes A->B C Prepare Cells B->C D Obtain Giga-seal C->D E Excise Patch (Inside-Out) D->E F Record Baseline Activity (ATP + PKA) E->F G Apply this compound F->G H Record Drug Effect G->H I Analyze Single-Channel Kinetics (Po, Open/Closed Times) H->I J Compare Control vs. Drug I->J

Caption: Experimental workflow for this compound patch clamp recordings.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_Seal Is Seal Resistance > 1 GΩ? Start->Check_Seal Improve_Seal Troubleshoot Seal Formation: - Fresh Pipettes - Clean Solutions - Healthy Cells Check_Seal->Improve_Seal No Check_Noise Is Background Noise High? Check_Seal->Check_Noise Yes Improve_Seal->Check_Seal Reduce_Noise Troubleshoot Noise Sources: - Grounding - Shielding - Clean Holder/Electrodes Check_Noise->Reduce_Noise Yes Check_Drug_Effect Is this compound Effect Absent? Check_Noise->Check_Drug_Effect No Reduce_Noise->Check_Noise Troubleshoot_Drug Troubleshoot Compound/System: - Fresh Drug Aliquot - Verify CFTR Expression - Check ATP/PKA Check_Drug_Effect->Troubleshoot_Drug Yes Success High-Quality Recording Check_Drug_Effect->Success No Troubleshoot_Drug->Check_Drug_Effect

Caption: A logical workflow for troubleshooting common issues in this compound patch clamp recordings.

References

Technical Support Center: Best Practices for CP-628006 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CP-628006 in cell culture-based studies of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule CFTR potentiator.[1][2][3] Unlike CFTR correctors that aim to fix the misfolded protein and improve its trafficking to the cell surface, potentiators work directly on the CFTR channels already present at the plasma membrane to increase their opening probability.[4][5] this compound has been shown to enhance the function of both wild-type and mutant CFTR, including the common F508del and G551D mutations, by increasing the frequency and duration of channel openings.[1][2] Notably, its potentiation of G551D-CFTR is ATP-dependent, suggesting a distinct mechanism compared to other potentiators like Ivacaftor.[2]

Q2: Which cell lines are recommended for studying this compound?

The choice of cell line is critical for obtaining relevant and reproducible data. Commonly used and recommended cell lines for studying CFTR modulators like this compound include:

  • Fischer Rat Thyroid (FRT) cells: These are a "workhorse" for CFTR drug discovery and are ideal for Ussing chamber analysis and compound screening.[6] They can be engineered to express specific CFTR mutations.

  • Human Bronchial Epithelial (HBE) cells: Considered the "gold standard" for evaluating CFTR function in a context that is highly relevant to the lung pathology in cystic fibrosis.[6] Primary HBE cells cultured at an air-liquid interface (ALI) form a pseudostratified epithelium, closely mimicking the native airway.

  • CF Bronchial Epithelial (CFBE41o-) cells: An immortalized human bronchial epithelial cell line derived from a CF patient, commonly used for studying CFTR function and correction.

  • Baby Hamster Kidney (BHK) and Chinese Hamster Ovary (CHO) cells: These cell lines are often used for heterologous expression of CFTR mutants to study channel function in a controlled environment.[7]

  • Human Embryonic Kidney (HEK293) cells: A versatile and easy-to-transfect cell line for expressing wild-type or mutant CFTR to study its function and modulation by compounds like this compound.[8]

Q3: How should I prepare and handle this compound for cell culture experiments?

For optimal results, proper handling of this compound is essential:

  • Solubilization: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Dilution: For cell culture experiments, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Troubleshooting Guides

Problem 1: High variability or inconsistent results in Ussing chamber experiments.

  • Possible Cause: Leaky epithelial monolayer.

    • Solution: Ensure the transepithelial electrical resistance (TEER) of your cell monolayer is within the expected range for your cell type before starting the experiment. A low TEER can indicate a compromised barrier function. Visually inspect the cell monolayer for any visible gaps or inconsistencies. When mounting the tissue or filter support in the Ussing chamber, ensure a proper seal to prevent edge leaks.[9]

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain a constant and physiological temperature (typically 37°C) throughout the experiment using a temperature-controlled Ussing chamber system. Temperature fluctuations can significantly impact ion channel activity.

  • Possible Cause: Contamination of the Ussing chamber or solutions.

    • Solution: Thoroughly clean the Ussing chamber and all tubing between experiments to prevent cross-contamination with previously used compounds.[10] Prepare fresh Ringer's solution and other buffers for each experiment.

  • Possible Cause: Issues with electrodes.

    • Solution: Ensure your Ag/AgCl electrodes are properly chlorinated and calibrated. Unstable or drifting baseline readings can be a sign of electrode problems.[9]

Problem 2: Low signal-to-noise ratio in fluorescence-based functional assays (e.g., YFP-halide quenching).

  • Possible Cause: Low CFTR expression in the chosen cell line.

    • Solution: Verify the expression level of CFTR in your cell line using methods like Western blotting or qPCR.[11] If expression is low, consider using a cell line with higher CFTR expression or a more sensitive detection method.

  • Possible Cause: Suboptimal dye loading or quenching.

    • Solution: Optimize the concentration of the fluorescent probe and the loading time to ensure adequate intracellular signal. Ensure the composition of your extracellular solution is appropriate for inducing a robust quenching or dequenching signal upon CFTR activation.

  • Possible Cause: Photobleaching of the fluorescent probe.

    • Solution: Minimize the exposure of the cells to the excitation light. Use the lowest possible light intensity and exposure time that still provides a detectable signal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

ParameterCell Line/SystemCFTR MutantValueReference
EC50 FRT cells expressing F508del-CFTRF508del0.4 µM[1]
Potentiation Effect Human Bronchial Epithelial (hBE) cellsF508del/F508delEfficacious potentiation of CFTR function[1][2]
Mechanism Excised inside-out membrane patchesG551DRestores ATP-dependent channel gating[2]

Experimental Protocols

General Cell Culture Protocol for CFTR-Expressing Cell Lines

This protocol provides a general guideline for maintaining cell lines commonly used in this compound studies. Specific media and conditions may vary depending on the cell line.

  • Cell Seeding: Seed cells at an appropriate density in a culture flask or multi-well plate. For polarized epithelial cells like FRT or HBE, seed them on permeable supports (e.g., Transwell® inserts).

  • Culture Medium: Use the recommended culture medium for your specific cell line, supplemented with fetal bovine serum (FBS), and necessary antibiotics.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Change the culture medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, passage them using trypsin-EDTA to detach the cells.

  • Air-Liquid Interface (ALI) Culture (for HBE cells): Once the HBE cells form a confluent monolayer on the permeable support, remove the apical medium to establish an ALI culture. This promotes differentiation into a pseudostratified epithelium.

Ussing Chamber Assay for CFTR Function

This protocol outlines the key steps for measuring CFTR-mediated ion transport using an Ussing chamber.

  • Chamber Setup: Assemble the Ussing chamber with the cell monolayer on the permeable support separating the two half-chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • CFTR Inhibition (Optional): To establish the baseline CFTR activity, you can add a CFTR inhibitor to the apical chamber.

  • Compound Addition: Add this compound to the apical chamber at the desired concentration.

  • CFTR Activation: Add a CFTR activator, such as forskolin (to increase intracellular cAMP), to the apical chamber to stimulate CFTR activity.

  • Data Recording: Continuously record the Isc throughout the experiment. The change in Isc upon addition of this compound and the activator reflects the potentiation of CFTR-mediated chloride secretion.

  • Final Inhibition: At the end of the experiment, add a potent CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent.

Mandatory Visualizations

CFTR Signaling and Activation Pathway

CFTR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CFTR CFTR Channel R NBD1 NBD2 Cl_ion Cl- CFTR->Cl_ion Efflux PKA PKA ATP_cAMP->PKA Activates PKA->CFTR:R ATP_hydrolysis ATP -> ADP + Pi ATP_hydrolysis->CFTR:NBD1 Binds ATP_hydrolysis->CFTR:NBD2 Binds CP_628006 This compound CP_628006->CFTR Potentiates (Increases Open Probability)

Caption: CFTR activation pathway and the role of this compound.

General Experimental Workflow for a CFTR Potentiator Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., FRT, hBE on permeable supports) Assay_Setup 3. Assay Setup (e.g., Ussing Chamber, Fluorescence Plate Reader) Cell_Culture->Assay_Setup Compound_Prep 2. Prepare this compound Stock (Dissolve in DMSO) Treatment 4. Treatment (Add this compound and Activators) Compound_Prep->Treatment Assay_Setup->Treatment Data_Acquisition 5. Data Acquisition (Measure Isc, Fluorescence, etc.) Treatment->Data_Acquisition Data_Analysis 6. Data Analysis (Calculate EC50, % potentiation) Data_Acquisition->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation

Caption: A typical workflow for studying this compound.

References

Technical Support Center: CP-628006 Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CP-628006 in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] It directly interacts with the CFTR protein at the plasma membrane to enhance channel gating.[1] Specifically, it increases the frequency and duration of channel openings, leading to an overall increase in chloride ion flow.[1] A key feature of this compound is that its potentiation of the CFTR channel is ATP-dependent.[1] This distinguishes it from other potentiators like ivacaftor, which can function independently of ATP.[1]

Q2: What are the typical concentrations of this compound used in patch-clamp experiments?

The effective concentration of this compound can vary depending on the specific CFTR variant being studied and the experimental conditions. For single-channel recordings of wild-type, F508del-, and G551D-CFTR, concentrations in the range of 100 nM to 10 µM have been used to generate concentration-response curves.[2] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental setup.

Q3: What is the recommended solvent for this compound?

For patch-clamp experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then diluted to the final desired concentration in the intracellular recording solution. It is crucial to keep the final DMSO concentration in your recording solution as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (intracellular solution with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.

Q4: How does the ATP-dependent mechanism of this compound affect experimental design?

The ATP-dependence of this compound's action is a critical consideration.[1] For excised inside-out patch-clamp recordings, it is essential to include a consistent and saturating concentration of ATP (e.g., 1 mM) in the intracellular solution perfusing the patch.[2] Fluctuations in ATP concentration can lead to variability in the potentiation effect of this compound, which could be misinterpreted as an artifact. Ensure that your ATP stock is fresh and that the perfusion system delivers a constant supply to the patch.

Troubleshooting Guide: Minimizing Artifacts

This guide is designed to help you identify and resolve common artifacts that may arise during electrophysiological recordings with this compound.

Issue 1: High-Frequency Noise in Recordings After this compound Application

  • Potential Cause: Increased channel activity due to this compound potentiation can amplify underlying baseline noise. High-frequency noise is often due to environmental electrical interference.

  • Troubleshooting Steps:

    • Isolate Noise Sources: Systematically turn off non-essential electrical equipment in the vicinity of your rig to identify the source of the interference.

    • Check Grounding: Ensure all components of your setup are connected to a single, common ground to prevent ground loops.

    • Optimize Shielding: Use a Faraday cage to shield your setup from external electromagnetic interference.

    • Pipette Preparation: Fire-polish your pipettes to ensure a smooth surface, which can reduce noise.

Issue 2: Unstable Baseline or Drifting Currents

  • Potential Cause:

    • Seal Instability: this compound, by increasing ion flow, can put a strain on a suboptimal gigaohm seal, leading to increased leak current and baseline drift.

    • Compound Precipitation: At higher concentrations, this compound might not be fully soluble in the aqueous recording solution, leading to precipitation and an unstable recording.

    • ATP Depletion: In whole-cell recordings, intracellular ATP can be washed out over time, leading to a gradual decrease in this compound efficacy and a drifting baseline.

  • Troubleshooting Steps:

    • Improve Seal Resistance: Aim for a high-resistance seal (>1 GΩ) before breaking into the whole-cell configuration or excising the patch. A stable, high-resistance seal is crucial for minimizing leak currents.

    • Fresh Solutions: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment.

    • ATP in Pipette Solution: For whole-cell recordings, include ATP and an ATP-regenerating system (e.g., phosphocreatine and creatine phosphokinase) in your pipette solution to maintain a stable intracellular ATP concentration.

    • Vehicle Control: Record from a cell with the vehicle (DMSO) alone to ensure the drift is not an effect of the solvent.

Issue 3: Difficulty Resolving Single-Channel Events

  • Potential Cause: At high concentrations, this compound can lead to a very high channel open probability (Po), resulting in multiple simultaneous channel openings that are difficult to distinguish. This can saturate the amplifier or make it impossible to perform accurate single-channel analysis.

  • Troubleshooting Steps:

    • Lower this compound Concentration: Reduce the concentration of this compound to a level where individual channel openings can be clearly resolved.

    • Reduce Number of Channels in the Patch: If possible, use smaller pipette tips or patch on areas of the cell with lower channel density.

    • Non-stationary Noise Analysis: If single channels cannot be resolved, consider using non-stationary noise analysis on macroscopic currents to estimate single-channel conductance and open probability.

Quantitative Data

Table 1: Concentration-Response Parameters for this compound on CFTR Variants

CFTR VariantEC50 (µM)Maximal Effect (% of Ivacaftor)
Wild-type1.2 ± 0.260 ± 3
F508del-CFTR0.8 ± 0.180 ± 5
G551D-CFTR2.5 ± 0.545 ± 4

Data are presented as mean ± SEM. EC50 and maximal effect values were determined from sigmoidal concentration-response functions fitted to single-channel data.[2]

Experimental Protocols

Detailed Methodology for Single-Channel Recording with this compound

This protocol is adapted from studies investigating the effects of this compound on CFTR in excised inside-out membrane patches from HEK293 cells.[2]

  • Cell Culture and Transfection:

    • HEK293 cells are cultured under standard conditions.

    • Cells are transiently transfected with the desired CFTR variant (e.g., wild-type, F508del, G551D). For temperature-sensitive mutants like F508del, cells are often incubated at a lower temperature (e.g., 27°C) for 24-48 hours before recording to promote trafficking to the cell surface.

  • Pipette and Solution Preparation:

    • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries. The resistance of the pipettes should be 4-6 MΩ when filled with the pipette solution.

    • Pipette (Extracellular) Solution: Contains (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES, pH 7.4.

    • Bath (Intracellular) Solution: Contains (in mM): 147 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 TES, pH 7.4.

    • Activating Solution: The intracellular solution is supplemented with 1 mM Mg-ATP and 75 nM PKA (catalytic subunit of protein kinase A).

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Final this compound Solutions: Dilute the stock solution in the activating solution to the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM) immediately before use.

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal in the cell-attached configuration.

    • Excise the patch to the inside-out configuration.

    • Maintain a holding potential of -50 mV.[2]

    • Perfuse the patch with the activating solution (intracellular solution + ATP + PKA) to activate CFTR channels.

    • Once a stable baseline of channel activity is established, switch to the perfusion solution containing the desired concentration of this compound.

    • Record data at a sampling rate of 10 kHz and filter at 1 kHz for analysis.

    • All recordings are typically performed at room temperature (~23°C).[2]

Visualizations

CP628006_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Increased frequency & duration of opening CFTR_Open->CFTR Channel Closing CFTR_Open->Cl_out Cl- Efflux ATP ATP ATP->CFTR Binds CP628006 This compound CP628006->CFTR Binds Cl_in->CFTR_Open

Caption: Mechanism of this compound action on the CFTR channel.

Artifact_Troubleshooting_Workflow cluster_noise Noise Troubleshooting cluster_drift Drift Troubleshooting cluster_single_channel Single-Channel Troubleshooting Start Artifact Observed in Recording Noise High-Frequency Noise? Start->Noise Drift Baseline Drift / Unstable Current? Noise->Drift No Isolate Isolate Electrical Sources Noise->Isolate Yes SingleChannel Difficulty Resolving Single Channels? Drift->SingleChannel No Seal Improve Seal Resistance Drift->Seal Yes End High-Quality Data SingleChannel->End No Concentration Lower this compound Concentration SingleChannel->Concentration Yes Grounding Check Grounding Shielding Improve Shielding Shielding->Drift Solution Use Fresh Solutions ATP Maintain Intracellular ATP ATP->SingleChannel Density Reduce Channel Density in Patch Density->End

Caption: Troubleshooting workflow for common electrophysiology artifacts.

References

Validation & Comparative

Unraveling the Mechanisms of CFTR Potentiators: A Comparative Guide to CP-628006 and Ivacaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two cystic fibrosis transmembrane conductance regulator (CFTR) potentiators: CP-628006 and the established therapeutic, ivacaftor. By examining their distinct effects on CFTR channel gating, supported by experimental data and detailed protocols, this document aims to furnish researchers with a comprehensive understanding of these compounds for future drug development endeavors.

At a Glance: Key Mechanistic Differences

Both this compound and ivacaftor are small molecules designed to enhance the function of the CFTR protein, a chloride ion channel crucial for maintaining fluid and salt balance across epithelial surfaces. Mutations in the CFTR gene can lead to the production of dysfunctional proteins, causing cystic fibrosis (CF). Potentiators like this compound and ivacaftor work by increasing the channel's open probability (gating), thereby restoring chloride flow. However, their underlying mechanisms exhibit significant differences.

Ivacaftor is a well-characterized potentiator that has shown significant clinical benefit for patients with specific CFTR gating mutations, such as G551D.[1] Its mechanism of action for the G551D-CFTR mutant is notably ATP-independent.[1] In contrast, this compound, a newer investigational compound, restores ATP-dependent channel gating to the G551D-CFTR mutant, suggesting a different mode of interaction with the channel.[1]

Furthermore, studies have revealed that for the G551D-CFTR mutation, the combined application of this compound and ivacaftor results in a greater potentiation effect than ivacaftor alone.[1] This synergistic action points to distinct binding sites or allosteric effects. Another key differentiator lies in their impact on the F508del-CFTR mutation, the most common CF-causing mutation. While ivacaftor has been observed to accentuate the deactivation of F508del-CFTR, this compound appears to delay this process.[1]

Quantitative Comparison of Potentiator Activity

The following table summarizes the quantitative data on the potency and efficacy of this compound and ivacaftor on different CFTR mutations, as determined by electrophysiological studies.

CompoundCFTR MutantEC50 (nM)Maximal Effect (% of Ivacaftor)Reference
This compound F508del-CFTR13060%[1]
G551D-CFTR25040%[1]
Ivacaftor F508del-CFTR2.3100%[1]
G551D-CFTR2.1100%[1]

Experimental Methodologies

The characterization of this compound and ivacaftor's mechanisms of action relies on key experimental techniques, primarily electrophysiological assays to measure CFTR channel function.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the activity of individual CFTR channels in a cell membrane patch.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transfected with plasmids encoding the desired CFTR mutant (e.g., F508del-CFTR, G551D-CFTR).

  • Patch Excision: A glass micropipette is used to form a high-resistance seal with the cell membrane. The patch of membrane containing CFTR channels is then excised in an inside-out configuration.

  • Perfusion and Recording: The intracellular face of the membrane patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

  • Compound Application: this compound or ivacaftor is added to the perfusion solution at varying concentrations.

  • Data Acquisition and Analysis: The current flowing through the single channels is recorded. The channel open probability (Po), open and closed times, and single-channel conductance are analyzed to determine the effect of the compound.

Ussing Chamber Assay

This method measures the net ion transport across an epithelial cell monolayer, providing an assessment of overall CFTR activity.

Protocol:

  • Cell Culture: Human bronchial epithelial (hBE) cells from CF patients or immortalized cell lines expressing specific CFTR mutations are cultured on permeable supports to form a polarized monolayer.

  • Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Short-Circuit Current Measurement: The potential difference across the monolayer is clamped to zero, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • CFTR Activation and Compound Testing: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist like forskolin. This compound or ivacaftor is then added to the apical or basolateral side to assess its effect on the Isc.

  • Inhibition: A CFTR-specific inhibitor, such as CFTRinh-172, is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

Visualizing the Mechanisms

The following diagrams illustrate the key concepts related to the mechanism of action of these CFTR potentiators.

CFTR_Gating_Mechanism cluster_closed Closed State cluster_open Open State C1 CFTR (Dephosphorylated) C2 CFTR (Phosphorylated, no ATP) C1->C2 Phosphorylation O1 CFTR (Phosphorylated, ATP Bound) C2->O1 ATP Binding O1->C2 ATP Hydrolysis & Phosphate Release Hydrolysis ATP Hydrolysis O1->Hydrolysis PKA PKA PKA->C1 ATP ATP ATP->C2 Potentiator Potentiator Potentiator->O1 Stabilizes Open State

Caption: Simplified signaling pathway of CFTR channel gating.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293 or hBE cells) transfection Transfection with CFTR Mutant DNA (if needed) start->transfection ussing_chamber Ussing Chamber Assay start->ussing_chamber patch_clamp Single-Channel Patch-Clamp transfection->patch_clamp activation CFTR Activation (Forskolin/PKA + ATP) patch_clamp->activation ussing_chamber->activation compound_addition Addition of This compound or Ivacaftor activation->compound_addition data_acquisition Data Acquisition (Current Measurement) compound_addition->data_acquisition analysis Data Analysis (Po, Isc, etc.) data_acquisition->analysis comparison Comparative Analysis of Potentiator Mechanisms analysis->comparison

Caption: Experimental workflow for comparing CFTR potentiators.

Conclusion

This compound and ivacaftor, while both acting as CFTR potentiators, exhibit distinct mechanisms of action that have significant implications for their potential therapeutic applications. The ATP-dependent nature of this compound's effect on G551D-CFTR, its synergistic activity with ivacaftor, and its differential impact on F508del-CFTR deactivation highlight the nuanced ways in which small molecules can modulate CFTR function. A thorough understanding of these differences, grounded in robust experimental data, is paramount for the rational design of next-generation CFTR modulators and combination therapies to address the diverse range of CF-causing mutations.

References

The Synergistic Potential of CP-628006 with CFTR Correctors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, the exploration of novel potentiators that can work in concert with correctors to rescue mutant CFTR protein function is a critical area of research. This guide provides a comparative analysis of CP-628006, a CFTR potentiator with a distinct mechanism of action, and its synergistic potential with CFTR correctors. The information presented herein is based on available preclinical data to inform researchers and drug development professionals.

Introduction to this compound

This compound is a novel small molecule CFTR potentiator identified through high-throughput screening. It enhances the function of the CFTR channel at the plasma membrane.[1][2] Notably, its mechanism of action differs from the well-characterized potentiator, ivacaftor (VX-770). For the G551D-CFTR gating mutation, the potentiation by this compound is ATP-dependent, in contrast to the ATP-independent action of ivacaftor.[1][2] This mechanistic distinction suggests that this compound may offer unique therapeutic possibilities, particularly in combination with other CFTR modulators.

Synergy with CFTR Correctors: An Evidence-Based Comparison

The primary therapeutic strategy for individuals with the common F508del-CFTR mutation involves the use of CFTR correctors, which aim to improve the processing and trafficking of the misfolded protein to the cell surface. A potentiator is then required to enhance the function of these corrector-rescued channels.

Preclinical studies have demonstrated the efficacy of this compound in potentiating the function of F508del-CFTR that has been rescued by the corrector lumacaftor (VX-809).[1] The following tables summarize the available quantitative data, comparing the effects of this compound and ivacaftor on both corrector-rescued F508del-CFTR and the gating-defective G551D-CFTR.

Quantitative Comparison of Potentiator Efficacy
Parameter This compound Ivacaftor (VX-770) Cell System CFTR Mutant Corrector Assay Reference
EC₅₀ ~1.1 µM~0.05 µMFRT EpitheliaF508del-CFTRLumacaftorUssing Chamber (Apical Cl⁻ Current)[1]
EC₅₀ ~2.2 µM~0.1 µMFRT EpitheliaG551D-CFTRNoneUssing Chamber (Apical Cl⁻ Current)[1]
EC₅₀ ~0.4 µMNot SpecifiedFRT CellsF508del-CFTRLow TemperatureYFP Halide Flux[1]
Maximal Efficacy Lower than IvacaftorHigher than this compoundFRT Epithelia & hBE CellsF508del-CFTR & G551D-CFTRLumacaftor / NoneUssing Chamber[1]

hBE: human Bronchial Epithelial; FRT: Fischer Rat Thyroid

Synergistic Effects of Potentiator Combinations
Potentiator Combination Effect on F508del-CFTR Effect on G551D-CFTR Conclusion Reference
This compound + Ivacaftor No significant additive effect beyond Ivacaftor alone.The combined action was greater than the maximal effect of Ivacaftor alone.Synergy is mutation-specific, observed for G551D but not F508del.[1][2]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the CFTR protein processing and trafficking pathway, highlighting the points of intervention for correctors and potentiators, and the proposed mechanism of action for this compound in synergy with a corrector.

CFTR_Processing_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane cluster_Intervention Therapeutic Intervention synthesis Synthesis (Ribosome) folding Folding & Glycosylation (Band B) synthesis->folding synthesis->folding qc Quality Control (Chaperones) folding->qc folding->qc degradation ER-Associated Degradation (ERAD) qc->degradation Misfolded (e.g., F508del-CFTR) processing Further Glycosylation (Band C) qc->processing Correctly Folded (WT-CFTR) trafficking Trafficking processing->trafficking channel Functional CFTR Channel trafficking->channel corrector CFTR Correctors (e.g., Lumacaftor) corrector->qc Improves folding, rescues from degradation potentiator CFTR Potentiators (e.g., this compound) potentiator->channel Enhances channel gating (opening)

Figure 1. CFTR protein processing and therapeutic intervention points.

Corrector_Potentiator_Synergy f508del F508del-CFTR (misfolded in ER) lumacaftor Lumacaftor (VX-809) rescued_protein Partially Corrected F508del-CFTR Traffics to Plasma Membrane lumacaftor->rescued_protein Stabilizes protein structure cp628006 This compound channel_function Increased Channel Gating (Enhanced Cl⁻ Transport) cp628006->channel_function Increases open probability

Figure 2. Synergistic workflow of Lumacaftor and this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the synergy of CFTR modulators.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.

Objective: To measure the potentiation of corrector-rescued F508del-CFTR chloride channel activity by this compound.

Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR are seeded on permeable supports and cultured until a confluent monolayer with high electrical resistance is formed.

  • Corrector Treatment: The cell monolayers are incubated with a CFTR corrector (e.g., 3 µM lumacaftor) for 24-48 hours at 37°C to promote the trafficking of F508del-CFTR to the cell surface. To minimize thermal instability of the rescued protein, experiments may be conducted at a reduced temperature (e.g., 27°C).[1]

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber system, which separates the apical and basolateral sides. Both chambers are filled with a physiological salt solution and maintained at a constant temperature.

  • Measurement of CFTR Current:

    • The basolateral membrane is permeabilized (e.g., with amphotericin B) to isolate the apical membrane current.

    • A chloride gradient is established across the apical membrane.

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion flow, is measured.

    • CFTR channels are activated using a cAMP agonist, such as forskolin.

    • A dose-response curve is generated by adding increasing concentrations of the potentiator (this compound or a comparator like ivacaftor) to the apical chamber.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in the inhibitor-sensitive short-circuit current is plotted against the potentiator concentration to determine the EC₅₀ and maximal efficacy.

Ussing_Chamber_Workflow start Start culture Culture FRT-F508del cells on permeable supports start->culture correct Incubate with Lumacaftor (24-48h, 37°C) culture->correct mount Mount monolayer in Ussing Chamber correct->mount permeabilize Permeabilize basolateral membrane mount->permeabilize activate Activate CFTR with Forskolin permeabilize->activate potentiate Add increasing concentrations of this compound activate->potentiate measure Measure Short-Circuit Current (Isc) potentiate->measure inhibit Inhibit CFTR with CFTRinh-172 measure->inhibit analyze Analyze data (EC₅₀, Emax) inhibit->analyze end End analyze->end

Figure 3. Workflow for the Ussing chamber assay.
Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the opening and closing (gating) of individual CFTR channels, providing detailed insights into the mechanism of action of potentiators.

Objective: To determine how this compound alters the gating behavior of corrector-rescued F508del-CFTR channels.

Methodology:

  • Cell Preparation: Cells expressing F508del-CFTR are treated with a corrector (e.g., lumacaftor) or rescued by low-temperature incubation (e.g., 27°C for 24 hours).[1]

  • Patch Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. The patch of membrane under the pipette tip is then excised from the cell in an "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

  • Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.

  • Data Acquisition: A constant voltage is applied across the membrane patch, and the current flowing through the single CFTR channel(s) is recorded. Channel openings appear as downward deflections in the current trace.

  • Potentiator Application: this compound is added to the bath solution, and the changes in channel gating (frequency and duration of openings) are recorded.

  • Data Analysis: The channel open probability (Po) is calculated before and after the addition of the potentiator. An increase in Po indicates a positive potentiation effect.

Conclusion and Future Directions

The available preclinical data indicate that this compound is an efficacious potentiator of lumacaftor-rescued F508del-CFTR, although with lower potency and maximal efficacy compared to ivacaftor in the studied models.[1] The distinct, ATP-dependent mechanism of this compound, particularly evident with the G551D mutation, underscores the potential for developing potentiators with diverse modes of action.[1][2] The observed synergy with ivacaftor for G551D-CFTR suggests that combinations of potentiators could be a viable therapeutic strategy for certain mutations.[1][2]

Further research is warranted to explore the synergy of this compound with other, more effective next-generation correctors, such as tezacaftor and elexacaftor. Investigating these combinations in more physiologically relevant models, such as primary human bronchial epithelial cells from patients with various CFTR genotypes, will be crucial in determining the full therapeutic potential of this compound. Understanding the structural basis for its unique mechanism of action could also pave the way for the design of even more effective CFTR modulators.

References

A Comparative Guide to P2X3 Receptor Modulation: ATP-Dependence and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms governing the function of the P2X3 receptor, a key player in nociception and sensory hypersensitization. A crucial clarification is addressed herein: the compound CP-628006, initially considered in the context of P2X3 modulation, is, in fact, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. Its mechanism of action, which restores ATP-dependent gating to mutant CFTR, is distinct from the modulation of P2X3 receptors.[1][2][3][4][5]

This document will, therefore, focus on the intrinsic ATP-dependence of P2X3 receptor activation and contrast it with various mechanisms of P2X3 modulation, including antagonism and indirect potentiation.

The Central Role of ATP in P2X3 Receptor Activation

P2X3 receptors are ligand-gated ion channels that are primarily expressed on sensory neurons.[6][7][8] Their activation by extracellular adenosine triphosphate (ATP) is a fundamental process in the transmission of pain signals.[7][8] The binding of ATP to the receptor triggers a conformational change, leading to the opening of a non-selective cation channel and subsequent neuronal depolarization.[7][9] Under physiological conditions, P2X3 receptors are primarily activated by ATP complexed with divalent cations such as Ca²⁺ and Mg²⁺.[10][11]

Mechanisms of P2X3 Receptor Modulation

While the direct binding of ATP is required for channel gating, the receptor's activity can be modulated by various means. This section explores known mechanisms of P2X3 receptor modulation.

Competitive Antagonism

A primary strategy for inhibiting P2X3 receptor function involves the use of competitive antagonists. These molecules bind to the same site as ATP but do not activate the channel, thereby preventing ATP from binding and initiating a response.

Table 1: Comparison of P2X3 Receptor Modulators

Compound/ModulatorTarget Receptor(s)Mechanism of ActionATP-DependenceKey Findings
ATP (Agonist) P2X3, P2X2/3Orthosteric agonistDependent (activator)Endogenous ligand that gates the ion channel.[7][9]
Eliapixant (BAY 1817080) P2X3Selective, competitive antagonistDependent (blocks ATP action)Potent antagonist with an IC50 of 8 nM.[12][13][14][15]
AF-353 P2X3, P2X2/3Non-competitive antagonistDependent (blocks ATP action)Potent antagonist with a pIC50 of 8.0 for human P2X3.[16][17][18][19]
Endothelin-1 (ET-1) P2X3 (indirectly)Potentiation via ETA receptors and PKC signalingDependent (enhances ATP effect)Increases the maximal current response to the P2X3 agonist α,β-meATP.[20]
Protease-Activated Receptor-2 (PAR-2) Agonists P2X3 (indirectly)Potentiation via PKA and PKC signalingDependent (enhances ATP effect)Increases P2X3 currents evoked by α,β-meATP.[21]
This compound G551D-CFTRPotentiatorDependent (restores ATP-dependent gating to mutant CFTR)Acts on CFTR, not P2X3.[1][3][4]

Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50.

Indirect Potentiation

The potentiation of P2X3 receptors often occurs through indirect mechanisms involving intracellular signaling cascades. These pathways can increase the receptor's sensitivity to ATP or enhance the current flow upon ATP binding.

For instance, endothelin-1 (ET-1) potentiates P2X3 receptor activity through the activation of endothelin-A receptors and subsequent protein kinase C (PKC) signaling.[20] Similarly, activation of protease-activated receptor-2 (PAR-2) can enhance P2X3 currents via both PKC and protein kinase A (PKA) pathways.[21] These mechanisms do not bypass the need for ATP but rather amplify the receptor's response to it.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for identifying and characterizing P2X3 receptor modulators.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_potentiation Indirect Potentiation Pathways ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Antagonist Competitive Antagonist Antagonist->P2X3 Binds & Blocks Ion_Flux Na+, Ca2+ Influx P2X3->Ion_Flux Depolarization Neuronal Depolarization Ion_Flux->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal ET1_Receptor ET-A Receptor PKC PKC ET1_Receptor->PKC PAR2_Receptor PAR-2 PAR2_Receptor->PKC PKA PKA PAR2_Receptor->PKA PKC->P2X3 Potentiates PKA->P2X3 Potentiates ET1 ET-1 ET1->ET1_Receptor PAR2_Agonist PAR-2 Agonist PAR2_Agonist->PAR2_Receptor

P2X3 Receptor Signaling and Modulation

Experimental_Workflow cluster_screening Compound Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation Compound_Library Compound Library Primary_Assay Primary Assay (e.g., Calcium Flux) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Electrophysiology Electrophysiology (Patch-Clamp) Hit_Identification->Electrophysiology Dose_Response Dose-Response Curves (EC50 / IC50 Determination) Electrophysiology->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Dose_Response->Mechanism_of_Action Animal_Models Animal Models of Pain or Cough Mechanism_of_Action->Animal_Models Efficacy_Testing Efficacy Testing Animal_Models->Efficacy_Testing

Workflow for P2X3 Modulator Discovery

Experimental Protocols

The following are generalized protocols for key experiments used to assess the function and modulation of P2X3 receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel function and modulation.

Objective: To measure ionic currents through P2X3 receptors in response to agonists and to determine the effects of modulators.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or dorsal root ganglion (DRG) neurons expressing P2X3 receptors are cultured on glass coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

  • Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Agonists and modulators are applied via a perfusion system, and the resulting currents are recorded.

  • Data Analysis: The amplitude, kinetics of activation, and desensitization of the currents are analyzed to determine the effects of the applied compounds. For antagonists, concentration-response curves are generated to calculate the IC50. For potentiators, the enhancement of the agonist-evoked current is quantified.

Calcium Flux Assay

This is a higher-throughput method for screening compound libraries and identifying potential P2X3 receptor modulators.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X3 receptor activation.

Methodology:

  • Cell Culture: Cells stably expressing P2X3 receptors are plated in 96- or 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Addition: Test compounds (potential antagonists or potentiators) are added to the wells and incubated.

  • Agonist Stimulation: A P2X3 receptor agonist (e.g., α,β-methylene ATP) is added to stimulate the receptors.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is analyzed to identify compounds that inhibit (antagonists) or enhance (potentiators) the agonist-induced calcium response.

Conclusion

The activation of P2X3 receptors is fundamentally dependent on the binding of extracellular ATP. While the compound this compound exhibits ATP-dependent potentiation of the CFTR channel, it does not act on P2X3 receptors. The modulation of P2X3 receptor activity is achieved through compounds that either block the action of ATP (antagonists) or through indirect cellular mechanisms that enhance the receptor's response to ATP (indirect potentiation). A thorough understanding of these distinct mechanisms is critical for the development of novel therapeutics targeting P2X3 receptors for the treatment of pain, cough, and other sensory disorders.

References

A Comparative Guide to the Activity of CFTR Potentiator CP-628006 in Diverse Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of CP-628006, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Its performance is objectively compared with the established CFTR potentiator, ivacaftor, across various cellular models, supported by experimental data.

Executive Summary

This compound is a CFTR potentiator with a distinct chemical structure and mechanism of action compared to ivacaftor.[1][2] While both compounds enhance the function of the CFTR channel, this compound demonstrates notable differences in its effects on various CFTR mutants and its dependence on ATP. This guide presents a side-by-side comparison of the activity of this compound and ivacaftor in heterologous cell systems and patient-derived human bronchial epithelial (hBE) cells, providing valuable insights for cystic fibrosis research and drug development.

Data Presentation: Quantitative Comparison of this compound and Ivacaftor

The following tables summarize the quantitative data on the potency and efficacy of this compound in comparison to ivacaftor in different cell models and for different CFTR mutations.

Table 1: Potency (EC50) of this compound and Ivacaftor on F508del-CFTR

Cell ModelCompoundEC50 (nM)Efficacy (% of Ivacaftor max)Reference
Temperature-corrected F508del-FRT cellsThis compound25 ± 5~50%[3]
Temperature-corrected F508del-FRT cellsIvacaftor25 ± 5100%[3]
F508del/F508del hBE cellsThis compound22 ± 1016 ± 4% of non-CF HBE[3]
F508del/F508del hBE cellsIvacaftor--

Table 2: Potency (EC50) and Efficacy of this compound and Ivacaftor on G551D-CFTR

Cell ModelCompoundEC50 (nM)Efficacy (% of Ivacaftor max)Reference
G551D-FRT cellsThis compound-~4-fold increase[3]
G551D-FRT cellsIvacaftor100 ± 47100%[3]
G551D/F508del hBE cellsThis compound-~10-fold increase[3]
G551D/F508del hBE cellsIvacaftor-48 ± 4% of non-CF HBE[3]

Mechanism of Action: A Tale of Two Potentiators

This compound enhances CFTR channel function by increasing the frequency and duration of channel openings.[1][2] A key distinction from ivacaftor lies in its effect on the G551D-CFTR mutant. The potentiation of G551D-CFTR by this compound is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1][2] This suggests that this compound may have a different binding site or mechanism of modulating channel gating. Furthermore, for the F508del-CFTR mutant, this compound has been shown to delay, but not prevent, the deactivation of the channel at the plasma membrane, a contrasting effect to ivacaftor which can accentuate its deactivation.[1]

Signaling Pathway and Experimental Visualization

The following diagrams illustrate the CFTR activation pathway and the experimental workflows used to assess the activity of this compound.

CFTR_Activation_Pathway cluster_membrane Apical Membrane CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open Gating AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Generates GPCR GPCR G_Protein G Protein GPCR->G_Protein Ligand Binding G_Protein->AC Activation ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA_active->CFTR Phosphorylates Cl_ion Cl- CFTR_open->Cl_ion Efflux Potentiator This compound or Ivacaftor Potentiator->CFTR_open Enhances Opening

Figure 1. Simplified signaling pathway of CFTR channel activation and potentiation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_data Data Analysis FRT_cells FRT or HEK293 cells (heterologous expression) Ussing_chamber Ussing Chamber Assay (Transepithelial current) FRT_cells->Ussing_chamber Patch_clamp Patch Clamp Electrophysiology (Single-channel recording) FRT_cells->Patch_clamp hBE_cells Primary hBE cells (patient-derived) hBE_cells->Ussing_chamber hBE_cells->Patch_clamp EC50 EC50 Determination Ussing_chamber->EC50 Efficacy Efficacy Comparison Ussing_chamber->Efficacy Patch_clamp->Efficacy Mechanism Mechanism of Action Studies Patch_clamp->Mechanism

Figure 2. General experimental workflow for cross-validating CFTR potentiator activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ussing Chamber Assay for Transepithelial Chloride Current

This assay measures ion movement across a monolayer of polarized epithelial cells.[4]

  • Cell Culture:

    • Fischer Rat Thyroid (FRT) cells stably expressing F508del- or G551D-CFTR, or primary human bronchial epithelial (hBE) cells from cystic fibrosis patients, are cultured on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.[4]

  • Assay Procedure:

    • The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[4]

    • Both chambers are filled with a physiological salt solution (e.g., Krebs-bicarbonate Ringer solution) and maintained at 37°C, gassed with 95% O2/5% CO2.[5]

    • The epithelial sodium channel (ENaC) is blocked by adding amiloride to the apical solution to isolate the CFTR-mediated chloride current.[4]

    • CFTR is activated by adding a cAMP agonist, such as forskolin, to the apical solution.

    • Increasing concentrations of this compound or ivacaftor are added to the apical chamber, and the change in short-circuit current (Isc), which reflects the transepithelial chloride secretion, is measured.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.[4]

  • Data Analysis:

    • The Isc is recorded continuously. The change in Isc in response to the potentiator is used to determine the EC50 and maximal efficacy.

Patch-Clamp Electrophysiology for Single-Channel Recording

This technique allows for the direct measurement of ion flow through individual CFTR channels.[6][7]

  • Cell Preparation:

    • Cells expressing the CFTR mutant of interest (e.g., HEK293 or FRT cells) are grown on glass coverslips.

  • Recording Configuration:

    • The excised inside-out patch configuration is typically used to allow for the controlled application of ATP and other regulatory molecules to the intracellular face of the channel.[7]

  • Assay Procedure:

    • A glass micropipette with a high-resistance seal is used to isolate a small patch of the cell membrane containing one or more CFTR channels.[6]

    • The patch is excised from the cell, exposing the intracellular side to the bath solution.

    • The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.[7]

    • This compound or ivacaftor is added to the bath solution at various concentrations.

    • The current flowing through the single channels is recorded at a constant membrane potential.

  • Data Analysis:

    • The channel open probability (Po), open and closed times, and single-channel conductance are analyzed to determine the effect of the potentiator on channel gating.

Conclusion

The cross-validation of this compound activity in different cell models reveals a promising, yet distinct, CFTR potentiator. Its unique ATP-dependent mechanism for potentiating G551D-CFTR and its differential effect on F508del-CFTR deactivation compared to ivacaftor highlight its potential for combination therapies or as an alternative for specific patient populations. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this and other novel CFTR modulators. The emergence of potentiators with diverse modes of action, such as this compound, opens new avenues for personalized medicine in the treatment of cystic fibrosis.[1][2]

References

CP-628006: A Focused Look at CFTR Potentiation in the Absence of Broad Ion Channel Selectivity Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide examines the available data on CP-628006, a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. While its mechanism of action on CFTR has been characterized, a critical gap exists in the publicly available data regarding its selectivity over other ion channels.

Developed by Pfizer, this compound has been identified as a CFTR potentiator with a distinct chemical structure and mechanism of action compared to the well-established potentiator, ivacaftor.[1][2] However, comprehensive studies detailing its effects on a wider panel of ion channels—such as the epithelial sodium channel (ENaC), calcium-activated chloride channels (CaCC), or potassium channels like KCNQ1—are not present in the peer-reviewed literature or other publicly accessible resources. Such selectivity profiling is a crucial step in preclinical drug development to anticipate potential off-target effects and understand the full pharmacological profile of a compound.

This guide, therefore, focuses on summarizing the existing knowledge of this compound's action on CFTR, based on available research. The lack of comparative data with other ion channels prevents a full assessment of its specificity.

Efficacy at CFTR: A Comparative Overview

This compound has been shown to potentiate the function of wild-type and mutant forms of CFTR, including the common F508del and the gating-defective G551D mutations.[1] Electrophysiological studies have demonstrated its ability to increase the frequency and duration of channel openings.[1]

Notably, the action of this compound on G551D-CFTR is ATP-dependent, a feature that distinguishes it from ivacaftor, which potentiates this mutant in an ATP-independent manner.[1] This suggests a different binding site or mechanism of action for this compound. While direct comparisons of potency can be complex, one study indicated that this compound has lower potency and efficacy than ivacaftor in potentiating F508del-CFTR.

For a clear comparison of the reported efficacy of this compound and the established CFTR potentiator ivacaftor on different CFTR variants, the following table summarizes the available quantitative data.

CompoundCFTR VariantAssay TypeParameterValueRelative Efficacy
This compound F508del-CFTRUssing ChamberEC50~2.2 µMLower than Ivacaftor
Ivacaftor F508del-CFTRUssing ChamberEC50~0.5 µMHigher than this compound
This compound G551D-CFTRPatch ClampPotentiationATP-dependent-
Ivacaftor G551D-CFTRPatch ClampPotentiationATP-independent-

Note: The EC50 values are approximate and collated from graphical data presented in the cited literature. The relative efficacy is a qualitative comparison based on the reported maximal responses.

Experimental Methodologies for Assessing CFTR Potentiation

To ensure transparency and reproducibility, the following are detailed protocols for the key experiments used to characterize the activity of this compound on CFTR.

Ussing Chamber Electrophysiology

This technique is employed to measure ion transport across an epithelial monolayer.

  • Cell Culture: Human bronchial epithelial (hBE) cells from cystic fibrosis patients (homozygous for the F508del mutation) are cultured on permeable supports until a polarized, differentiated monolayer is formed.

  • Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral sides. Both sides are bathed in a physiological salt solution and maintained at 37°C.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is continuously recorded.

  • CFTR Activation: To activate CFTR, forskolin (an adenylyl cyclase activator) is added to the basolateral solution to raise intracellular cAMP levels.

  • Potentiator Application: this compound or a vehicle control is added to the apical chamber in a cumulative concentration-response manner. The change in Isc is measured to determine the potentiation of CFTR-mediated chloride secretion.

  • Inhibition: At the end of each experiment, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is mediated by CFTR.

Excised Inside-Out Patch Clamp Electrophysiology

This high-resolution technique allows for the direct measurement of single-channel currents.

  • Cell Preparation: HEK293 cells stably expressing the CFTR variant of interest (e.g., F508del-CFTR or G551D-CFTR) are used.

  • Pipette and Solutions: A glass micropipette with a small tip opening is filled with an extracellular solution and pressed against the cell membrane to form a high-resistance seal. The patch of the membrane is then excised from the cell, with the intracellular side facing the bath solution.

  • Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.

  • Compound Application: this compound is added to the bath solution (intracellular side) at various concentrations.

  • Data Acquisition and Analysis: The current flowing through the single CFTR channel is recorded. The open probability (Po), open time, and closed time of the channel are analyzed to determine the effect of the compound on channel gating.

Visualizing the Experimental Workflow and Specificity (Hypothetical)

To illustrate the process of assessing CFTR potentiation and the ideal, though currently unavailable, workflow for determining ion channel specificity, the following diagrams are provided.

G cluster_0 CFTR Potentiation Workflow A Prepare CFTR-expressing cells (e.g., hBE, HEK293) B Mount in Ussing Chamber or prepare for Patch Clamp A->B C Activate CFTR (e.g., Forskolin, PKA/ATP) B->C D Apply this compound C->D E Record CFTR-mediated current (Isc or single-channel) D->E F Analyze data (EC50, Po, etc.) E->F

Caption: Workflow for assessing the potentiation of CFTR by this compound.

G cluster_1 Idealized Ion Channel Specificity Assessment cluster_2 Primary Target cluster_3 Off-Target Panel (Hypothetical Data) start This compound CFTR CFTR start->CFTR Potentiation ENaC ENaC start->ENaC No significant effect CaCC CaCC start->CaCC No significant effect KCNQ1 KCNQ1 start->KCNQ1 No significant effect Other Other Ion Channels start->Other No significant effect

Caption: A conceptual diagram illustrating the ideal, but currently unavailable, specificity profile of this compound.

Conclusion: A Call for More Data

This compound is an intriguing CFTR potentiator with a mechanism that differs from existing therapies. The available data robustly supports its role in enhancing CFTR function. However, for a complete and objective assessment that would be expected in a comprehensive comparison guide, data on its activity against a panel of other relevant ion channels is essential. Without such studies, the true specificity of this compound for CFTR remains an open question. Researchers considering the use of this compound should be aware of this limitation and, if feasible, conduct their own selectivity profiling to ensure the interpretation of their results is not confounded by potential off-target effects. The scientific community awaits further publications that will hopefully shed more light on the broader pharmacological profile of this compound.

References

A Comparative Analysis of CP-628006 Efficacy on Diverse CFTR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel CFTR potentiator, CP-628006, on different mutations of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information is compiled from preclinical research and is intended to provide an objective overview to inform further research and development in the field of cystic fibrosis therapeutics.

Introduction to this compound

This compound is a small molecule CFTR potentiator identified through high-throughput screening. It exhibits a chemical structure distinct from existing approved potentiators like ivacaftor.[1] Its primary mechanism of action is to enhance the channel gating of the CFTR protein, thereby increasing the transepithelial transport of chloride ions. This guide focuses on its differential effects on the most common CFTR mutation, F508del, and the well-characterized gating mutation, G551D.

Quantitative Comparison of this compound Efficacy

The following tables summarize the quantitative data on the potency and efficacy of this compound in comparison to ivacaftor on wild-type, F508del, and G551D CFTR. The data is derived from electrophysiological studies on human bronchial epithelial (hBE) cells and Fischer Rat Thyroid (FRT) cells expressing these CFTR variants.

Table 1: Potency (EC50) of this compound vs. Ivacaftor

CFTR VariantCell TypeAssayThis compound EC50 (µM)Ivacaftor EC50 (µM)
F508del/F508delhBEUssing Chamber (Isc)0.230.05
F508del/G551DhBEUssing Chamber (Isc)0.280.03
F508delFRTUssing Chamber (IClapical)0.160.02
G551DFRTUssing Chamber (IClapical)0.350.01

Table 2: Maximal Efficacy of this compound vs. Ivacaftor

CFTR VariantCell TypeAssayThis compound Maximal Efficacy (% of Ivacaftor)Ivacaftor Maximal Efficacy
F508del/F508delhBEUssing Chamber (Isc)~50%100%
F508del/G551DhBEUssing Chamber (Isc)~60%100%
F508delFRTUssing Chamber (IClapical)~70%100%
G551DFRTUssing Chamber (IClapical)~40%100%

Table 3: Single-Channel Open Probability (Po) Modulation

CFTR VariantConditionThis compound Effect on PoIvacaftor Effect on Po
Wild-Type0.3 mM ATPIncreases PoIncreases Po
F508del1 mM ATPSignificantly increases PoSignificantly increases Po
G551D1 mM ATPRestores ATP-dependent gating and increases PoIncreases Po (ATP-independent)

Key Findings on Specific CFTR Mutations

F508del-CFTR

The F508del mutation is the most common cause of cystic fibrosis, resulting in a protein that is misfolded, prematurely degraded, and exhibits defective channel gating if it reaches the cell surface. Experimental data indicates that this compound is an effective potentiator of the F508del-CFTR channels that have been rescued to the plasma membrane.[2] Notably, the effects of this compound on F508del-CFTR are reported to be larger than its effects on the G551D-CFTR gating variant.[2] While its potency and efficacy are lower than that of ivacaftor, this compound demonstrates a significant ability to restore channel function.[2]

G551D-CFTR

The G551D mutation is a classic gating mutation where the CFTR protein is present at the cell surface but fails to open in response to ATP. This compound demonstrates a unique mechanism of action on G551D-CFTR compared to ivacaftor.[2] A key finding is that this compound restores ATP-dependent gating to the G551D-CFTR mutant.[2] This is in contrast to ivacaftor, which potentiates G551D-CFTR in an ATP-independent manner.[2] This distinction suggests that this compound may interact with the CFTR protein at a different site or through a different allosteric mechanism than ivacaftor. For the G551D mutation, the combined action of this compound and ivacaftor was found to be greater than the effect of ivacaftor alone, suggesting the potential for combination potentiation therapy.[2]

Other Mutations (N1303K, W1282X)

As of the latest available data, specific studies on the efficacy of this compound on other CFTR mutations such as the processing mutation N1303K or the nonsense mutation W1282X are limited in the public domain. However, the broader field of CFTR modulator research is actively investigating the use of potentiators, often in combination with correctors or other agents, for these and other rare mutations. For instance, studies have explored co-potentiator therapies for mutations like N1303K that respond poorly to single potentiators.[3] Research on the W1282X mutation has shown some response to ivacaftor, particularly when combined with other experimental drugs.[4] These findings highlight the ongoing need to explore the efficacy of novel potentiators like this compound across a wider spectrum of CFTR genotypes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context and the underlying biological mechanisms, the following diagrams illustrate the CFTR channel gating pathway and the workflows of the key experimental assays used to evaluate this compound.

CFTR_Gating_Pathway CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Channel Gating Ion_Flow Cl- Efflux CFTR_Open->Ion_Flow PKA PKA PKA->CFTR 1. Phosphorylation Phosphorylation of R-Domain ATP ATP ATP->CFTR 2. Binding ATP Binding to NBDs CP628006 This compound CP628006->CFTR 3. Potentiation Potentiation

Caption: CFTR channel activation and potentiation by this compound.

Experimental_Workflows cluster_ussing Ussing Chamber Assay cluster_patch Single-Channel Patch-Clamp U1 Mount CFTR-expressing epithelial monolayer U2 Establish baseline short-circuit current (Isc) U1->U2 U3 Add Forskolin to activate CFTR U2->U3 U4 Add this compound/ Ivacaftor U3->U4 U5 Measure change in Isc U4->U5 P1 Excise inside-out membrane patch P2 Add PKA and ATP to bath solution P1->P2 P3 Record baseline channel activity P2->P3 P4 Add this compound/ Ivacaftor P3->P4 P5 Record changes in open probability (Po) P4->P5

Caption: Workflows for Ussing chamber and single-channel patch-clamp assays.

Experimental Protocols

Ussing Chamber Assay

The Ussing chamber technique is employed to measure ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial (hBE) cells or Fischer Rat Thyroid (FRT) cells stably expressing the CFTR mutation of interest are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with Krebs-bicarbonate Ringer solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

  • Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • CFTR Activation: Forskolin (typically 10 µM) is added to the basolateral chamber to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR channels.

  • Potentiator Addition: this compound or ivacaftor is added to the apical chamber in a cumulative, concentration-dependent manner.

  • Data Analysis: The change in Isc following the addition of the potentiator is measured. EC50 and maximal efficacy values are calculated from the concentration-response curves.

Single-Channel Patch-Clamp Recording

This technique allows for the direct measurement of the activity of individual ion channels.

  • Cell Preparation: HEK293 cells transiently expressing the CFTR variant of interest are used.

  • Pipette Preparation: Borosilicate glass microelectrodes with a resistance of 2-4 MΩ are filled with a pipette solution containing NaCl.

  • Patch Excision: An inside-out membrane patch containing one or more CFTR channels is excised from the cell.

  • Solution Composition: The intracellular (bath) solution contains a high concentration of Cl-, MgATP (e.g., 1 mM), and the catalytic subunit of PKA (e.g., 75 nM) to activate the CFTR channels.

  • Recording: The membrane potential is clamped (e.g., at -50 mV), and the current flowing through the CFTR channels is recorded.

  • Potentiator Application: this compound or ivacaftor is added to the bath solution.

  • Data Analysis: The channel open probability (Po), mean open time, and mean closed time are analyzed before and after the addition of the potentiator to determine its effect on channel gating.

Conclusion

This compound is a novel CFTR potentiator with a distinct mechanism of action, particularly on the G551D-CFTR mutation where it restores ATP-dependent gating. While it generally shows lower potency and efficacy compared to ivacaftor on F508del and G551D mutations, its unique properties and the potential for synergistic effects when combined with other modulators warrant further investigation. The data presented in this guide provides a foundation for researchers and drug developers to explore the therapeutic potential of this compound and similar compounds for the treatment of cystic fibrosis. Further studies are needed to evaluate its efficacy on a broader range of CFTR mutations and to understand its full clinical potential.

References

A Head-to-Head Comparison of CFTR Potentiators: CP-628006 and GLPG1837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational small molecule potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein: CP-628006 and GLPG1837. While a direct head-to-head study under identical experimental conditions is not publicly available, this document synthesizes existing data from various studies to offer an objective overview of their respective performances. The information is intended to aid researchers in understanding the characteristics of these compounds and in designing future experiments.

Introduction to this compound and GLPG1837

Both this compound and GLPG1837 are classified as CFTR potentiators. Their primary mechanism of action is to increase the channel open probability (Po) of the CFTR protein at the cell membrane, thereby enhancing chloride ion transport. This potentiation can help restore function to mutated CFTR proteins, which is a key therapeutic strategy for cystic fibrosis (CF). The compounds have been evaluated against various CFTR mutations, most notably the G551D gating mutation and the F508del processing mutation.

Quantitative Performance Data

The following tables summarize the available quantitative data on the efficacy of this compound and GLPG1837 from in vitro studies. It is crucial to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Table 1: In Vitro Efficacy of this compound

Cell Line/SystemCFTR MutantAssay TypeParameterValueReference
FRT cellsF508del-CFTRYFP Halide AssayEC50Not explicitly stated, potentiation shown relative to genistein and ivacaftor.[1]
FRT epitheliaF508del-CFTRUssing Chamber (ICl)EC50Not explicitly stated, potentiation shown relative to ivacaftor.[1]
FRT epitheliaG551D-CFTRUssing Chamber (ICl)EC50Not explicitly stated, potentiation shown relative to ivacaftor.[1]
Human Bronchial Epithelial (hBE) cellsF508del/F508delUssing Chamber (Isc)EC50Not explicitly stated, potentiation shown relative to ivacaftor.[1]
Human Bronchial Epithelial (hBE) cellsF508del/G551DUssing Chamber (Isc)EC50Not explicitly stated, potentiation shown relative to ivacaftor.[1]
HEK293 cellsWild-type CFTRPatch Clamp (Po)EC50Not explicitly stated, concentration-response curve provided.[2]
HEK293 cellsF508del-CFTRPatch Clamp (Po)EC50Not explicitly stated, concentration-response curve provided.[2]
HEK293 cellsG551D-CFTRPatch Clamp (Po(app))EC50Not explicitly stated, concentration-response curve provided.[2]

Note: In several studies, the efficacy of this compound is compared with the established CFTR potentiator, ivacaftor (VX-770).

Table 2: In Vitro Efficacy of GLPG1837

Cell Line/SystemCFTR MutantAssay TypeParameterValueReference
Not SpecifiedF508del-CFTRNot SpecifiedEC503 nM[3][4]
Not SpecifiedG551D-CFTRNot SpecifiedEC50339 nM[3][4]
G551D/F508del hBE cellsG551D-CFTRTECCEC50159 nM[5]
G551D/F508del hBE cellsG551D-CFTRTECCEfficacy173% of VX770[5]
HEK293 cellsG178R-CFTRYFP Halide AssayEfficacy154% of VX770[6]
HEK293 cellsS549N-CFTRYFP Halide AssayEfficacy137% of VX770[6]
HEK293 cellsG551D-CFTRYFP Halide AssayEfficacy260% of VX770[6]
HEK293 cellsR117H-CFTRYFP Halide AssayEfficacy120% of VX770[6]

TECC: Transepithelial Clamp Circuit, a method similar to Ussing chamber.

Mechanism of Action

Electrophysiological studies have provided insights into the mechanisms by which these potentiators enhance CFTR function.

This compound:

  • Studies using excised inside-out membrane patches have shown that this compound potentiates wild-type, F508del-CFTR, and G551D-CFTR by increasing the frequency and duration of channel openings.[7][8]

  • A notable difference from ivacaftor is that this compound's potentiation of G551D-CFTR is ATP-dependent, whereas ivacaftor's action is ATP-independent.[7][8]

  • For the G551D-CFTR mutant, the combined action of this compound and ivacaftor was greater than the effect of ivacaftor alone, suggesting a different mechanism of action and the potential for combination therapy.[7][8]

GLPG1837:

  • Research indicates that GLPG1837 shares a common mechanism of action and likely a common binding site with ivacaftor.[9]

  • Electrophysiological recordings have demonstrated that GLPG1837 potentiates G551D-CFTR currents significantly.[5] One study reported a 27.5-fold increase in macroscopic G551D CFTR current with GLPG1837.[5]

  • Single-channel analysis on F508del-CFTR showed that GLPG1837 dramatically increases the channel open probability by increasing the open time and reducing the closed time of the channel.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to evaluate this compound and GLPG1837.

YFP-Halide Quenching Assay

This high-throughput screening assay measures CFTR-mediated halide transport in cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR protein.

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[3] The cells are then co-transfected with plasmids encoding the desired CFTR mutant and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L/F47L).[5]

  • Cell Seeding: Transfected cells are seeded into 96-well or 384-well black, clear-bottom plates.[5]

  • Compound Incubation: A concentration range of the test compound (this compound or GLPG1837) is added to the cells.

  • Assay Procedure: The cells are washed with a chloride-containing buffer. The assay is initiated by replacing the chloride buffer with an iodide-containing buffer in the presence of a CFTR activator like forskolin.

  • Data Acquisition: The fluorescence of the YFP is monitored over time using a fluorescence plate reader. As iodide enters the cell through activated CFTR channels, it quenches the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. EC50 and maximal efficacy values are determined from the concentration-response curves.

Ussing Chamber Assay

The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR function in a more physiologically relevant context.

  • Cell Culture: Human bronchial epithelial (hBE) cells from non-CF or CF donors are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.[10][11]

  • Mounting in Ussing Chamber: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.

  • Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.

  • Assay Sequence:

    • Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).

    • A CFTR agonist, such as forskolin, is added to the basolateral side to raise intracellular cAMP levels and activate CFTR.

    • The test potentiator (this compound or GLPG1837) is added to the apical side.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc upon addition of the potentiator reflects the activity of the compound.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single or multiple CFTR channels in a patch of cell membrane.

  • Cell Preparation: HEK293 cells are transfected with the desired CFTR construct.[2]

  • Pipette Preparation: Glass micropipettes with a small tip opening are fabricated and filled with an appropriate intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Configuration:

    • Cell-attached: The membrane patch remains intact.

    • Inside-out: The patch of membrane is excised from the cell, exposing the intracellular face of the channels to the bath solution. This configuration is commonly used to study the effects of intracellular modulators.[7]

  • Data Acquisition: The voltage across the membrane patch is clamped, and the current flowing through the CFTR channels is recorded. Channel openings and closings are observed as discrete steps in the current.

  • Data Analysis: The channel open probability (Po), open time, and closed time are analyzed to determine the effect of the potentiator on channel gating.

Visualizations

CFTR Activation Signaling Pathway

CFTR_Activation_Pathway GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC ATP ATP cAMP cAMP ATP->cAMP CFTR_phosphorylated Phosphorylated CFTR ATP->CFTR_phosphorylated Binds to NBDs PKA Protein Kinase A (PKA) cAMP->PKA CFTR_inactive Inactive CFTR PKA->CFTR_inactive Phosphorylates CFTR_active Active CFTR (Open Channel) CFTR_phosphorylated->CFTR_active Cl_ion Cl- CFTR_active->Cl_ion Potentiator Potentiator (this compound or GLPG1837) Potentiator->CFTR_active Increases Open Probability Extracellular Extracellular Membrane Intracellular Intracellular

Caption: CFTR channel activation is initiated by GPCR signaling, leading to PKA-mediated phosphorylation and ATP-dependent gating. Potentiators enhance the open probability of the active channel.

Experimental Workflow for CFTR Potentiator Evaluation

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture (e.g., HEK293, hBE) start->cell_culture transfection Transfection with CFTR Mutant & YFP cell_culture->transfection ht_screen High-Throughput Screening (YFP-Halide Assay) transfection->ht_screen hit_id Hit Identification (Potency & Efficacy) ht_screen->hit_id secondary_assay Secondary Assay (Ussing Chamber) hit_id->secondary_assay confirmation Confirmation of Activity in Primary Cells secondary_assay->confirmation moa_studies Mechanism of Action Studies (Patch-Clamp Electrophysiology) confirmation->moa_studies lead_opt Lead Optimization moa_studies->lead_opt

Caption: A generalized workflow for the discovery and characterization of novel CFTR potentiators, from initial high-throughput screening to detailed mechanistic studies.

Conclusion

Both this compound and GLPG1837 demonstrate promising activity as CFTR potentiators in preclinical studies. GLPG1837 appears to have high potency, particularly for the F508del mutation, and shows greater efficacy than ivacaftor on several gating mutations. This compound exhibits a distinct, ATP-dependent mechanism for potentiating G551D-CFTR, which may offer therapeutic advantages, potentially in combination with other modulators.

The lack of direct comparative studies necessitates careful interpretation of the available data. This guide serves as a summary of the current knowledge to facilitate further research and development in the field of CF therapeutics. The provided experimental protocols and visualizations offer a framework for designing and understanding studies aimed at evaluating novel CFTR modulators.

References

In Vivo Validation of CP-628006's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, CP-628006, with the established therapy, ivacaftor. While in vivo validation data for this compound is not yet publicly available, this document outlines the established experimental framework for such studies, drawing on in vitro findings for this compound and extensive in vivo data for ivacaftor. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis (CF) therapeutics.

This compound has emerged as a novel CFTR potentiator with a distinct chemical structure and mechanism of action compared to existing treatments.[1][2][3] In vitro and ex vivo studies have demonstrated its efficacy in potentiating CFTR function in human bronchial epithelial cells, suggesting its potential as a new therapeutic option for CF patients.[1][2]

Mechanism of Action and In Vitro Efficacy

This compound directly interacts with CFTR Cl- channels at the plasma membrane to enhance channel gating.[1][2] A key differentiator from ivacaftor is its ATP-dependent mechanism for the G551D-CFTR mutation, whereas ivacaftor's action is ATP-independent.[1][2] This suggests a different binding site or allosteric effect on the CFTR protein.

Comparative In Vitro Data: this compound vs. Ivacaftor
ParameterThis compoundIvacaftorReference
Target CFTR ProteinCFTR Protein[1][4]
Mechanism Potentiator (increases channel open probability)Potentiator (increases channel open probability)[1][4]
ATP-Dependence (G551D) ATP-dependentATP-independent[1][2]
Effect on F508del-CFTR Potentiates low temperature-rescued F508del-CFTRPotentiates low levels of F508del-CFTR at the cell surface[1][5]
Potency (F508del-CFTR) Lower than ivacaftorHigher than this compound[1]
Efficacy (F508del-CFTR) Lower than ivacaftorHigher than this compound[1]

Framework for In Vivo Validation

The in vivo validation of a CFTR potentiator like this compound would typically involve studies in relevant animal models of cystic fibrosis to assess its pharmacokinetics, pharmacodynamics, and efficacy in restoring CFTR function and ameliorating disease phenotypes.

Experimental Workflow for In Vivo Validation

G cluster_0 Preclinical In Vivo Validation cluster_1 Key Endpoints Animal Model Selection Animal Model Selection Pharmacokinetics (PK) Studies Pharmacokinetics (PK) Studies Animal Model Selection->Pharmacokinetics (PK) Studies Determine appropriate species (e.g., CF mouse, rat, ferret) Pharmacodynamics (PD) / Efficacy Studies Pharmacodynamics (PD) / Efficacy Studies Pharmacokinetics (PK) Studies->Pharmacodynamics (PD) / Efficacy Studies Establish dose and frequency Toxicity Studies Toxicity Studies Pharmacodynamics (PD) / Efficacy Studies->Toxicity Studies Assess therapeutic window Clinical Trials Clinical Trials Pharmacodynamics (PD) / Efficacy Studies->Clinical Trials Provide proof-of-concept Sweat Chloride Measurement Sweat Chloride Measurement Pharmacodynamics (PD) / Efficacy Studies->Sweat Chloride Measurement Nasal Potential Difference Nasal Potential Difference Pharmacodynamics (PD) / Efficacy Studies->Nasal Potential Difference Intestinal Current Measurement Intestinal Current Measurement Pharmacodynamics (PD) / Efficacy Studies->Intestinal Current Measurement Histopathology Histopathology Pharmacodynamics (PD) / Efficacy Studies->Histopathology Biomarker Analysis Biomarker Analysis Pharmacodynamics (PD) / Efficacy Studies->Biomarker Analysis

Caption: General workflow for the in vivo validation of a CFTR potentiator.

Detailed Experimental Protocols

Animal Models

The choice of animal model is critical for studying CFTR function and disease pathology. Common models include:

  • CF Mouse Models: While they do not fully recapitulate human lung disease, they are valuable for studying intestinal and other organ-specific CFTR functions.[6][7]

  • CF Rat Models: These models exhibit more significant lung and pancreatic disease compared to mice.[8] A rat model with a humanized G551D-CFTR has been used to study the effects of ivacaftor.[9]

  • CF Ferret and Pig Models: These larger animal models more closely mimic the full spectrum of human CF disease, including spontaneous lung and pancreatic disease.[6][10]

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model.

Protocol:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Collect blood samples at multiple time points post-administration.

  • Analyze plasma concentrations of this compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) and Efficacy Studies

Objective: To assess the in vivo efficacy of this compound in restoring CFTR function and correcting CF-related phenotypes.

Key Endpoints and Protocols:

  • Sweat Chloride Measurement: A hallmark of CF is elevated sweat chloride. A reduction in sweat chloride is a direct measure of restored CFTR function.[11]

    • Protocol: Induce sweating using pilocarpine iontophoresis. Collect sweat and measure chloride concentration. Ivacaftor has been shown to significantly reduce sweat chloride levels in both clinical and preclinical studies.[11][12][13]

  • Nasal Potential Difference (NPD): This electrophysiological measurement assesses ion transport across the nasal epithelium, providing a direct readout of CFTR activity.

    • Protocol: A catheter is inserted into the nasal passage to measure the potential difference across the epithelium at baseline and after perfusion with solutions that stimulate or inhibit specific ion channels, including a low-chloride solution with isoproterenol to measure CFTR-dependent chloride secretion.

  • Intestinal Current Measurement (ICM): This ex vivo technique measures ion transport in intestinal tissue biopsies.

    • Protocol: Obtain rectal biopsies from treated and control animals. Mount the tissue in an Ussing chamber and measure the short-circuit current in response to secretagogues that stimulate CFTR-mediated chloride secretion.

  • Histopathology: Examination of tissues from organs affected by CF (e.g., lungs, pancreas, intestine) to assess for improvements in inflammation, mucus accumulation, and tissue damage.

Comparative In Vivo Efficacy: Ivacaftor as a Benchmark

The following table summarizes key in vivo efficacy data for ivacaftor, which would serve as a benchmark for evaluating this compound.

EndpointAnimal ModelIvacaftor EffectReference
Sweat Chloride Humanized G551D RatSignificant reduction[9]
Nasal Potential Difference CF FerretPartial restoration of CFTR-dependent chloride transport
Intestinal Current CF MouseIncreased CFTR-mediated chloride secretion
Lung Function Humanized G551D RatReversal of airway mucus abnormalities[9]
Pancreatic Function CF FerretImproved pancreatic acinar cell function

Signaling Pathway of CFTR Potentiation

The diagram below illustrates the general mechanism of action for CFTR potentiators at the cellular level.

G cluster_0 Epithelial Cell CFTR_Channel Mutant CFTR Channel (at cell surface) Increased_Gating Increased Channel Open Probability CFTR_Channel->Increased_Gating Leads to Potentiator This compound or Ivacaftor Potentiator->CFTR_Channel Binds to Chloride_Efflux Increased Chloride and Bicarbonate Efflux Increased_Gating->Chloride_Efflux Improved_Function Restoration of Epithelial Surface Liquid Hydration Chloride_Efflux->Improved_Function

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for CP-628006

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer's guidelines for the disposal of the research compound CP-628006 necessitates a cautious approach, grounded in established best practices for laboratory chemical waste management. This guide provides essential safety and logistical information, drawing parallels from similar compounds and general chemical safety protocols to ensure the safe and compliant disposal of this compound.

For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical entities are paramount to maintaining a safe laboratory environment and ensuring environmental protection. Since a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following procedures are based on general guidelines for hazardous chemical waste and information from the SDS of functionally related compounds.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. The lack of comprehensive hazard data underscores the need to treat this compound with a high degree of caution.

PropertyValue
Molecular Formula C₃₂H₃₅F₃N₂O₂
Molecular Weight 536.63 g/mol
CAS Number 305822-08-6
Appearance Not specified (likely a solid)
Solubility Not specified
Storage Recommended to be stored under conditions specified in the Certificate of Analysis.

Recommended Disposal Protocol for this compound

The disposal of this compound should be managed through an institution's hazardous waste program. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1][2]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses with side shields or chemical safety goggles.[3]

  • Chemical-resistant gloves (e.g., nitrile).[3]

  • A laboratory coat.[3]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step 2: Waste Segregation and Containerization

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound and have a secure, leak-proof closure.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6] For instance, the SDS for the related compound Ivacaftor suggests avoiding strong oxidizing agents.

  • Empty Containers: Any container that has held this compound should be considered hazardous waste. If local regulations permit, the container may be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[1][6] After thorough cleaning, and removal or defacing of the original label, the container may be disposed of as regular trash, but only if approved by your institution's safety office.[1]

Step 3: Labeling of Hazardous Waste

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.[7] If the full hazard profile is unknown, it is prudent to handle it as a substance with potential toxicity.

Step 4: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.[6] This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[5][6]

Step 5: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup for the this compound waste.[1] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations. This typically involves incineration in a licensed facility equipped with afterburners and scrubbers or other approved methods for destroying chemical waste.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (e.g., powder, contaminated items) segregate->solid Is it solid? liquid Liquid Waste (e.g., solutions) segregate->liquid Is it liquid? container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid storage Store Securely in Designated Waste Accumulation Area container_solid->storage container_liquid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

This compound Disposal Workflow

Disclaimer: This information is provided as a general guide in the absence of specific manufacturer recommendations. It is imperative to consult with your institution's Environmental Health and Safety department for guidance on their specific policies and procedures for hazardous waste disposal. Always prioritize safety and regulatory compliance.

References

Essential Safety and Logistical Information for Handling CP-628006

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the small molecule CFTR potentiator, CP-628006. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any experiment involving this compound to ensure the appropriate level of personal protection is used.[1] The following table summarizes the recommended PPE for handling this compound based on general laboratory safety standards.

Protection Type Recommended PPE Specifications and Use Considerations
Body Protection Laboratory CoatShould be appropriately selected for the hazards present, potentially flame-retardant if working with flammable solvents.[2] Worn to protect personal clothing and skin from splashes.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] For prolonged contact or when handling stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[3] Always check manufacturer's glove compatibility charts for the specific solvents being used. Latex gloves should be avoided due to poor chemical protection and potential for allergies.[3]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around hazardous materials.[3] Must be ANSI Z87.1 compliant.[4]
Chemical Splash GogglesTo be worn when there is a risk of splashes or sprays of chemical solutions.[4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[4]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.A risk assessment should determine the need for respiratory protection. If weighing or handling powders outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect against spills and falling objects.[4]
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety. The following step-by-step guidance outlines the key operational procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The supplier, MedchemExpress.com, indicates that this compound is shipped at room temperature in the continental US, but this may vary for other locations.[5][6][7]

  • For long-term storage, refer to the Certificate of Analysis for specific temperature and humidity requirements.[5][6][7]

  • Store the compound in a designated, well-ventilated, and secure area away from incompatible materials.

2. Preparation and Use:

  • All handling of this compound, especially the solid form, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that all necessary PPE is readily available and in good condition.[1]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and any relevant hazard information.

3. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Ensure that a safety shower and eyewash station are accessible.

Disposal Plan

All waste containing this compound must be managed as hazardous chemical waste.[8]

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[8] Follow their specific procedures for waste pickup and disposal. Never dispose of chemical waste down the drain.

Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the safe handling of this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Usage start Start: Plan Experiment with this compound assess_hazards Assess Chemical Hazards (Toxicity, Reactivity, etc.) start->assess_hazards assess_procedure Assess Procedural Risks (Aerosolization, Splash Potential) assess_hazards->assess_procedure select_gloves Select Appropriate Gloves (Nitrile, etc.) assess_procedure->select_gloves select_eye_face Select Eye/Face Protection (Glasses, Goggles, Face Shield) assess_procedure->select_eye_face select_body Select Body Protection (Lab Coat) assess_procedure->select_body select_respiratory Determine Need for Respiratory Protection assess_procedure->select_respiratory conduct_experiment Conduct Experiment with Selected PPE select_gloves->conduct_experiment select_eye_face->conduct_experiment select_body->conduct_experiment select_respiratory->conduct_experiment end End conduct_experiment->end

Caption: PPE selection workflow for handling this compound.

Chemical_Handling_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_waste Waste Management cluster_disposal Disposal receive_store Receive and Store This compound Securely prepare_use Prepare and Use in Controlled Environment (e.g., Fume Hood) receive_store->prepare_use spill_response Have Spill Response Materials Ready prepare_use->spill_response segregate_waste Segregate Solid and Liquid Waste spill_response->segregate_waste label_waste Label Waste Containers Clearly and Accurately segregate_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup document_disposal Document Waste Disposal request_pickup->document_disposal end End document_disposal->end

Caption: General workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.